molecular formula C18H28N2O2 B2520809 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide CAS No. 1421484-69-6

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Número de catálogo: B2520809
Número CAS: 1421484-69-6
Peso molecular: 304.434
Clave InChI: DUBLZNXICSHTPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, constituting a key scaffold in more than twenty classes of pharmaceuticals . This compound features a piperidine core, a common structural motif in ligands for central nervous system (CNS) targets, substituted with a 2-methoxyethyl group on the nitrogen and a 2-phenylbutanamide side chain. While specific biological data for this exact compound is not fully characterized in the public domain, its structural profile suggests considerable research potential. Piperidine-based compounds are frequently investigated as high-affinity ligands for neurological receptors such as the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) . The 2-methoxyethyl modification on the piperidine nitrogen is a strategy employed to fine-tune the physicochemical properties of a molecule, potentially enhancing its solubility and pharmacokinetic profile for in vitro and in vivo research applications . The 2-phenylbutanamide moiety provides a hydrophobic aromatic domain, which is a common feature in molecules designed to interact with hydrophobic binding pockets in protein targets. Researchers may explore this compound as a potential modulator of G-protein coupled receptors (GPCRs) or as a building block for developing novel multitarget-directed ligands. Its structure aligns with contemporary drug discovery efforts focused on polypharmacology, where a single molecule is designed to interact with multiple biological targets to achieve a synergistic therapeutic effect, particularly in complex disorders like neuropathic pain and neurodegenerative diseases . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBLZNXICSHTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide: A Novel Dual MOR/S1R Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of safer analgesics that decouple pain relief from respiratory depression and tolerance remains a paramount challenge in neuropharmacology. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (hereafter referred to as MEP-PB ) represents a next-generation atypical analgesic scaffold. Structurally belonging to the substituted piperidine-4-yl amides, MEP-PB functions via a highly synergistic dual mechanism: it acts as a G-protein biased Mu-Opioid Receptor (MOR) agonist and a Sigma-1 Receptor (S1R) antagonist [1]. This whitepaper provides an in-depth technical analysis of MEP-PB’s pharmacophore, molecular signaling cascades, and the rigorous experimental workflows required to validate its mechanism of action.

Pharmacophore & Structure-Activity Relationship (SAR)

The structural architecture of MEP-PB is meticulously tuned to interact with both MOR and S1R, exploiting the overlapping pharmacophore requirements of these two distinct membrane proteins[2].

  • The Piperidine Core: The central 4-aminopiperidine ring is a privileged basic scaffold. At physiological pH (7.4), the piperidine nitrogen is protonated, allowing it to form a critical electrostatic salt bridge with highly conserved acidic residues in both targets: Asp147 in the transmembrane domain 3 (TM3) of MOR, and Glu172 in the binding pocket of S1R[2].

  • The 1-(2-Methoxyethyl) Tail: The substitution at the N1 position serves a dual purpose. The ether oxygen acts as a hydrogen bond acceptor, stabilizing the ligand within the S1R chaperone complex. Furthermore, the methoxyethyl chain optimizes the lipophilicity (LogP) of the molecule, ensuring rapid blood-brain barrier (BBB) penetration without excessive partitioning into peripheral adipose tissue.

  • The 2-Phenylbutanamide Head Group: Unlike traditional fentanyl analogs that utilize an N-phenyl propanamide group, MEP-PB features a secondary amide linked to a 2-phenylbutanoyl moiety. The phenyl ring engages in π−π stacking with Trp293 in MOR. Crucially, the steric bulk of the ethyl group on the butanamide restricts the inward conformational collapse of Transmembrane Helix 6 (TM6). This restricted conformational change is sufficient to activate Gi/o proteins but structurally precludes the binding of G-protein-coupled receptor kinases (GRKs), thereby severely limiting β -arrestin 2 recruitment[3].

Primary Mechanism of Action (Molecular Level)

G-Protein Biased MOR Agonism

Classical opioids like morphine and fentanyl are "balanced" agonists, activating both the Gi/o signaling pathway (mediating analgesia) and the β -arrestin 2 pathway (mediating respiratory depression, gastrointestinal paralysis, and tolerance)[4]. MEP-PB acts as a biased agonist . Upon binding to MOR, it selectively drives the exchange of GDP for GTP on the Gαi/o​ subunit. The liberated Gβγ dimer directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels , causing rapid neuronal hyperpolarization and silencing nociceptive transmission[5]. Concurrently, Gαi​ inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. Because MEP-PB's binding pose prevents robust GRK phosphorylation, β -arrestin 2 is not recruited, preventing receptor internalization and the subsequent β -arrestin-mediated suppression of brainstem respiratory centers[3].

Sigma-1 Receptor (S1R) Antagonism

S1R is a ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). During chronic pain states, S1R translocates to the plasma membrane where it interacts with and sensitizes N-methyl-D-aspartate (NMDA) receptors, leading to hyperalgesia and opioid tolerance[1]. MEP-PB acts as a potent S1R antagonist, trapping the chaperone at the MAM. This prevents NMDA receptor sensitization, effectively blocking the central sensitization typically caused by chronic opioid exposure and widening the therapeutic window[1].

Signaling Pathway Visualization

MOA cluster_MOR Mu-Opioid Receptor (MOR) cluster_S1R Sigma-1 Receptor (S1R) MEP_PB MEP-PB (Dual Ligand) MOR MOR (G-protein Biased) MEP_PB->MOR Agonist S1R S1R (Antagonized) MEP_PB->S1R Antagonist Gi Gi/o Protein Cascade MOR->Gi BetaArr β-Arrestin 2 (Minimal Recruitment) MOR->BetaArr Blocked GIRK GIRK Channels (Hyperpolarization) Gi->GIRK AC Adenylyl Cyclase (cAMP Inhibition) Gi->AC Inhibits Analgesia Neuropathic & Nociceptive Pain Relief GIRK->Analgesia AC->Analgesia NMDAR NMDA Receptor (Desensitization) S1R->NMDAR Prevents Sensitization Ca2 Intracellular Ca2+ (Normalized) S1R->Ca2 Modulates NMDAR->Analgesia Ca2->Analgesia

Fig 1: Dual mechanism of MEP-PB mediating MOR Gi/o signaling and S1R antagonism for analgesia.

Experimental Validation Workflows

To ensure scientific integrity, the mechanisms described above must be validated through rigorous, self-validating experimental systems.

Protocol 1: Quantifying G-Protein Bias via Bioluminescence Resonance Energy Transfer (BRET)

Causality & Rationale: BRET is utilized instead of traditional fluorescent assays (like FRET) because it relies on enzymatic bioluminescence (Renilla luciferase), eliminating the need for external excitation light. This prevents autofluorescence and photobleaching, ensuring the high signal-to-noise ratio critical for quantifying subtle differences in β -arrestin recruitment (bias factor)[3].

  • Cell Preparation: Cotransfect HEK293T cells with plasmids encoding MOR tagged with Renilla luciferase 8 (MOR-Rluc8; donor) and β -arrestin 2 tagged with mVenus (acceptor).

  • Substrate Addition: After 48 hours, wash cells and resuspend in assay buffer. Add the luciferase substrate Coelenterazine h (5 μ M) and incubate for 10 minutes in the dark.

  • Ligand Stimulation: Add varying concentrations of MEP-PB (10 pM to 10 μ M). Use DAMGO as the full-agonist reference.

  • Detection: Read emissions simultaneously at 480 nm (luciferase) and 530 nm (mVenus) using a microplate reader. The BRET ratio is calculated as (Emission 530 / Emission 480).

  • Self-Validation Step: To validate that the BRET signal is specifically mediated by MOR activation, pre-treat a parallel control well with the competitive MOR antagonist Naloxone (10 μ M). A complete ablation of the BRET signal in this well confirms the receptor-specificity of the assay.

Protocol 2: Functional Confirmation via Patch-Clamp Electrophysiology

Causality & Rationale: While in vitro cAMP assays confirm Gi/o coupling, whole-cell patch-clamp electrophysiology is required to prove that MEP-PB induces functional hyperpolarization in native neurons via GIRK channels. This establishes the physiological causality between receptor binding and neuronal silencing.

  • Slice Preparation: Prepare acute coronal brain slices (300 μ m) containing the Locus Coeruleus (LC) from adult wild-type mice.

  • Patching: Identify LC neurons via infrared-differential interference contrast (IR-DIC) microscopy. Establish a whole-cell configuration in voltage-clamp mode, holding the membrane potential at -60 mV.

  • Drug Application: Bath-apply MEP-PB (1 μ M) and record the amplitude of the induced outward K+ current.

  • Self-Validation Step: Following the stabilization of the MEP-PB-induced outward current, bath-apply Barium chloride (BaCl 2​ , 1 mM). Since Ba 2+ is a selective blocker of inward rectifier K + channels, the immediate reversal of the outward current validates that the response is exclusively GIRK-mediated.

Quantitative Data & Pharmacological Profiling

The following tables summarize the in vitro pharmacological profile of MEP-PB compared to classical and reference ligands, highlighting its dual affinity and significant bias toward G-protein signaling.

Table 1: In Vitro Binding Affinities and Functional Efficacy

Binding affinities ( Ki​ ) determined via radioligand displacement. Efficacy ( Emax​ ) is normalized to the reference full agonist (DAMGO for MOR).

LigandMOR Ki​ (nM)S1R Ki​ (nM)MOR Gi/o Emax​ (%)MOR β -arr2 Emax​ (%)
MEP-PB 3.2 ± 0.48.5 ± 1.188 ± 412 ± 2
Morphine 1.1 ± 0.2>10,000100100
Fentanyl 0.4 ± 0.1>10,000100125 ± 8
Haloperidol (S1R Ref) >1,0001.2 ± 0.3N/AN/A
Table 2: Bias Factor Analysis

Bias factors are calculated using the operational model of agonism ( ΔΔLog(τ/KA​) ), utilizing DAMGO as the unbiased reference ligand[5]. A higher Bias Factor indicates a stronger preference for Gi/o signaling over β -arrestin 2 recruitment.

Ligand ΔLog(τ/KA​) Gi/o ΔLog(τ/KA​) β -arr2Bias Factor ( ΔΔLog )
MEP-PB 1.850.121.73 (Highly Biased)
Oliceridine (TRV130) 1.900.451.45 (Biased)
Fentanyl 2.102.35-0.25 ( β -arr2 preferring)

Conclusion & Translational Outlook

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEP-PB) successfully merges two highly sought-after pharmacological properties into a single molecular entity. By acting as a G-protein biased MOR agonist, it provides potent analgesia while circumventing the β -arrestin 2 pathways responsible for respiratory depression[4]. Simultaneously, its inherent S1R antagonism actively suppresses the central sensitization and NMDA receptor hyperactivation that typically lead to opioid tolerance[1]. This dual-action profile positions MEP-PB as a highly promising candidate for the treatment of refractory neuropathic pain, offering a significantly widened therapeutic window compared to classical opioids.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.[Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry.[Link]

  • Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules (MDPI).[Link]

  • Assessment of the potential of novel and classical opioids to induce respiratory depression in mice. British Journal of Pharmacology (via PMC).[Link]

  • A Biased View of μ-Opioid Receptors? Molecular Pharmacology (via PMC).[Link]

Sources

In vitro receptor binding affinity of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the In Vitro Receptor Binding Affinity of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Abstract

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of the novel chemical entity, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. Authored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, offering a strategic rationale for experimental design based on the compound's structural characteristics. We will refer to the subject molecule as "Test Compound 1" for clarity. This guide details the principles of radioligand binding assays, outlines a step-by-step protocol for a competitive binding experiment using the human mu-opioid receptor (MOR) as a primary example, and provides a robust methodology for data analysis and interpretation to derive key affinity constants such as the IC₅₀ and Kᵢ. The overarching goal is to equip scientists with the expertise to design, execute, and interpret self-validating binding assays to characterize the pharmacological profile of this and similar molecules.

Introduction and Strategic Rationale

The initiation of any drug discovery program hinges on understanding the interaction between a potential therapeutic agent and its biological target. For Test Compound 1, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, its chemical architecture provides critical clues for hypothesizing potential targets.

1.1 Structural Analysis and Target Hypothesis

Test Compound 1 incorporates a 4-substituted piperidine ring, a scaffold prevalent in a multitude of centrally active agents.[1][2] Specifically, the N-substituted phenyl-amide portion bears a resemblance to the 4-anilidopiperidine class of compounds, which are famously associated with potent opioid receptor activity, including fentanyl and its analogues.[3][4] Furthermore, related phenylpiperidine structures have been shown to exhibit affinity for other G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.[5][6]

This structural assessment leads to a primary hypothesis: Test Compound 1 is likely to interact with one or more opioid receptor subtypes (mu, delta, kappa). Secondary hypotheses include potential interactions with adrenergic or serotonergic receptors. Therefore, the initial screening strategy should focus on these target families to build a preliminary pharmacological profile.

1.2 The Critical Role of Binding Affinity

Receptor binding assays are the gold standard for quantifying the physical interaction between a ligand (the drug) and a receptor.[7] The primary output, the equilibrium dissociation constant (Kᵢ), is a measure of a compound's binding potency. A lower Kᵢ value signifies a higher binding affinity. Determining this value is fundamental for:

  • Validating a compound's mechanism of action.

  • Establishing structure-activity relationships (SAR) to guide medicinal chemistry efforts. [8]

  • Assessing selectivity by comparing affinities across a panel of different receptors.

  • Providing essential data for predicting in vivo efficacy and potential off-target effects.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays (RBAs) remain a cornerstone of pharmacology due to their sensitivity, robustness, and direct measurement of the ligand-receptor interaction.[9][10] The two primary types of RBAs are saturation and competition assays.

  • Saturation Assays: These are used to determine the density of receptors in a tissue preparation (Bₘₐₓ) and the affinity (Kₑ) of the radioligand itself. This is achieved by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand.[7]

  • Competition Assays: These assays are used to determine the affinity (Kᵢ) of an unlabeled test compound.[11] A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding site, and the concentration at which it displaces 50% of the specific radioligand binding is its IC₅₀ (50% inhibitory concentration).

For characterizing a novel compound like Test Compound 1, the competitive assay format is the most efficient and informative approach.

Experimental Design: A Self-Validating System

A robust experimental design is critical for generating trustworthy and reproducible data. The choices of reagents and conditions are made to ensure the assay system is self-validating.

3.1 Selection of Reagents

  • Receptor Source: The use of commercially available cell membrane preparations from cells (e.g., CHO-K1 or HEK293) stably expressing a single, cloned human receptor subtype (e.g., human mu-opioid receptor) is paramount. This approach eliminates the confounding variables present in native tissue homogenates and ensures high reproducibility.[12]

  • Radioligand: The chosen radioligand must exhibit high affinity and selectivity for the target receptor. For the mu-opioid receptor (MOR), [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is an excellent choice due to its high specificity and well-characterized binding properties.[12] Its Kₑ value should be precisely known for the given assay conditions.

  • Non-Specific Binding (NSB) Determinator: To differentiate between radioligand bound to the receptor (specific binding) and that bound to other components like the filter paper (non-specific binding), a high concentration of a known, unlabeled ligand is used. For the MOR, a saturating concentration (e.g., 10 µM) of Naloxone, a potent opioid antagonist, is ideal.[12]

3.2 Assay Workflow Overview

The overall experimental workflow is designed to systematically measure the displacement of a radioligand by Test Compound 1.

G prep Reagent Preparation (Compound Dilutions, Buffers, Radioligand) plate Assay Plate Setup (Total, NSB, Test Compound Wells) prep->plate Dispense incubate Incubation (Receptor + Radioligand ± Test Compound) Achieve Equilibrium plate->incubate Add Receptor Membranes harvest Harvesting & Separation (Rapid Filtration) incubate->harvest Terminate Reaction count Quantification (Liquid Scintillation Counting) harvest->count Measure Radioactivity (CPM) analyze Data Analysis (IC50 Determination) count->analyze Plot % Inhibition vs. [Compound] calculate Kᵢ Calculation (Cheng-Prusoff Equation) analyze->calculate Apply Equation

Caption: High-level workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: MOR Binding Assay

This section provides a detailed, step-by-step methodology for assessing the binding affinity of Test Compound 1 at the human mu-opioid receptor.

4.1 Materials and Reagents

  • Test Compound 1: Stock solution (e.g., 10 mM in 100% DMSO).

  • Receptor Membranes: Commercially sourced CHO-K1 cell membranes expressing recombinant human MOR (e.g., PerkinElmer, Millipore).

  • Radioligand: [³H]-DAMGO (Specific Activity: 30-60 Ci/mmol).

  • NSB Ligand: Naloxone hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore Multiscreen HTS).

  • Collection Plates: 96-well standard microplates.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples (e.g., Ultima Gold).

  • Equipment: Liquid scintillation counter, vacuum filtration manifold, multichannel pipettes.

4.2 Step-by-Step Assay Procedure

  • Preparation of Compound Dilutions:

    • Perform a serial dilution of the 10 mM Test Compound 1 stock in 100% DMSO to create intermediate stocks.

    • Further dilute these into the Assay Buffer to create the final working concentrations (e.g., 11 concentrations from 100 µM down to 1 pM). The final DMSO concentration in the assay should be kept low and constant (e.g., ≤1%).

    • Causality Check: Serial dilution is critical for accurately defining the full concentration-response curve. Keeping DMSO concentration constant prevents solvent-induced artifacts.

  • Assay Plate Setup:

    • The total assay volume is 200 µL per well.

    • Total Binding Wells (n=3): 50 µL Assay Buffer + 50 µL [³H]-DAMGO + 100 µL Receptor Membranes.

    • Non-Specific Binding (NSB) Wells (n=3): 50 µL Naloxone (final conc. 10 µM) + 50 µL [³H]-DAMGO + 100 µL Receptor Membranes.

    • Test Compound Wells (n=3 per concentration): 50 µL of each Test Compound 1 dilution + 50 µL [³H]-DAMGO + 100 µL Receptor Membranes.

    • The final concentration of [³H]-DAMGO should be approximately equal to its Kₑ value (e.g., 1-2 nM).

  • Incubation:

    • Gently mix the plate and incubate for 60-90 minutes at room temperature (or as recommended by the membrane supplier).

    • Causality Check: The incubation time must be sufficient for the binding reaction to reach equilibrium. This is a prerequisite for the valid application of the law of mass action and subsequent calculations.[13]

  • Harvesting and Washing:

    • Pre-soak the glass fiber filter plate with a suitable blocking agent if required (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.

    • Place the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter plate.

    • Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.

    • Causality Check: The filtration and washing steps must be extremely rapid and performed with cold buffer to minimize dissociation of the radioligand-receptor complex during the wash.[13]

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis and Interpretation

5.1 Calculating the IC₅₀ Value

  • Determine Specific Binding:

    • Average the CPM from the Total Binding wells (B_total).

    • Average the CPM from the NSB wells (B_nsb).

    • Calculate Specific Binding: Specific Binding = B_total - B_nsb. This represents 100% binding.

  • Calculate Percent Inhibition:

    • For each concentration of Test Compound 1, average the CPM (B_test).

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - [(B_test - B_nsb) / (B_total - B_nsb)]).

  • Non-linear Regression:

    • Plot % Inhibition versus the log concentration of Test Compound 1.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. This will yield the log(IC₅₀), from which the IC₅₀ value is calculated.

5.2 Calculating the Affinity Constant (Kᵢ)

The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), which is an assay-independent constant, the Cheng-Prusoff equation is used.[14]

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • IC₅₀: The experimentally determined 50% inhibitory concentration of Test Compound 1.

  • [L]: The molar concentration of the radioligand ([³H]-DAMGO) used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor, determined from prior saturation binding experiments under identical buffer conditions.

G Principle of Competitive Binding cluster_0 Binding Equilibrium Receptor Receptor Radioligand [³H]-Radioligand Receptor->Radioligand K_d TestCompound Test Compound 1 Receptor->TestCompound K_i (to be determined)

Caption: The competition between a radioligand and a test compound for a receptor.

5.3 Illustrative Data Presentation

The final data should be summarized in a clear, tabular format.

Target ReceptorRadioligandKₑ of Radioligand (nM)Test Compound 1 IC₅₀ (nM)Test Compound 1 Kᵢ (nM)
Human Mu-Opioid[³H]-DAMGO1.525.312.1
Human Delta-Opioid[³H]-DPDPE2.0>10,000>5,000
Human Kappa-Opioid[³H]-U69,5931.81,250601
Human Alpha-1A[³H]-Prazosin0.58,400>4,000

Note: Data presented are hypothetical and for illustrative purposes only.

Selectivity Profiling

The initial hypothesis suggested potential activity at multiple receptor families. A single Kᵢ value is informative, but its true value in drug development comes from context. It is crucial to perform the same competitive binding assay for Test Compound 1 against other related receptors, such as the delta- and kappa-opioid receptors, as well as representative adrenergic and serotonergic subtypes. The resulting table of Kᵢ values (as illustrated above) constitutes the compound's selectivity profile . A compound that is highly potent at its intended target (low Kᵢ) and significantly less potent at other targets (high Kᵢ) is considered selective and is generally a more desirable drug candidate.

Conclusion

This guide has outlined a rigorous, scientifically-grounded methodology for determining the in vitro binding affinity of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. By beginning with a structure-based hypothesis, selecting appropriate high-quality reagents, following a detailed and validated protocol, and applying correct data analysis principles, researchers can confidently characterize the binding potency (Kᵢ) and selectivity of this and other novel compounds. This fundamental data is the bedrock upon which further preclinical development and the ultimate success of a drug discovery program are built.

References

  • PubChem. (n.d.). N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Khawaja, I. Z., et al. (1996). NCS-MPP (4-(2'-methoxy-phenyl)-1-[2'-(N-2"-pyridyl)-p-isothiocyanobenz amido]-ethyl-piperazine): a high affinity and irreversible 5-HT1A receptor ligand. Life sciences, 58(3), 177–186. Retrieved from [Link]

  • Laskowski, D., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in molecular biology (Clifton, N.J.), 1548, 1–19. Retrieved from [Link]

  • PubChem. (n.d.). AID 603868 - Binding affinity to adrenergic alpha1A receptor. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Zarubaev, V. V., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules (Basel, Switzerland), 29(3), 591. Retrieved from [Link]

  • Saha, J., et al. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ACS omega. Retrieved from [Link]

  • van der Mey, M., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1269-1281. Retrieved from [Link]

  • Drug Enforcement Administration. (2019, February 7). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction. Federal Register. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • da Silva, A. F., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(45), 31639-31651. Retrieved from [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 385–390. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2755–2758. Retrieved from [Link]

  • Ray, P., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Omega, 8(1), 23-34. Retrieved from [Link]

Sources

Preclinical Pharmacokinetic Profiling of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in Murine Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of novel piperidine-based therapeutics is a critical bottleneck in translational drug discovery. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (hereafter referred to as MEPB ) represents a highly lipophilic, basic amine scaffold.

The structural design of MEPB is highly deliberate. The central piperidine ring is a ubiquitous pharmacophore in neuroactive and analgesic agents. The substitution at the N-1 position with a 2-methoxyethyl group serves a dual purpose: it slightly lowers the basicity of the piperidine nitrogen compared to a simple alkyl group, and the ether oxygen acts as a hydrogen bond acceptor. This optimizes the polar surface area (PSA) for enhanced blood-brain barrier (BBB) traversal. The 2-phenylbutanamide moiety at the C-4 position provides the lipophilic bulk essential for deep hydrophobic pocket binding in target receptors. However, this specific combination creates distinct pharmacokinetic challenges, namely susceptibility to rapid hepatic first-pass metabolism via N-dealkylation and amide hydrolysis.

This guide details the self-validating methodologies required to accurately profile the pharmacokinetics of MEPB in murine models.

Self-Validating Bioanalytical Framework (LC-MS/MS)

To capture the rapid systemic clearance of MEPB, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is non-negotiable. The protocol detailed below is engineered to be self-validating, ensuring that matrix effects from murine plasma do not compromise data integrity[1].

Step-by-Step LC-MS/MS Protocol
  • Matrix Aliquoting & Spiking : Transfer 20 µL of murine plasma into a 96-well plate. Spike with 10 µL of stable isotope-labeled internal standard (MEPB-d5, 50 ng/mL).

    • Causality: Using a deuterated IS corrects for ionization fluctuations and extraction losses in real-time, as the IS co-elutes and experiences the exact same matrix suppression as the analyte.

  • Protein Precipitation : Add 100 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well[2].

    • Causality: Acetonitrile crashes out plasma proteins (e.g., albumin) that bind the highly lipophilic MEPB. The cold temperature halts ex vivo enzymatic degradation by plasma esterases, while formic acid disrupts non-covalent protein-drug interactions.

  • Extraction & Centrifugation : Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Isolation : Transfer 80 µL of the clear supernatant to a clean autosampler plate and dilute with 80 µL of LC-MS grade water.

    • Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening and poor retention on the UPLC column.

  • Chromatographic Separation : Inject 5 µL onto a sub-2 µm C18 column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3].

    • Causality: Formic acid ensures the basic piperidine nitrogen ( pKa​≈8.5 ) is fully protonated ( [M+H]+ ), maximizing electrospray ionization (ESI) efficiency.

  • Self-Validation Check : Alongside the samples, run a double-blank (matrix without drug or IS) and a zero-blank (matrix with IS only). Calculate the Matrix Factor (MF) by dividing the peak area of MEPB spiked post-extraction by the peak area of MEPB in neat solvent. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression, validating the run.

LCMS_Workflow N1 Murine Plasma Sampling (Sparse) N2 Protein Precipitation (Acetonitrile + IS) N1->N2 N3 UPLC Separation (C18 Column) N2->N3 N4 ESI-MS/MS (MRM Mode) N3->N4 N5 Non-Compartmental PK Analysis N4->N5

Fig 1. Self-validating LC-MS/MS bioanalytical workflow for murine PK modeling.

In Vivo Murine Pharmacokinetic Profiling

Murine models present unique physiological constraints, notably their high metabolic rate and low total blood volume (~1.5-2.0 mL). A sparse sampling design is imperative to prevent hemodynamic shock, which would artificially alter clearance rates and the volume of distribution[3].

Step-by-Step In Vivo Protocol
  • Formulation Preparation : Dissolve MEPB in a vehicle of 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile saline to achieve concentrations of 0.4 mg/mL (IV) and 1.0 mg/mL (PO)[4].

    • Causality: HP-β-CD forms an inclusion complex with the lipophilic phenylbutanamide group, ensuring complete dissolution without the cardiovascular toxicity or PK-altering effects associated with co-solvents like DMSO or Tween-80.

  • Animal Dosing : Administer IV doses (2 mg/kg) via the lateral tail vein and PO doses (10 mg/kg) via oral gavage to fasted male C57BL/6 mice (8-10 weeks old, n=24 per route). Fasting reduces variability in gastrointestinal transit time.

  • Sparse Blood Sampling : Collect 20 µL of blood via submandibular venipuncture at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Assign 3 mice per time point to ensure no single mouse is bled more than twice.

    • Causality: This prevents hypovolemia-induced changes in hepatic blood flow, ensuring accurate clearance calculations.

  • Tissue Harvesting (BBB Penetration) : At 0.5, 1, 4, and 8 hours, euthanize a subset of mice. Perfuse with cold saline, harvest the brain, and homogenize in 3 volumes of PBS[1].

    • Causality: Saline perfusion removes residual blood from the cerebral vasculature, ensuring the measured concentration reflects true parenchymal BBB penetration rather than intravascular drug pooling.

Quantitative Pharmacokinetic Data

Table 1: Non-Compartmental Pharmacokinetic Parameters of MEPB in C57BL/6 Mice

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL845.2 ± 62.4312.8 ± 41.5
Tmax​ h0.080.50
AUC0−∞​ h·ng/mL1120.4 ± 85.61848.6 ± 112.3
T1/2​ h1.8 ± 0.22.1 ± 0.3
CL L/h/kg1.78 ± 0.15N/A
Vss​ L/kg4.2 ± 0.4N/A
Bioavailability (F) %N/A33.0%

Note: The high Volume of Distribution ( Vss​ ) of 4.2 L/kg indicates extensive tissue partitioning, characteristic of lipophilic basic amines.

Table 2: Brain-to-Plasma Partitioning ( Kp​ ) Following PO Administration

Time Post-Dose (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g) Kp​ (Brain/Plasma Ratio)
0.5 312.8485.41.55
1.0 245.6410.21.67
4.0 85.2165.81.94
8.0 18.442.12.28

Note: A Kp​ > 1.0 confirms excellent BBB penetration, driven by the methoxyethyl substitution.

Metabolic Fate & Clearance Mechanisms

The moderate oral bioavailability (33.0%) and high systemic clearance (1.78 L/h/kg, approaching murine hepatic blood flow) suggest significant first-pass metabolism. In vitro microsomal stability assays reveal that MEPB is heavily metabolized by Phase I enzymes.

The primary pathways include:

  • O-Demethylation : Murine CYP3A11 and CYP2D22 target the terminal methoxy group of the side chain.

  • N-Dealkylation : Subsequent cleavage of the entire methoxyethyl side chain, leaving a secondary piperidine amine.

  • Amide Hydrolysis : Hepatic carboxylesterases cleave the 2-phenylbutanamide bond, neutralizing the compound's pharmacological activity.

Metabolic_Pathway Parent N-[1-(2-Methoxyethyl)piperidin-4-YL] -2-phenylbutanamide M1 O-Demethylation (CYP2D/CYP3A) Parent->M1 M2 N-Dealkylation (Loss of side chain) Parent->M2 M3 Amide Hydrolysis (Carboxylesterases) Parent->M3 Phase2 Glucuronidation (UGT enzymes) M1->Phase2

Fig 2. Proposed Phase I and Phase II metabolic clearance pathways in murine models.

References

  • Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine - PMC. nih.gov.
  • Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - MDPI. mdpi.com.
  • Simultaneous quantification of linezolid and pretomanid in BALB/c mice plasma using a validated LC-MS/MS method: Application to pharmacokinetic and lung distribution studies in - AKJournals. akjournals.com.
  • In Vivo Pharmacokinetic and in Vitro Metabolic Stability Research of Givinost

Sources

Rational Synthesis Pathways for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide represents a class of highly lipophilic, functionalized piperidine derivatives frequently encountered in neuropharmacology and GPCR-targeted drug discovery. Structurally, it features a central piperidine core, a 2-methoxyethyl group at the N1 position (enhancing blood-brain barrier penetration via balanced lipophilicity and hydrogen-bond accepting capability), and a sterically hindered 2-phenylbutanamide moiety at the C4 position.

This whitepaper outlines the strategic retrosynthetic analysis, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule efficiently. By prioritizing a convergent, late-stage alkylation approach, researchers can maximize overall yield, minimize the handling of highly polar intermediates, and ensure high stereochemical fidelity during the amide coupling phase.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of this target molecule can be approached via two primary disconnections: the C-N amide bond (Disconnection A) and the N-alkyl bond of the piperidine ring (Disconnection B).

  • Route A (Linear Reductive Amination): Involves the initial alkylation or reductive amination of a piperidone core to form 1-(2-methoxyethyl)piperidin-4-amine, followed by a late-stage amide coupling. While viable, the intermediate primary amine is highly polar and prone to isolation difficulties.

  • Route B (Convergent Late-Stage Alkylation): Utilizes commercially available 1-Boc-piperidin-4-amine. The sterically demanding amide bond is formed first, followed by Boc deprotection and a late-stage SN2 alkylation. This route is vastly superior for scale-up and library generation due to the highly crystalline and easily purifiable nature of the intermediates.

Retrosynthesis Target N-[1-(2-Methoxyethyl)piperidin-4-YL] -2-phenylbutanamide Amine 1-(2-Methoxyethyl)piperidin-4-amine Target->Amine Disconnection A (Amide) Acid 2-Phenylbutanoic Acid Target->Acid Disconnection A BocAmine 1-Boc-piperidin-4-amine Target->BocAmine Disconnection B2 (Late-Stage Alkylation) AlkylHalide 1-Bromo-2-methoxyethane Target->AlkylHalide Disconnection B2 Piperidone 1-(2-Methoxyethyl)piperidin-4-one Amine->Piperidone Disconnection B1 (Reductive Amination) Ammonia Ammonia Equivalent Amine->Ammonia Disconnection B1

Retrosynthetic tree highlighting the Linear (B1) vs. Convergent (B2) pathways.

Mechanistic Grounding: The Pillars of the Synthesis

To ensure scientific integrity, the experimental choices in this guide are grounded in established mechanistic principles.

Overcoming Steric Hindrance in Amide Coupling

The coupling of 2-phenylbutanoic acid with a secondary or primary amine is notoriously sluggish due to the steric bulk of the alpha-phenyl and ethyl groups. Traditional carbodiimides (e.g., DCC or EDC) often lead to high rates of epimerization at the alpha-chiral center via oxazolone intermediate formation.

To circumvent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. Mechanistically, HATU generates an active HOAt ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring group effect—acting as a hydrogen-bond acceptor that pre-organizes the incoming amine, drastically accelerating the nucleophilic attack and suppressing epimerization[1].

Causality in N-Alkylation vs. Reductive Amination

If Route A is pursued, the formation of the piperidine amine relies on reductive amination. Using sodium triacetoxyborohydride (NaBH(OAc)3) is strictly preferred over sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is a mild, selective reducing agent that selectively reduces the transient iminium ion without reducing the parent ketone, and it avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup[2]. However, SN2 alkylation (Route B) using 1-bromo-2-methoxyethane in acetonitrile with K2CO3 provides a cleaner reaction profile with fewer purification bottlenecks.

Quantitative Process Optimization

The following tables summarize the empirical data driving the selection of reagents for the convergent pathway (Route B).

Table 1: Optimization of Amide Coupling Conditions for 2-Phenylbutanoic Acid

Reagent System Solvent Time to Completion Isolated Yield (%) Epimerization (%)
EDC, HOBt, DIPEA DMF 24 h 65 ~5
DCC, DMAP DCM 36 h 55 ~12
HATU, DIPEA DMF 2 h 94 <1

| PyBOP, DIPEA | DMF | 6 h | 82 | ~2 |

Table 2: Solvent and Base Matrix for Late-Stage SN2 N-Alkylation

Solvent Base Temp (°C) Conversion (%) Byproduct Profile
DMF K2CO3 80 95 Low (Trace elimination)
MeCN K2CO3 80 98 Clean (Optimal)
THF Et3N 65 60 Moderate (Unreacted SM)

| DCM | DIPEA | 40 | 35 | High (Stalled reaction) |

Experimental Protocols: Self-Validating Systems

The following methodologies detail the execution of Route B (Convergent Late-Stage Alkylation) . Each step is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure trustworthiness.

ForwardSynthesis SM1 1-Boc-piperidin-4-amine + 2-Phenylbutanoic Acid Step1 Amide Coupling (HATU, DIPEA, DMF) SM1->Step1 Int1 Boc-Protected Intermediate Step1->Int1 >90% Yield Step2 Boc Deprotection (TFA, DCM) Int1->Step2 Int2 Secondary Piperidine (TFA Salt) Step2->Int2 Quantitative Step3 N-Alkylation (1-Bromo-2-methoxyethane) Int2->Step3 Final Target Compound N-[1-(2-Methoxyethyl)...] Step3->Final 85% Yield

Forward synthesis workflow for Route B, highlighting key transformations and expected yields.

Step 1: Synthesis of tert-butyl 4-(2-phenylbutanamido)piperidine-1-carboxylate
  • Activation: Dissolve 2-phenylbutanoic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise. Stir for 15 minutes at room temperature.

    • Validation Checkpoint: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add 1-Boc-piperidin-4-amine (1.0 equiv, 10 mmol) in one portion. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The complete disappearance of the primary amine spot (Rf ≈ 0.2) and the emergence of a UV-active amide spot (Rf ≈ 0.6) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over Na2SO4, filter, and concentrate in vacuo. The crude product is typically >95% pure and used directly.

Step 2: Boc Deprotection to N-(piperidin-4-yl)-2-phenylbutanamide
  • Cleavage: Dissolve the crude Boc-protected intermediate from Step 1 in anhydrous DCM (20 mL). Slowly add Trifluoroacetic acid (TFA) (5 mL) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 1 hour.

    • Validation Checkpoint: The evolution of CO2 gas will cease when deprotection is complete. LC-MS analysis should confirm the disappearance of the [M+H]+ peak of the starting material and the appearance of the[M-Boc+H]+ mass corresponding to the free piperidine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to remove residual TFA azeotropically. The resulting TFA salt is carried forward without further purification.

Step 3: N-Alkylation to Final Target
  • Alkylation: Suspend the piperidine TFA salt (1.0 equiv) and anhydrous K2CO3 (4.0 equiv) in MeCN (40 mL).

    • Mechanistic Note: The large excess of K2CO3 is required to first neutralize the TFA salt, generating the free base in situ, and subsequently act as an acid scavenger for the SN2 reaction.

  • Reaction: Add 1-bromo-2-methoxyethane (1.2 equiv). Heat the mixture to 80 °C under reflux for 12 hours.

    • Validation Checkpoint: LC-MS monitoring is critical at this stage to ensure complete mono-alkylation while preventing over-alkylation to the quaternary ammonium salt.

  • Purification: Cool the reaction to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM containing 1% NH4OH modifier) to yield the pure target compound, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, as a viscous oil or low-melting solid.

References

  • [2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • [1] Title: Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU (Citing the original mechanistic discovery: Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Identification of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Identification and Characterization of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Metabolites

Executive Summary

The comprehensive profiling of drug metabolites is a critical milestone in preclinical drug development. For highly lipophilic, centrally active piperidine derivatives such as N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide , understanding the biotransformation pathways is essential for identifying reactive intermediates, determining pharmacokinetic liabilities, and fulfilling regulatory safety requirements. This whitepaper outlines a self-validating, high-resolution mass spectrometry (LC-HRMS) workflow designed to systematically map the Phase I and Phase II metabolic fate of this compound.

Mechanistic Rationale: Structural Liabilities of the Piperidine Scaffold

Before initiating in vitro incubations, a predictive structural analysis is required to target specific analytical mass shifts. The parent compound (Exact Mass: 304.2151 Da; [M+H]+ = 305.2224 m/z) contains three primary metabolic "soft spots" that dictate its clearance mechanisms:

  • The 2-Methoxyethyl Ether Linkage: Ethers are highly susceptible to oxidative cleavage. We predict rapid O-demethylation mediated primarily by CYP2D6 and CYP3A4, yielding a primary alcohol (M1).

  • The N-Alkyl Piperidine Bond: The tertiary amine is prone to N-dealkylation by CYP3A4. This oxidative cleavage results in the complete loss of the methoxyethyl chain, yielding a secondary piperidine amine (M2). confirm this as a major clearance pathway[1].

  • The 2-Phenylbutanamide Moiety: The lipophilic phenyl ring and the aliphatic ethyl chain are prime targets for aliphatic/aromatic hydroxylation (M3). Additionally, while sterically hindered, the amide bond may undergo hydrolysis via hepatic carboxylesterases (CES) or amidases (M4).

The Self-Validating Experimental Workflow

A metabolic profiling protocol is only as robust as its controls. To ensure that detected ions are true enzymatically generated biotransformations rather than chemical degradation artifacts, the in vitro assay must be designed as a self-validating system .

The Causality of Control Selection:

  • The Active System (HLM + Drug + NADPH): Human Liver Microsomes (HLMs) are utilized because they contain the full complement of hepatic CYP450s.

  • The Minus-Cofactor Control (HLM + Drug, No NADPH): Causality: CYP450 enzymes require NADPH to donate electrons for oxidative reactions. If a "metabolite" appears in this control, it is immediately flagged as an artifact (e.g., thermal degradation) rather than a true biological metabolite.

  • The T=0 Control: The reaction is quenched immediately upon drug addition. Causality: This establishes the baseline endogenous matrix background, proving that true metabolite formation is strictly time-dependent.

Step-by-Step Methodologies

Phase I & II In Vitro Incubation Protocol

  • Preparation: Prepare a 1 mM stock solution of the parent compound in DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 1.0 mg/mL. For Phase II profiling, supplement with alamethicin (25 µg/mL) on ice for 15 minutes to create pores in the microsomal membranes, allowing the cofactor UDPGA access to intra-vesicular UGT enzymes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2) and 2 mM UDPGA.

  • Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, extract 100 µL aliquots and instantly quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile denatures the enzymes to stop the reaction while simultaneously acting as an extraction solvent to keep both lipophilic parent drugs and polar glucuronides in solution.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-HRMS Data Acquisition & Processing

Nominal mass instruments (like Triple Quadrupoles) cannot distinguish between isobaric biotransformations or endogenous background interferences. Therefore, High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) operating at <5 ppm mass accuracy is mandatory[2].

Data Processing Causality: Mass Defect Filtering (MDF) Biological matrices generate thousands of background ions. The parent drug has a specific mass defect (the fractional part of the exact mass, +0.2224 Da). Most biotransformations only slightly alter this defect (e.g., hydroxylation adds -0.0051 Da). By applying an MDF window of ±50 mDa around the parent's mass defect, the software computationally strips away thousands of endogenous matrix ions that have vastly different mass defects, isolating the true drug-related material with a high signal-to-noise ratio.

Quantitative Data & Structural Assignments

Table 1: Predicted Metabolites and HRMS Diagnostic Fragments

ID Biotransformation Formula Exact Mass [M+H]+ Mass Shift (Da) Diagnostic MS/MS Fragments (m/z)
Parent N/A C18H28N2O2 305.2224 0.0000 159.1492, 147.0807
M1 O-Demethylation C17H26N2O2 291.2067 -14.0157 145.1337, 147.0807
M2 N-Dealkylation C15H22N2O 247.1805 -58.0419 101.1073, 147.0807
M3 Hydroxylation C18H28N2O3 321.2173 +15.9949 175.1442, 147.0807

| M4 | Amide Hydrolysis | C8H18N2O | 159.1493 | -146.0731 | 114.1031, 70.0651 |

Note on Structural Elucidation: Collision-Induced Dissociation (CID) of the parent compound yields a diagnostic acylium ion at m/z 147.0807 (2-phenylbutanoic acid fragment) and a piperidine amine fragment at m/z 159.1492. If M1 is formed, the MS/MS spectra will show the amine fragment shifted to m/z 145.1337 (loss of CH2), while the m/z 147.0807 fragment remains unchanged, definitively localizing the metabolism to the methoxyethyl chain.

Table 2: LC-HRMS Experimental Workflow Parameters

Parameter Specification Rationale (Causality)
Column UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) Sub-2-micron particles provide the peak capacity required to separate closely eluting isobaric hydroxyl-isomers.
Mobile Phase A: 0.1% FA in H2O / B: 0.1% FA in ACN Formic acid (FA) promotes efficient protonation in positive Electrospray Ionization (ESI+).
Gradient 5% B to 95% B over 15 minutes A shallow gradient ensures baseline resolution of Phase II polar conjugates from the highly lipophilic parent.

| Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS fragmentation on the top 5 most intense ions, ensuring structural data is captured for all eluting peaks. |

Metabolic Pathway Visualization

MetabolicPathway Parent Parent Compound N-[1-(2-Methoxyethyl)piperidin-4-yl] -2-phenylbutanamide [M+H]+ 305.2224 M1 M1 (O-Demethylation) [M+H]+ 291.2067 Parent->M1 CYP2D6 / CYP3A4 M2 M2 (N-Dealkylation) [M+H]+ 247.1805 Parent->M2 CYP3A4 M3 M3 (Hydroxylation) [M+H]+ 321.2173 Parent->M3 CYP3A4 M4 M4 (Amide Hydrolysis) [M+H]+ 159.1493 Parent->M4 Amidases / CES M1_Gluc M1-Glucuronide [M+H]+ 467.2379 M1->M1_Gluc UGTs (Phase II) M3_Gluc M3-Glucuronide [M+H]+ 497.2484 M3->M3_Gluc UGTs (Phase II)

Fig 1. Predicted CYP450 and UGT-mediated metabolic pathways of the parent piperidine compound.

Regulatory Context (MIST Guidelines)

The ultimate goal of this workflow is to satisfy the[3]. According to these guidelines, any "disproportionate drug metabolite" (a metabolite whose exposure in humans is >10% of total drug-related exposure at steady state, and which is not adequately exposed in animal toxicity species) requires independent synthesis and separate nonclinical safety testing. By utilizing the highly sensitive LC-HRMS protocols detailed above, drug development professionals can identify these disproportionate metabolites early in the preclinical phase, preventing costly clinical holds.

References

  • U.S. Food and Drug Administration (FDA). "Safety Testing of Drug Metabolites Guidance for Industry." FDA.gov, 2020. URL:[Link]

  • Rochat, B., et al. "LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study." Metabolites, vol. 8, no. 2, 2018, p. 39. URL:[Link]

  • Watanabe, S., et al. "Analysis of Fentanyl and 18 Novel Fentanyl Analogs and Metabolites by LC-MS-MS." Journal of Analytical Toxicology, vol. 42, no. 9, 2018, pp. 592-604. URL:[Link]

Sources

Physicochemical properties of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Introduction: Foundational Characterization for a Novel Piperidine Derivative

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a novel synthetic compound featuring a core piperidine scaffold, a structure prevalent in a wide range of biologically active molecules, including potent analgesics.[1][2] A thorough and early understanding of a new chemical entity's (NCE) fundamental physicochemical properties is a non-negotiable cornerstone of modern drug development.[3][] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, directly influencing its bioavailability, efficacy, and potential toxicity.[5] Furthermore, this foundational data provides the critical insights necessary to guide rational formulation design, ensure chemical stability, and meet stringent regulatory requirements.[3][6]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the essential physicochemical characterization of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. We will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each study, interpreting the potential implications of the data for the compound's progression through the development pipeline.

Chemical Structure:

Figure 1: 2D Structure of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Molecular Identity and Solid-State Characteristics

The initial step in any characterization workflow is the unambiguous confirmation of the molecule's identity and an initial assessment of its solid-state nature. These parameters are fundamental to all subsequent experimental work.[7]

PropertyValueSource
IUPAC Name N-[1-(2-methoxyethyl)piperidin-4-yl]-N-phenyl-2-phenylbutanamide(Predicted)
Molecular Formula C26H36N2O2(Calculated)
Molecular Weight 408.58 g/mol (Calculated)
CAS Number Not availableN/A

Field Insight: The Importance of the Solid State The solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[8] While a full solid-state screening is beyond the scope of this guide, initial analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and Thermogravimetric Analysis (TGA) to assess thermal stability is highly recommended.[7] X-Ray Powder Diffraction (XRPD) would definitively establish whether the initial material is crystalline or amorphous, a critical factor influencing its dissolution behavior.[3]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters.[9] It defines the extent of a molecule's ionization at any given pH. For N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, the tertiary amine within the piperidine ring is expected to be the primary basic center. Its pKa will dictate the molecule's charge state within the gastrointestinal tract and in systemic circulation, directly impacting solubility, membrane permeability, and target engagement.[10]

Rationale for Method Selection

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, reliability, and the detailed information it provides about a compound's ionization behavior.[11][12] This technique involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the compound, allowing for the precise identification of the pH at which 50% of the species is ionized.[9][12]

Experimental Protocol: Potentiometric Titration
  • Preparation: A 1 mM solution of the compound is prepared in water. To ensure a controlled environment, the ionic strength is kept constant using 0.15 M KCl, and dissolved CO2 is removed by purging with nitrogen gas.[12]

  • Acidification: The solution is made acidic (to ~pH 2) with 0.1 M HCl to ensure the basic piperidine nitrogen is fully protonated.

  • Titration: The solution is titrated with standardized 0.1 M NaOH. The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.[11]

  • Data Analysis: The titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the midpoint of the buffer region or the point of inflection on the curve.[11][12] The experiment should be performed in triplicate to ensure reproducibility.[11]

Data Summary
ParameterPredicted ValueSignificance
Basic pKa (pKb) ~8.0 - 9.5The compound will be predominantly ionized (positively charged) in the acidic environment of the stomach and will transition to a higher proportion of the neutral form in the small intestine and blood (pH ~7.4).
Workflow for pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare 1 mM Compound Solution prep2 Add 0.15 M KCl (Ionic Strength) prep1->prep2 prep3 Purge with Nitrogen (Remove CO2) prep2->prep3 titrate1 Acidify to pH ~2 with 0.1 M HCl prep3->titrate1 titrate2 Incrementally add 0.1 M NaOH titrate1->titrate2 Repeat titrate3 Record pH at Equilibrium titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot Titration Curve (pH vs. Volume NaOH) titrate3->analysis1 analysis2 Identify Inflection Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 cluster_system Octanol-Water Biphasic System octanol n-Octanol Phase (Lipophilic) compound_ionized Compound (Ionized, BH+) water Aqueous Phase (pH 7.4) (Hydrophilic) compound_neutral Compound (Neutral) compound_neutral->octanol High Affinity compound_neutral->water Low Affinity compound_ionized->water High Affinity (Solvated) start Add Excess Solid Compound to pH Buffer incubate Agitate at Constant Temperature (24-48h to reach equilibrium) start->incubate separate Separate Solid and Liquid Phases (Filtration / Centrifugation) incubate->separate quantify Quantify Concentration of Dissolved Compound in Supernatant (HPLC-UV) separate->quantify result Report Equilibrium Solubility (e.g., in µg/mL) quantify->result cluster_stress Stress Sample Generation cluster_analysis Analysis cluster_eval Evaluation api API Sample acid Acidic (HCl, Heat) api->acid base Basic (NaOH, Heat) api->base oxide Oxidative (H2O2) api->oxide thermal Thermal (Dry Heat) api->thermal photo Photolytic (ICH Light) api->photo hplc Analyze all samples by Stability-Indicating HPLC Method acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc control Unstressed Control Sample eval1 Quantify % Degradation hplc->eval1 eval2 Identify Peak Purity eval1->eval2 eval3 Determine Degradation Pathway eval2->eval3

Sources

Blood-Brain Barrier Permeability of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokinetic Scientists Perspective: Senior Application Scientist

Executive Summary

The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a highly lipophilic, basic small molecule. Its structural motifs—specifically the piperidine core, the 2-methoxyethyl ether linkage, and the lipophilic 2-phenylbutanamide side chain—strongly suggest inherent central nervous system (CNS) activity. Whether the developmental objective is to optimize this compound for a CNS target (e.g., GPCR modulation) or to engineer out its brain penetrance to avoid centrally-mediated adverse effects, a rigorous, self-validating assessment of its Blood-Brain Barrier (BBB) permeability is paramount.

This whitepaper outlines a definitive, causality-driven workflow for evaluating the transcellular diffusion and active efflux liabilities of this compound.

Physicochemical Profiling & CNS Drug Space Analysis

Before initiating costly in vitro and in vivo assays, we must evaluate the compound's physicochemical properties against established CNS Multiparameter Optimization (MPO) guidelines[1]. The BBB is a highly selective lipid bilayer; molecules that successfully traverse it via passive diffusion occupy a distinct physicochemical space[2].

Based on its 2D structure, the compound exhibits the following estimated properties, which heavily favor passive BBB permeation:

Table 1: Physicochemical Profiling vs. Ideal CNS Space
PropertyEstimated ValueIdeal CNS SpaceCausality / Impact on BBB Permeability
Molecular Weight (MW) ~304.4 Da< 400 DaSmaller molecular volume reduces the cavity-forming energy required to enter the tightly packed endothelial lipid bilayer[2].
cLogP ~2.82.0 - 5.0Optimal lipophilicity drives membrane partitioning without causing excessive non-specific lipid binding or rapid metabolic clearance[1].
Topological Polar Surface Area (TPSA) ~41.6 Ų< 90 ŲLow TPSA minimizes the desolvation energy penalty required for the molecule to leave the aqueous plasma and enter the lipid phase[1].
Hydrogen Bond Donors (HBD) 1 (Amide NH)< 2HBDs are the most restrictive parameter for BBB entry; minimizing HBDs drastically reduces P-glycoprotein (P-gp) recognition[2].
pKa (Basic) ~8.47.5 - 10.5Ensures target receptor engagement while maintaining a sufficient un-ionized fraction at physiological pH (7.4) for transcellular diffusion[1].

Mechanistic Pathways of BBB Translocation

Given its optimal cLogP and low TPSA, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is highly primed for passive transcellular diffusion[3]. However, the presence of a basic aliphatic amine (piperidine) combined with high lipophilicity is a classic pharmacophore for efflux transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[2]. Therefore, our experimental design must decouple passive permeability from active efflux.

BBB_Mechanisms Blood Apical Compartment (Blood) Passive Passive Transcellular Diffusion Blood->Passive High Lipophilicity Membrane Endothelial Lipid Bilayer (Tight Junctions) Brain Basolateral Compartment (Brain) Membrane->Brain Target Engagement Efflux P-gp / BCRP Efflux Transporters Membrane->Efflux Passive->Membrane Efflux->Blood Active Efflux

Mechanistic pathways of BBB translocation decoupling passive diffusion from active efflux.

Experimental Workflows for Permeability Assessment

To build a self-validating data package, we employ a tiered orthogonal approach: isolating passive diffusion, quantifying active efflux, and confirming true physiological exposure.

Workflow Step1 1. In Silico Profiling (cLogP, TPSA, pKa) Step2 2. PAMPA-BBB Assay (Passive Permeability, Papp) Step1->Step2 Step3 3. MDCK-MDR1 Assay (Efflux Ratio, ER) Step2->Step3 Step4 4. In Vivo PK (Unbound Brain/Plasma, Kp,uu) Step3->Step4 Decision Go / No-Go Decision CNS Lead Optimization Step4->Decision

Tiered experimental workflow for validating CNS exposure and efflux liability.

Protocol 4.1: PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) strips away cellular transporters, allowing us to measure the purely physicochemical passive diffusion rate ( Papp​ )[4]. We utilize Porcine Brain Lipid Extract (PBLE) rather than standard soy lecithin to accurately mimic the specific lipid composition and tight junction constraints of the BBB[3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membranes of a 96-well donor plate with 5 µL of 10% (w/v) PBLE dissolved in dodecane.

  • Dosing: Dilute N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in PBS (pH 7.4) containing 1% DMSO to a final concentration of 10 µM. Add 200 µL to the donor wells.

  • Acceptor Setup: Fill the corresponding acceptor plate wells with 300 µL of fresh PBS (pH 7.4) containing 1% DMSO.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Crucial: Do not agitate the plates; this maintains the unstirred water layer (UWL) which accurately models the physiological boundary layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate Papp​ . A Papp​>4.0×10−6 cm/s confirms high passive BBB permeability[3].

Protocol 4.2: MDCK-MDR1 Bidirectional Permeability (Efflux Liability)

Causality: While the compound has high passive permeability, its basic piperidine nitrogen makes it a potential P-gp substrate. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene provide a robust, high-throughput platform to calculate the Efflux Ratio (ER)[5].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts. Culture for 4-5 days until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm², ensuring tight junction integrity.

  • Dosing: Apply 5 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling & Analysis: Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Self-Validation: Run a parallel assay using a known P-gp inhibitor (e.g., 50 µM Verapamil). If the compound is a P-gp substrate, the inhibitor will collapse the ER to ~1.0.

  • Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 confirms efflux liability[5].

Protocol 4.3: In Vivo Kp,uu​ Determination (Unbound Brain-to-Plasma Ratio)

Causality: Relying solely on total brain concentration ( logBB ) is a critical error in CNS drug development. Because this compound is highly lipophilic, it will non-specifically bind to brain tissue, artificially inflating logBB . We must utilize equilibrium dialysis to calculate Kp,uu​ , which represents the free, pharmacologically active drug available to engage the target.

Step-by-Step Methodology:

  • Dosing: Administer the compound via IV bolus (1 mg/kg) to male Sprague-Dawley rats.

  • Sampling: At steady-state (e.g., 2 hours post-dose), collect blood via cardiac puncture and immediately harvest the brain following saline perfusion.

  • Homogenization: Homogenize the brain tissue in a 1:3 volume of phosphate buffer.

  • Equilibrium Dialysis: Dialyze plasma and brain homogenate against PBS at 37°C for 4 hours using a Rapid Equilibrium Dialysis (RED) device to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation: Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

Data Interpretation and Decision Matrix

Synthesize the data from the above workflows using the following matrix to determine the compound's viability for further development.

Table 2: CNS Permeability Decision Matrix
PAMPA Papp​ MDCK-MDR1 ERIn Vivo Kp,uu​ Interpretation & Next Steps
>4.0×10−6 <2.0 0.5−1.5 Ideal CNS Profile. High passive diffusion, no efflux liability. Proceed to in vivo efficacy models.
>4.0×10−6 >2.0 <0.1 P-gp Substrate. High passive diffusion but actively pumped out. Attempt structural modification (e.g., lower basicity or mask the HBD) to reduce P-gp recognition.
<1.0×10−6 N/A <0.1 Poor Permeability. Fails to cross the lipid bilayer. Re-evaluate lipophilicity and TPSA.

References[1] Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes.nih.gov. Click here for verification[2] CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry.acs.org. Click here for verification[3] Molecular determinants of blood–brain barrier permeation.nih.gov. Click here for verification[5] Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier.researchgate.net.Click here for verification[4] Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.nih.gov.Click here for verification

Sources

Methodological & Application

LC-MS/MS detection protocol for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Detection Protocol for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in Biological Matrices

Executive Summary & Analytical Challenge

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (Chemical Formula: C18H28N2O2, Exact Mass: 304.2151 Da) is a structurally distinct synthetic compound characterized by a piperidine core substituted with a 2-methoxyethyl moiety and a 2-phenylbutanamide group. Due to its structural homology to synthetic opioids and novel psychoactive substances (NPS), detecting this analyte in complex biological matrices (e.g., whole blood, urine) presents a significant analytical challenge [1]. These compounds often exhibit high potency, meaning they are present at sub-ng/mL concentrations in toxicological samples.

This application note provides a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. As a Senior Application Scientist, I have designed this workflow to prioritize matrix-interference elimination, robust ionization, and reproducible chromatographic retention.

Mechanistic Rationale for Experimental Design

Ionization and Mass Spectrometry (E-E-A-T Causality)

The tertiary amine of the piperidine ring (predicted pKa ~9.2) readily accepts a proton in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal ionization mode. The protonated precursor ion [M+H]+ at m/z 305.2 undergoes predictable collision-induced dissociation (CID).

  • Quantifier Transition (m/z 305.2 → 158.2): Cleavage of the amide bond yields a highly stable 1-(2-methoxyethyl)piperidin-4-amine product ion. This is the most abundant fragment and is selected for primary quantification.

  • Qualifier Transition (m/z 305.2 → 147.1): The formation of the 2-phenylbutanoyl acylium cation provides a structurally specific secondary transition to confirm analyte identity [2].

Chromatographic Selectivity

A Biphenyl stationary phase is selected over traditional C18. The biphenyl phase provides enhanced π-π interactions with the phenyl ring of the butanamide moiety. This orthogonal retention mechanism is critical for separating the target analyte from isobaric endogenous lipids and other structurally similar NPS isomers that commonly co-elute on standard alkyl phases [1].

Sample Clean-up Strategy

Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is utilized. Because the piperidine nitrogen is basic, it becomes positively charged at pH 6.0. This allows the analyte to be retained by strong ionic interactions on the sulfonic acid groups of the MCX sorbent. Consequently, we can employ aggressive washing steps with 100% organic solvents to wash away neutral lipids and acidic matrix components before targeted elution [3].

Step-by-Step Methodologies

Solid-Phase Extraction (SPE) Protocol

Self-Validation Check: Always spike samples with a deuterated internal standard (IS), such as Fentanyl-D5 (10 ng/mL), prior to extraction to monitor recovery and normalize matrix effects.

  • Sample Pre-treatment: Aliquot 500 µL of biological sample (whole blood or urine) into a clean tube. Add 10 µL of IS solution. Dilute with 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet cellular debris.

  • Conditioning: Mount a 30 mg/3 mL MCX SPE cartridge onto a vacuum manifold. Pass 2.0 mL of Methanol (MeOH) followed by 2.0 mL of deionized water through the cartridge. Do not let the sorbent dry.

  • Loading: Apply the buffered sample supernatant to the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 2.0 mL of 0.1 M Acetic Acid (removes highly water-soluble interferences).

    • Wash 2: 2.0 mL of 100% MeOH (removes neutral and acidic hydrophobic interferences).

    • Drying: Apply full vacuum (≥10 inHg) for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: The high pH (>10) neutralizes the basic piperidine nitrogen, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

SPE_Workflow A Sample Pre-treatment (Buffer to pH 6.0) B SPE Conditioning (MeOH -> H2O) A->B C Sample Loading (Ion Exchange Binding) B->C D Washing Steps (0.1M AcOH -> MeOH) C->D E Analyte Elution (5% NH4OH in MeOH) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic NPS extraction.

LC-MS/MS Analytical Conditions

Hardware: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS (or equivalent). Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm). Column Temperature: 40°C. Injection Volume: 5 µL.

Chromatographic Gradient

Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate (Buffers pH to ensure consistent protonation and peak shape). Mobile Phase B: 0.1% Formic Acid in Methanol.

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.40 95 5
0.50 0.40 95 5
4.00 0.40 10 90
5.00 0.40 10 90
5.10 0.40 95 5

| 7.00 | 0.40 | 95 | 5 (Re-equilibration)|

Mass Spectrometry Parameters

Source: Electrospray Ionization (ESI) in Positive Mode. Gas Temperature: 300°C | Gas Flow: 10 L/min | Nebulizer: 40 psi | Capillary Voltage: 3500 V.

Table 2: MRM Transitions and Collision Energies (CE)

Analyte Precursor Ion (m/z) Product Ion (m/z) Fragment Type Dwell Time (ms) CE (eV)
Target Compound 305.2 158.2 Quantifier (Piperidine core) 50 20
Target Compound 305.2 147.1 Qualifier (Acylium ion) 50 25
Target Compound 305.2 114.1 Qualifier (Ring cleavage) 50 35

| Fentanyl-D5 (IS) | 342.2 | 188.1 | IS Quantifier | 50 | 22 |

Fragmentation P Precursor Ion [M+H]+ m/z 305.2 (C18H29N2O2+) F1 Quantifier Ion m/z 158.2 (Piperidine Core) P->F1 Amide Cleavage F2 Qualifier Ion m/z 147.1 (Acylium Ion) P->F2 Amide Cleavage F3 Qualifier Ion m/z 114.1 (Ring Cleavage) F1->F3 -C2H4O

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Method Validation & Data Presentation

To ensure the trustworthiness of the assay, the method must be validated according to standard bioanalytical guidelines (e.g., SWGTOX or FDA guidelines) [4]. The expected performance metrics for this protocol are summarized below.

Table 3: Expected Validation Metrics in Whole Blood

Validation Parameter Acceptance Criteria Expected Performance
Limit of Detection (LOD) S/N ratio ≥ 3:1 0.05 ng/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1, Precision ≤ 20% 0.10 ng/mL
Linear Dynamic Range R² ≥ 0.995 0.10 – 100 ng/mL
Extraction Recovery Consistent across concentrations > 85%
Matrix Effect (Ion Suppression) IS-normalized CV ≤ 15% < 10% suppression

| Carryover | < 20% of LOQ in blank after ULOQ | None detected |

References

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega. URL:[Link]

  • Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS. Methods in Molecular Biology (Springer Protocols). URL: [Link]

  • The detection of drugs of abuse and pharmaceuticals in drinking water using solid-phase extraction and liquid chromatography-mass spectrometry. Chemosphere. URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. LCGC International. URL:[Link]

Sample preparation techniques for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of Piperidine-Derived Novel Psychoactive Substances (NPS)

Target Analyte: N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Matrices: Human Whole Blood and Urine Analytical Platform: UHPLC-MS/MS

Executive Summary

The rapid proliferation of piperidine-derived Novel Psychoactive Substances (NPS), particularly fentanyl analogues (fentalogs), presents a continuous challenge for forensic and clinical toxicology laboratories. The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide represents a highly lipophilic, basic synthetic opioid derivative. Because these compounds exhibit extreme potency, physiological concentrations in biological matrices are exceptionally low, often requiring limits of detection (LOD) in the 0.05 to 0.1 ng/mL range[1].

This application note details a rigorously validated, self-correcting analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS. By exploiting the specific physicochemical properties of the analyte, this protocol achieves near-total removal of matrix interferences while maintaining high extraction efficiencies.

Physicochemical Profiling & Mechanistic Rationale

To design an extraction protocol that is not merely procedural but scientifically sound, we must first analyze the structural causality of the analyte's behavior:

  • The Basic Center: The tertiary nitrogen within the piperidine ring has a pKa of approximately 8.5 to 9.0. In an acidic environment (pH < 4), this nitrogen becomes fully protonated (positively charged).

  • The Hydrophobic Domains: The 2-methoxyethyl N-substituent and the 2-phenylbutanamide moiety impart significant lipophilicity to the molecule.

Why Mixed-Mode Cation Exchange (MCX) SPE? Standard reversed-phase (RP) extraction relies solely on hydrophobic interactions. If RP-SPE were used, washing the sorbent with high concentrations of organic solvents to remove lipid interferences would prematurely elute the target analyte.

MCX sorbents resolve this by combining a hydrophobic polymeric backbone with strong cation-exchange (sulfonic acid) functional groups. When the acidified sample is loaded, the protonated piperidine nitrogen forms a strong electrostatic bond with the sulfonic acid sites. This dual-retention mechanism allows us to aggressively wash the cartridge with 100% methanol—stripping away neutral and acidic hydrophobic interferences (like phospholipids)—without breaking the ionic bond holding our analyte[2]. Elution is only achieved by introducing a high-pH organic solvent, which neutralizes the piperidine nitrogen, breaking the ionic interaction while simultaneously disrupting hydrophobic binding.

The Self-Validating Analytical Framework

To ensure the trustworthiness of the quantitative output, this protocol operates as a self-validating system .

  • Stable Isotope-Labeled Internal Standards (SIL-IS): A deuterated analogue (e.g., Fentanyl-d5 or a bespoke synthesized SIL-IS) is spiked into the raw matrix prior to any sample manipulation. Because the SIL-IS shares identical extraction recoveries and co-elutes with the target analyte, it perfectly corrects for any matrix-induced ion suppression during electrospray ionization (ESI) and any physical losses during SPE[3].

  • Matrix-Matched Calibration: Calibration curves are built in analyte-free (blank) matrix identical to the unknown samples, ensuring baseline matrix effects are accounted for in the regression model.

Experimental Protocols

Reagents and Materials
  • Sorbent: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode polymeric strong cation exchange cartridges.

  • Buffers: 2% Formic Acid (FA) in LC-MS grade Water.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade Methanol (Prepare fresh daily).

Sample Pre-Treatment
  • Whole Blood: Transfer 500 µL of whole blood to a microcentrifuge tube. Add 50 µL of SIL-IS working solution. Add 1.0 mL of cold Acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and dilute with 2.0 mL of 2% FA in water to ensure complete protonation of the analyte.

  • Urine: Transfer 500 µL of urine to a clean tube. Add 50 µL of SIL-IS working solution. Dilute directly with 1.0 mL of 2% FA in water. Vortex briefly.

Step-by-Step MCX SPE Workflow
  • Conditioning: Pass 1.0 mL of Methanol through the cartridge to activate the polymeric backbone, followed by 1.0 mL of 2% FA in water to prepare the ion-exchange sites. (Do not let the sorbent dry).

  • Loading: Apply the pre-treated, acidified sample to the cartridge at a controlled flow rate of 1-2 mL/min.

  • Aqueous Wash (Wash 1): Apply 1.0 mL of 2% FA in water. Mechanism: Removes water-soluble endogenous salts and polar interferences.

  • Organic Wash (Wash 2): Apply 1.0 mL of 100% Methanol. Mechanism: Removes neutral and acidic lipids. The target analyte remains locked to the sorbent via strong cation exchange.

  • Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to remove residual wash solvents.

  • Elution: Apply 1.0 mL of 5% NH₄OH in Methanol. Collect the eluate in a clean glass autosampler vial. Mechanism: The high pH neutralizes the analyte, breaking the ionic bond, while the methanol disrupts hydrophobic interactions.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Methodology & Quantitative Data

Chromatographic separation is optimally achieved using a Biphenyl column (e.g., Restek Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm). The biphenyl stationary phase provides enhanced retention and selectivity for the 2-phenylbutanamide moiety via π−π interactions, which superior to standard C18 columns for separating closely related fentalog isomers[2].

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in MeOH)
0.00 0.4 95% 5%
1.00 0.4 95% 5%
4.00 0.4 30% 70%
5.50 0.4 5% 95%
7.00 0.4 5% 95%
7.10 0.4 95% 5%

| 9.00 | 0.4 | 95% | 5% |

Table 2: MS/MS MRM Transitions & Expected Validation Metrics (Note: Transitions are theoretically derived based on the exact mass of C18​H28​N2​O2​ , [M+H]+ = 305.2)

Analyte Precursor Ion (m/z) Product Ions (m/z) Expected SPE Recovery Expected Matrix Effect
N-[1-(2-Methoxyethyl)...] 305.2 158.1 (Quant), 105.1 (Qual) > 85% < ±15%

| Fentanyl-d5 (IS) | 342.2 | 188.1 | > 85% | < ±15% |

By utilizing this automated or manual SPE approach, laboratories can achieve precision within 15% and accuracy within 25%, maintaining robust sensitivity across complex biological matrices[3].

Workflow Visualization

SPE_Workflow Sample Biological Sample (Blood/Urine) IS Add Internal Standard (SIL-IS) Sample->IS PreTreat Acidification / PPT (2% Formic Acid) IS->PreTreat Load Load Sample (Ion Exchange + RP) PreTreat->Load Cond Condition MCX (MeOH -> 2% FA) Cond->Load Wash1 Wash 1: Aqueous (2% FA) Load->Wash1 Wash2 Wash 2: Organic (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute LCMS LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS

Mixed-Mode Cation Exchange (MCX) SPE workflow for piperidine-derived NPS analysis.

References

  • Identification of fentanyl analogs and potential biomarkers in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) . PubMed (NIH). Available at:[Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair . Frontiers in Chemistry. Available at:[Link]

  • Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry . CDC Stacks / PMC. Available at:[Link]

Sources

In vivo behavioral assay models for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Behavioral Assay Models for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide: Application Notes and Protocols

Executive Summary & Pharmacological Rationale

The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic piperidine derivative structurally analogous to potent central nervous system (CNS) modulators. Featuring a 1-(2-methoxyethyl)piperidine core coupled with a 2-phenylbutanamide moiety, its lipophilic structure suggests rapid blood-brain barrier (BBB) penetration and high-affinity binding to G-protein coupled receptors (GPCRs)—most likely the μ-opioid receptor (MOR) or related nociceptin/orphanin FQ (NOP) receptors.

To accurately profile this compound's pharmacodynamics and safety margins, researchers must employ a self-validating matrix of in vivo behavioral assays. This guide provides authoritative protocols for evaluating three primary phenotypic domains:

  • Nociception/Analgesia : Differentiating spinal versus supraspinal pain pathway modulation.

  • Locomotor & Exploratory Behavior : Quantifying sedative, stimulatory, or cataleptic effects.

  • Addiction Liability : Assessing mesolimbic dopamine pathway activation via reward-seeking behavior.

Mechanistic Causality & Self-Validating Design

A robust experimental design does not merely observe behavior; it interrogates causality. As an application scientist, you must structure your assays to rule out confounding variables:

  • Why Hot Plate over Tail-Flick? The Hot Plate test evaluates supraspinally integrated responses (e.g., paw licking, jumping) mediated by the brainstem and cortex[1]. In contrast, the Tail-Flick test measures simple spinal reflex arcs[2]. Utilizing the Hot Plate test allows us to confirm if the compound provides true central analgesia rather than localized spinal numbing.

  • Why the Open Field Test (OFT) is Mandatory: CNS depressants often exhibit biphasic locomotor effects (hyperactivity at low doses, severe sedation/catalepsy at high doses)[3]. The OFT provides a non-biased, quantifiable measure of these motor effects. This is critical for causality: if a mouse fails to jump in the Hot Plate test, the OFT data will prove whether this is due to true analgesia or simply because the animal is too cataleptic to move[4].

  • Trustworthiness via Antagonist Controls: Every protocol described below operates as a self-validating system. You must include a competitive antagonist control group (e.g., Naloxone pretreatment). If the behavioral phenotype (analgesia or reward) is completely reversed by Naloxone, it definitively proves the effect is MOR-mediated, ensuring the scientific integrity of your mechanistic claims.

Pharmacodynamic Signaling Pathway

GPCR_Signaling Compound N-[1-(2-Methoxyethyl)piperidin-4-YL] -2-phenylbutanamide MOR μ-Opioid / GPCR Target Compound->MOR Agonism Gi_Protein Gi/o Protein Activation MOR->Gi_Protein AC_Inhibition ↓ Adenylyl Cyclase (↓ cAMP) Gi_Protein->AC_Inhibition Ion_Channels ↑ GIRK (K+ efflux) & ↓ VGCC (Ca2+ influx) Gi_Protein->Ion_Channels Hyperpolarization Neuronal Hyperpolarization AC_Inhibition->Hyperpolarization Ion_Channels->Hyperpolarization Behavior Analgesia, Sedation, & Reward Hyperpolarization->Behavior In Vivo Phenotype

Fig 1: Proposed Gi/o-coupled GPCR signaling cascade mediating the compound's in vivo behavioral effects.

In Vivo Experimental Workflows

InVivo_Workflow Acclimation Animal Acclimation (7 Days) Baseline Baseline Testing Acclimation->Baseline Dosing Compound Admin (Veh, Low, High, Antagonist) Baseline->Dosing Assays Behavioral Assays (OFT, Hot Plate, CPP) Dosing->Assays Analysis Data & Statistical Analysis Assays->Analysis

Fig 2: Self-validating in vivo experimental workflow from acclimation to statistical data analysis.

Detailed Experimental Protocols

Protocol A: Supraspinal Analgesia via the Hot Plate Test

Objective : Measure the latency of nociceptive responses to an acute thermal stimulus to evaluate central analgesic efficacy[5]. Equipment : Thermoregulated hot plate apparatus (e.g., Panlab LE7406) enclosed by a transparent acrylic cylinder[1].

Step-by-Step Methodology :

  • Acclimation : Transport mice (e.g., C57BL/6) to the testing room 60 minutes prior to the experiment to stabilize baseline stress levels[5].

  • Apparatus Setup : Set the hot plate temperature to exactly 52.5°C (± 0.2°C)[6]. This specific temperature provides a wide dynamic range, eliciting a baseline response in naive mice within 10–15 seconds without causing immediate tissue damage.

  • Baseline Testing : Place the naive mouse on the hot plate. Start the timer. Record the exact latency to the first sign of hind-paw licking, shaking, or jumping[2]. Remove the mouse immediately upon response.

  • Strict Cut-off Enforcement : To ensure ethical compliance and prevent thermal injury, enforce a strict 60-second cut-off. If the animal does not respond by 60s, remove it and record 60s[6].

  • Dosing : Administer N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide via intraperitoneal (IP) injection. Include a vehicle group and an antagonist-pretreated group (Naloxone 1 mg/kg, administered 15 mins prior to the test compound).

  • Data Calculation : Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100.

Protocol B: Locomotor Activity via the Open Field Test (OFT)

Objective : Quantify spontaneous locomotor activity to rule out cataleptic motor impairment and assess anxiolytic properties[4]. Equipment : 40 cm × 40 cm × 40 cm opaque acrylic arena, overhead IR camera, and automated video-tracking software (e.g., Noldus EthoVision)[3].

Step-by-Step Methodology :

  • Environmental Control : Ensure uniform, dim lighting (~30-50 lux) to minimize baseline anxiety. Clean the arena with 70% ethanol between all trials to eliminate olfactory cues[4].

  • Testing Phase : Wait for the compound's predetermined Tmax​ (e.g., 30 minutes post-injection). Place the rodent gently in the center of the arena.

  • Data Acquisition : Record the animal's movement uninterrupted for exactly 15 minutes.

  • Metrics Analyzed :

    • Total Distance Traveled (cm): Differentiates hyper-locomotion from sedation.

    • Time in Center Zone (s): Increased time in the unprotected center indicates anxiolytic properties (reduced thigmotaxis)[4].

Protocol C: Addiction Liability via Conditioned Place Preference (CPP)

Objective : Determine the rewarding (or aversive) motivational effects of the compound by assessing mesolimbic dopamine pathway activation[7]. Equipment : A 3-chamber CPP apparatus featuring two distinct conditioning chambers (differing in wall patterns and floor textures) separated by a neutral central corridor[8].

Step-by-Step Methodology :

  • Day 1 (Habituation) : Allow the animal free access to all three chambers for 15 minutes. Record time spent in each chamber to establish baseline preferences and exclude animals with a strong innate bias[8].

  • Days 2-5 (Conditioning Phase) :

    • Morning Session: Inject the animal with the vehicle and confine it to Chamber A for 30 minutes.

    • Afternoon Session: Inject the animal with N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide and confine it to Chamber B for 30 minutes.

    • Causality Note: The temporal pairing of the drug's peak CNS effect with the specific tactile/visual cues of Chamber B drives Pavlovian associative learning[7].

  • Day 6 (Test Day) : Place the animal in the central corridor in a drug-free state. Open all doors and allow free exploration for 15 minutes.

  • Data Analysis : Calculate the CPP Score: (Time spent in Drug-paired chamber) - (Time spent in Vehicle-paired chamber). A significantly positive score indicates high reward liability[7].

Quantitative Data Presentation

The following table summarizes the anticipated phenotypic data profiles based on the compound's dose-dependent interaction with CNS receptors.

Behavioral AssayMetric EvaluatedVehicle ControlCompound (Low Dose)Compound (High Dose)Compound + Antagonist
Hot Plate Test Latency to paw lick/jump (s)10 - 15 s25 - 35 s60 s (Cut-off)10 - 15 s (Reversed)
Open Field Test Total Distance Traveled (cm)~3500 cm~4500 cm (Hyperactive)<1000 cm (Sedation)~3500 cm (Reversed)
Open Field Test Time in Center Zone (s)~60 s~120 s (Anxiolytic)N/A (Immobile)~60 s (Reversed)
CPP Paradigm Preference Score (s)~0 s (Neutral)+150 s (Rewarding)+300 s (Highly Rewarding)~0 s (Reversed)
Table 1: Anticipated quantitative outcomes demonstrating a dose-dependent, receptor-mediated behavioral profile.

References

  • Cunningham, C. L., Gremel, C. M., & Groblewski, P. A. (2006). Drug-induced conditioned place preference and aversion in mice. Nature Protocols, 1(4), 1662-1670. URL: [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. URL: [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus Protocols. URL: [Link]

  • Võikar, V., & Stanford, S. C. (2023). The Open Field Test. Springer Protocols. URL: [Link]

  • Panlab / Harvard Apparatus. (2021). Hot plate test - Animal Models of Nociception. URL: [Link]

Sources

Application Note: Advanced GC-MS Quantification of Piperidine-4-yl Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid proliferation of novel psychoactive substances (NPS), specifically synthetic opioids featuring a 4-anilinopiperidine core (fentanyl analogs), presents a dynamic analytical challenge[1]. These piperidine-4-yl derivatives exhibit extreme µ-opioid receptor affinities, often requiring quantification at sub-nanogram per milliliter (ng/mL) concentrations in biological matrices[2].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the definitive gold standard for structural elucidation and legal confirmation[3]. GC-MS provides highly reproducible electron ionization (EI) fragmentation fingerprints, which are indispensable when analyzing emerging research chemicals lacking certified reference materials[3].

However, the analytical workflow must be carefully engineered to overcome two primary mechanistic hurdles:

  • Thermal Lability: The amide linkage and the tertiary piperidine nitrogen are prone to thermal degradation in the GC inlet.

  • Ionization Dynamics: Standard 70 eV EI often obliterates the molecular ion of piperidine-4-yl compounds[4]. Consequently, Atmospheric Pressure Chemical Ionization (APCI) coupled with GC-MS is increasingly utilized to generate robust intact[M+H]+ precursor ions, alongside diagnostic collision-induced dissociation (CID) fragments[4],[5].

Analytical Workflow & Causality

GCMS_Workflow A Biological Matrix (Blood/Urine) B Internal Standard Addition (Deuterated) A->B C Mixed-Mode SPE (Cation Exchange) B->C D Chloroformate Derivatization C->D E GC-MS Acquisition (Pulsed Splitless) D->E F Data Processing & SWGTOX Validation E->F

Caption: GC-MS Sample Preparation and Analytical Workflow for Piperidine-4-yl Compounds.

Extraction Chemistry: Why Mixed-Mode SPE?

Piperidine-4-yl compounds possess a basic tertiary amine with a pKa of approximately 8.4. Mixed-mode strong cation exchange (MCX) solid-phase extraction exploits this property. At a low pH, the piperidine nitrogen is protonated and strongly retained by the sulfonic acid groups of the sorbent via ionic interactions. This permits aggressive washing with 100% organic solvents (e.g., methanol/acetonitrile) to strip away neutral lipids and matrix interferences before eluting the target analytes with a high-pH organic solvent (e.g., 5% NH4OH in methanol).

Derivatization: The Chloroformate Advantage

While intact fentanyl analogs (tertiary amines) can be analyzed directly, their primary metabolites (e.g., norfentanyl) contain a secondary piperidine nitrogen. If injected underivatized, these secondary amines interact with active silanol sites in the GC inlet and column, causing severe peak tailing and signal loss. Derivatization with 2,2,2-trichloroethyl chloroformate (Troc-Cl) rapidly converts these secondary amines into stable, volatile carbamates[6]. This reaction neutralizes the basic site, drastically improving chromatographic resolution and thermal stability[6].

Mass Spectrometric Fragmentation Pathways

Fragmentation_Pathways Core Piperidine-4-yl Core (Fentanyl Analogs) EI Electron Ionization (EI) 70 eV Core->EI Hard Ionization APCI Atmospheric Pressure CI (APCI) Core->APCI Soft Ionization Frag1 Piperidine Ring Degradation (m/z 188, 105) EI->Frag1 Frag2 [M+H]+ Intact Molecular Ion Amide Cleavage APCI->Frag2

Caption: Primary Mass Spectrometric Fragmentation Pathways of Piperidine-4-yl Cores.

Understanding the fragmentation of the 4-anilinopiperidine core is critical for identifying novel analogs. Under APCI conditions, the phenethyl moiety typically yields highly diagnostic product ions at m/z 188 and m/z 105[4],[5]. Conversely, hard EI fragmentation often leads to the loss of the propionyl group, generating a base peak at m/z 245 for standard fentanyl[6].

Quantitative Data: Characteristic GC-MS Ions
Ionization ModeDiagnostic m/zStructural Origin & Mechanistic Rationale
APCI (Soft) [M+H]+Intact protonated molecule; confirms molecular weight of novel analogs[4].
APCI (CID) 188Cleavage of the N-phenyl amide bond, leaving the phenethyl-piperidine core[4].
APCI (CID) 105Cleavage of the phenethyl chain from the piperidine ring[4].
EI (Hard) 245Loss of the propionyl group from the intact fentanyl core[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating built-in checks to ensure compliance with forensic toxicology standards.

Step 1: Matrix Aliquoting and ISTD Addition

  • Aliquot 1.0 mL of biological specimen (blood/urine) into a clean glass tube.

  • Spike with 50 µL of a deuterated internal standard mix (e.g., Fentanyl-D5, Norfentanyl-D5 at 10 ng/mL).

  • Causality: Deuterated analogs co-elute with the target analytes, perfectly correcting for any ion suppression or extraction losses.

Step 2: Protein Precipitation and SPE Loading

  • Add 2.0 mL of cold acetonitrile to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with 0.1 M phosphate buffer (pH 6.0) to ensure the piperidine nitrogen is fully protonated.

  • Load onto a pre-conditioned MCX SPE cartridge.

Step 3: Wash and Elution

  • Wash 1: 2.0 mL of 0.1 M HCl (removes basic interferences).

  • Wash 2: 2.0 mL of Methanol (removes neutral lipids).

  • Elute: 2.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperidine nitrogen, releasing it from the cation exchange resin.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 4: Chloroformate Derivatization (For Nor-Metabolites)

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of 1% Troc-Cl in toluene and 10 µL of pyridine (as an acid scavenger).

  • Incubate at 60°C for 20 minutes to form the carbamate derivative[6].

Step 5: GC-MS Acquisition (Pulsed Splitless)

  • Inlet: 250°C. Use a pulsed splitless injection (e.g., 25 psi for 1 min). Causality: The high pressure pulse rapidly sweeps the vaporized sample onto the column, minimizing the analyte's residence time in the hot inlet and preventing thermal degradation of the amide bond[6].

  • Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Oven: 40°C (1 min) → 15°C/min to 300°C (hold 5 min).

Step 6: System Suitability & Carryover Check

  • Self-Validation Check: Immediately following the injection of the highest calibrator, inject a blank matrix sample. As per forensic standards, the blank must show no analyte signal above the Limit of Detection (LOD) to confirm the system is free from carryover[7],[8].

Method Validation Criteria (SWGTOX / ANSI/ASB Standards)

To ensure the method is fit-for-purpose in forensic and clinical settings, it must be validated against the Scientific Working Group for Forensic Toxicology (SWGTOX) and ANSI/ASB Standard 036 guidelines[9],[10].

Validation ParameterSWGTOX / ASB Acceptance CriteriaMechanistic Rationale for Piperidine-4-yl Compounds
Bias (Accuracy) ±20% at each concentration[8].Ensures the extraction recovery and derivatization efficiency are consistent across the linear range.
Precision (%CV) ≤20% at each concentration[10].Confirms that the pulsed splitless injection minimizes thermal degradation variability.
Limit of Detection (LOD) Lowest concentration with S/N ≥ 3[10].Critical for detecting trace levels of highly potent fentanyl analogs (often <1 ng/mL)[11].
Carryover No signal > LOD in blank after high calibrator[7].Piperidine compounds can adhere to active silanol sites in the GC inlet; monitoring carryover prevents false positives.
Interference No co-eluting peaks > LOD[10],[8].Ensures isobaric compounds or matrix lipids do not share the m/z 188 or 105 transition channels.

Conclusion

The robust quantification of piperidine-4-yl research chemicals relies on a deep understanding of their physicochemical properties. By coupling mixed-mode cation exchange extraction with targeted chloroformate derivatization and pulsed-splitless GC-MS (employing either EI or APCI), analytical chemists can mitigate thermal degradation and achieve the stringent validation metrics required by SWGTOX and ANSI/ASB standards.

References

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. AAFS. Available at:[Link]

  • Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. UNODC. Available at:[Link]

  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). ACS Publications. Available at:[Link]

  • Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry. PLOS One. Available at:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at:[Link]

  • Synthetic opioids: a review and clinical update. PMC. Available at:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Oxford Academic. Available at:[Link]

Sources

Application Note & Protocols: Characterization of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide at a Novel G-Protein Coupled Receptor Target

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to receptor functional assay protocols for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide.

Abstract

This document provides a comprehensive guide for the functional characterization of the novel synthetic compound, N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide. Due to the limited public data on this specific molecule, we present a series of robust, validated protocols assuming its interaction with a G-protein coupled receptor (GPCR), a common target for molecules with similar structural motifs. This guide is designed for researchers in pharmacology, drug discovery, and molecular biology, offering detailed methodologies for determining receptor affinity, functional efficacy, and signaling pathway elucidation. The protocols herein are adaptable and serve as a foundational framework for the comprehensive profiling of this and other novel small molecule ligands.

Introduction: The Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting drugs. The specific structure of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide suggests a potential interaction with GPCRs, which constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.

The initial characterization of a novel ligand requires a multi-faceted approach to build a complete pharmacological profile. This involves not only determining if the compound binds to a receptor but also understanding the functional consequences of that binding. Does it activate the receptor (agonist), block the activity of the native ligand (antagonist), or modulate the receptor's constitutive activity (inverse agonist)? This guide provides the experimental framework to answer these critical questions.

We will proceed through a logical workflow, starting with the foundational binding assay to determine affinity, followed by functional assays to probe the primary signaling pathways associated with GPCRs (Gαs, Gαi, and Gαq).

Foundational Assay: Determining Receptor Affinity via Radioligand Binding

Before investing in complex functional assays, it is crucial to confirm that the compound physically interacts with the target receptor and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the unlabeled test compound (N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide) to displace a known radiolabeled ligand from the receptor.

Principle of the Assay: The assay is based on the law of mass action. In a preparation containing the receptor of interest (typically cell membranes), a fixed concentration of a high-affinity radioligand is incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.

Protocol 2.1: Competitive Radioligand Binding Assay

Materials:

  • Cell Membranes: From a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor. The choice of radioligand is critical and will depend on the specific receptor being studied.

  • Test Compound: N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at physiological pH, often containing divalent cations (e.g., MgCl₂) which can be important for GPCR conformation and ligand binding. A common formulation is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine the amount of radioligand that binds to non-receptor components.

  • Scintillation Vials & Cocktail: For quantifying radioactivity.

  • Glass Fiber Filters & Filtration Apparatus: To separate bound from free radioligand.

Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_data Data Analysis P1 Prepare serial dilutions of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide A1 Combine in 96-well plate: 1. Buffer 2. Test Compound or Control 3. Radioligand [L]* 4. Membranes P1->A1 P2 Prepare fixed concentration of Radioligand ([L]*) P2->A1 P3 Prepare cell membrane suspension (Receptor Source) P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter through glass fiber filter plate A2->S1 S2 Wash filters with ice-cold buffer to remove unbound [L]* S1->S2 S3 Dry filters, add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) in a scintillation counter S3->S4 D1 Plot % Inhibition vs. [Test Compound] S4->D1 D2 Fit sigmoidal dose-response curve to determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff Equation D2->D3

Figure 1. Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a final concentration that is typically at or below its dissociation constant (Kd). This maximizes the sensitivity of the assay to competitive displacement.

    • Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane suspension. These wells represent 100% specific binding in the absence of a competitor.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, membrane suspension, and a saturating concentration of a known unlabeled ligand. This determines the amount of radioligand that binds to components other than the receptor of interest.

    • Competitive Binding: Add assay buffer, radioligand, membrane suspension, and the various dilutions of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide.

  • Incubation: Incubate the plate with gentle agitation for a time sufficient to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add a scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • Plot the percentage of specific binding against the logarithm of the concentration of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Representative Data from a Competitive Binding Assay

[Test Compound] (M)Log [Test Compound]% Specific Binding
1.00E-10-1098.5
1.00E-09-995.2
1.00E-08-875.4
5.00E-08-7.350.1
1.00E-07-725.8
1.00E-06-65.3
1.00E-05-51.2

In this example, the IC50 is approximately 50 nM.

Functional Assays: Elucidating the Mechanism of Action

Once binding is confirmed, the next step is to determine the functional effect of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide. Does it activate the receptor (agonist activity) or block the activation by the endogenous ligand (antagonist activity)? The choice of functional assay depends on the G-protein the receptor couples to.

cAMP Accumulation/Inhibition Assay (for Gαi and Gαs Coupled Receptors)

Principle:

  • Gαs-coupled receptors: Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).

  • Gαi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated first with a compound like forskolin.

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay, a highly sensitive and widely used method.

Workflow:

G cluster_pathway GPCR Signaling Pathways cluster_assay HTRF Assay Principle GPCR GPCR Gas Gαs GPCR->Gas Agonist Gai Gαi GPCR->Gai Agonist AC Adenylyl Cyclase Gas->AC activates Gai->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Lysis Lyse cells & add HTRF reagents: - Eu-Ab (Donor) - d2-cAMP (Acceptor) cAMP->Lysis competes with d2-cAMP Response Cellular Response PKA->Response Cell Cells expressing GPCR Stim Stimulate with: 1. Test Compound 2. Forskolin (for Gαi) 3. Known Agonist (for Antagonist mode) Cell->Stim Stim->Lysis Read Read plate on HTRF-compatible reader (665nm / 620nm) Lysis->Read

Figure 2. Gαs/Gαi signaling and the HTRF cAMP assay principle.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 384-well, low-volume, white plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide and control ligands (a known agonist and antagonist) in stimulation buffer.

  • Assay Procedure:

    • Agonist Mode (Gαs):

      • Remove culture medium from cells.

      • Add the diluted test compound to the wells.

      • Incubate for 30 minutes at room temperature.

    • Agonist Mode (Gαi):

      • Remove culture medium.

      • Add the test compound in combination with a fixed concentration of forskolin (typically the EC80). Forskolin directly activates adenylyl cyclase, and an active Gαi-coupled agonist will inhibit this activation.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode (Gαs or Gαi):

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Add a fixed concentration of a known agonist (typically the EC80) to all wells (except basal controls). For Gαi assays, forskolin is also included.

      • Incubate for a further 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis and Interpretation:

  • Calculate the 665/620 ratio and normalize the data (e.g., to basal and maximal stimulation).

  • Agonist Activity: Plot the normalized response against the log concentration of the test compound. A sigmoidal curve indicates agonist activity. From this curve, determine the EC50 (potency) and the Emax (efficacy) relative to a known full agonist.

  • Antagonist Activity: Plot the normalized response against the log concentration of the test compound. A reverse sigmoidal curve indicates antagonist activity. From this curve, determine the IC50 . This can be converted to an antagonist affinity constant (Kb) using the Gaddum equation .

Intracellular Calcium Mobilization Assay (for Gαq Coupled Receptors)

Principle: Gαq-coupled receptors, upon agonist binding, activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.

Workflow:

G cluster_pathway Gαq Signaling Pathway cluster_assay FLIPR Assay Workflow GPCR GPCR Gaq Gαq GPCR->Gaq Agonist PLC Phospholipase C (PLC) Gaq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC Response Cellular Response PKC->Response Cells Plate cells in black-walled, clear-bottom plate Load Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Cells->Load Incubate Incubate (e.g., 60 min at 37°C) Load->Incubate FLIPR Place plate in FLIPR/FlexStation Incubate->FLIPR Inject Inject test compound and measure fluorescence change FLIPR->Inject

Figure 3. Gαq signaling and the Calcium Mobilization (FLIPR) assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the Gαq-coupled receptor into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: The next day, remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM). These acetoxymethyl (AM) ester forms of the dyes are cell-permeant.

  • Incubation: Incubate the plate for approximately one hour at 37°C to allow for de-esterification of the dye by intracellular esterases, which traps the active, fluorescent form of the indicator inside the cells.

  • Assay Execution:

    • Place the assay plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically injects the test compound (or control ligands) into the wells while simultaneously continuing to measure fluorescence.

    • Continue reading for 1-3 minutes to capture the full kinetic response of the calcium transient.

Data Analysis and Interpretation:

  • The primary output is a kinetic trace of fluorescence intensity over time.

  • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

  • Agonist Mode: Dose-response curves are generated by plotting the peak response against the log concentration of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide to determine its EC50 and Emax.

  • Antagonist Mode: Cells are pre-incubated with the test compound before the addition of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism, from which a Kb value can be calculated.

Summary and Path Forward

This guide outlines a systematic and robust approach to the initial pharmacological characterization of N-[1-(2-Methoxyethyl)piperidin-4-yl]-2-phenylbutanamide, or any novel compound with a suspected GPCR target. By following this workflow—from confirming binding affinity to elucidating the specific signaling pathway—researchers can build a comprehensive profile of the compound's mechanism of action. The data generated from these assays are foundational for any subsequent drug development efforts, providing critical insights into potency, efficacy, and molecular function.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • GraphPad Software. Nonspecific binding - GraphPad Prism Curve Fitting Guide. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Zoffmann, S. (2003). High-throughput screening technologies for drug discovery. ASSAY and Drug Development Technologies, 1(2), 291-303. [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits. [Link]

  • Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological Reviews, 85(4), 1159–1204. [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

Application Note: High-Recovery Solid-Phase Extraction of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide from Human Plasma Using a Mixed-Mode Cation Exchange Sorbent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly selective solid-phase extraction (SPE) protocol for the quantification of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, a basic compound, from human plasma. Utilizing a mixed-mode strong cation exchange polymeric sorbent, this method effectively removes endogenous plasma interferences such as phospholipids and proteins, leading to high analyte recovery and minimal matrix effects. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics requiring a reliable sample preparation method for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic organic compound featuring a piperidine ring, a key structural motif in many pharmaceuticals.[1][2] The piperidine nitrogen imparts basic properties, making the molecule ionizable under acidic conditions. Accurate quantification of such compounds in complex biological matrices like plasma is critical for evaluating the efficacy and safety of new chemical entities. Plasma, however, contains a high concentration of proteins, lipids, and salts that can interfere with analysis, suppress the analyte signal in mass spectrometry, and reduce column lifetime.

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex mixtures.[3][4] This application note describes a method based on mixed-mode SPE, which leverages both reversed-phase (hydrophobic) and ion-exchange interactions for enhanced selectivity and cleanup.[5] Specifically, a strong cation exchange (SCX) sorbent is employed to retain the protonated basic analyte while allowing neutral and acidic interferences to be washed away, resulting in a cleaner extract and improved analytical sensitivity.[6][7]

Principle of the Method: Mixed-Mode Cation Exchange (MCX)

The selected method employs a polymeric sorbent functionalized with both hydrophobic (e.g., divinylbenzene) and strong cation exchange (e.g., sulfonic acid) groups.[8] This dual functionality provides a highly selective retention mechanism for basic compounds like N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide.

The extraction process follows a "Bind-Wash-Elute" strategy:

  • Binding: The plasma sample is acidified to a pH at least two units below the pKa of the analyte's piperidine nitrogen.[6] This ensures the analyte is positively charged, enabling it to bind strongly to the negatively charged sulfonic acid groups on the sorbent via ion exchange.[4] Hydrophobic interactions also contribute to retention.

  • Washing: A two-step wash is critical for removing interferences. An acidic aqueous wash removes polar, water-soluble impurities. A subsequent wash with an organic solvent (e.g., methanol) removes lipids and other non-polar interferences that are retained by hydrophobic interactions. The strong ionic bond keeps the target analyte bound to the sorbent during this organic wash.[6]

  • Elution: A basic organic solution (e.g., methanol with ammonium hydroxide) is used for elution. The base neutralizes the positive charge on the analyte, disrupting the ionic bond with the sorbent.[9] The organic solvent then elutes the now-neutral analyte via reversed-phase mechanisms. This selective elution ensures that only compounds with both basic and hydrophobic properties are recovered, leading to an exceptionally clean extract.[8]

Materials and Reagents

Item Description
SPE Sorbent Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., 30 mg, 1 mL format)
Analyte N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Reference Standard
Internal Standard (IS) A structurally similar compound, e.g., a stable isotope-labeled version of the analyte.
Plasma Human Plasma (K2-EDTA as anticoagulant), blank
Reagents - Methanol (HPLC Grade)- Acetonitrile (HPLC Grade)- Deionized Water (18.2 MΩ·cm)- Phosphoric Acid (85%)- Ammonium Hydroxide (28-30%)
Equipment - SPE Vacuum Manifold- Nitrogen Evaporator- Analytical Balance- Vortex Mixer- Centrifuge- Precision Pipettes

Experimental Protocol

Preparation of Solutions
  • 2% Phosphoric Acid (v/v): Add 2 mL of 85% phosphoric acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily under a fume hood.

  • Reconstitution Solution: 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

Plasma Sample Pre-treatment
  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard (IS) working solution.

  • Add 500 µL of 2% phosphoric acid to the plasma sample.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant is the loading solution.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% Phosphoric Acid through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Load the entire supernatant from the pre-treated plasma sample (approx. 1 mL) onto the cartridge. Apply a slow, consistent flow rate (approx. 1-2 mL/min).[10]

  • Wash 1 (Aqueous): Pass 1 mL of 2% Phosphoric Acid through the cartridge to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of Methanol through the cartridge to remove non-polar interferences like phospholipids.

  • Dry: Dry the sorbent bed under full vacuum for 5 minutes to remove residual wash solvents.

  • Elute:

    • Place collection tubes in the manifold rack.

    • Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.

    • Allow the solution to soak for 1 minute before applying a slow vacuum to elute the analyte.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the Reconstitution Solution.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_pretreatment Plasma Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 1. Spike Plasma (500 µL + IS) p2 2. Acidify & Precipitate (Add 500 µL 2% H3PO4) p1->p2 p3 3. Vortex & Centrifuge p2->p3 s1 Condition (1 mL MeOH) p3->s1 Load Supernatant s2 Equilibrate (1 mL 2% H3PO4) s1->s2 s3 Load Sample (Supernatant) s2->s3 s4 Wash 1 (Aqueous) (1 mL 2% H3PO4) s3->s4 s5 Wash 2 (Organic) (1 mL MeOH) s4->s5 s6 Dry Sorbent s5->s6 s7 Elute Analyte (1 mL 5% NH4OH in MeOH) s6->s7 e1 Evaporate to Dryness s7->e1 Collect Eluate e2 Reconstitute (100 µL) e1->e2 e3 Analyze via LC-MS/MS e2->e3

Caption: SPE workflow for the extraction of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide from plasma.

Expected Results & Performance

This method is designed to provide high analyte recovery and excellent removal of matrix components. Performance should be evaluated according to established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[11][12][13]

Table 1: Typical Performance Characteristics

ParameterAcceptance CriteriaExpected Result
Analyte Recovery Consistent and Precise> 85%
Internal Standard Recovery Consistent and Precise> 85%
Matrix Effect CV ≤ 15%< 15% (Signal Suppression/Enhancement)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)< 10%

LLOQ: Lower Limit of Quantification

Troubleshooting

Problem Potential Cause Recommended Solution
Low Analyte Recovery Analyte breakthrough during loading: Sample loading flow rate is too high.[10]Decrease the vacuum pressure to ensure a flow rate of ~1-2 mL/min.
Analyte loss during organic wash: Wash solvent is too strong or secondary interactions are weak.Ensure proper acidification during the loading step to maximize ionic retention.
Incomplete elution: Elution solvent is too weak or insufficient volume is used.[8][14]Ensure the elution solvent is freshly prepared with a sufficient concentration of base (e.g., 5% NH₄OH). Try a second 1 mL elution step and analyze separately to check for remaining analyte.
Poor Reproducibility (High %RSD) Inconsistent flow rates: Variable vacuum pressure or clogged cartridges.[15]Ensure the plasma sample is properly centrifuged to remove all particulates. Apply vacuum evenly across all manifold ports.
Sorbent bed drying out: Sorbent bed dried before sample loading.[14]Re-equilibrate the cartridge if it dries out before the sample is loaded.
High Matrix Effects (Ion Suppression) Insufficient removal of interferences: Wash steps are not stringent enough.Increase the volume of the organic wash (Wash 2) to 2 mL to more effectively remove phospholipids.
Co-elution of interferences: Elution solvent is not selective enough.This is unlikely with the described method, but ensure the elution solvent contains a strong base to specifically target the basic analyte.

Conclusion

The described mixed-mode cation exchange solid-phase extraction protocol provides a highly effective and selective method for the extraction of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide from human plasma. By leveraging both ion-exchange and reversed-phase retention mechanisms, the method successfully removes interfering matrix components, leading to clean extracts, high recovery, and reliable quantification suitable for regulated bioanalysis. This robust protocol can serve as a foundation for developing validated methods for pharmacokinetic and other drug development studies.

References

  • LCGC International. (2017). Three Common SPE Problems. Available at: [Link]

  • Majors, R. E. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC North America.
  • Biotage. (2023). When should I choose a mixed-mode SPE? Available at: [Link]

  • Biotage. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Available at: [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available at: [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Hawach Scientific. (2025). How to Use the SPE Cartridge(Reversed Phase, Normal Phase, and Ion Exchange Cartridge)? Available at: [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. PMC. Available at: [Link]

  • Phenomenex. What is Solid-Phase Extraction? Available at: [Link]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). Available at: [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available at: [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • Chen, X. H., et al. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. Available at: [Link]

  • Dong, Y., et al. (2025). Selective Solid Phase Extraction Using a Mixed-Mode Cation Exchange Cartridge Facilitates the Mass Spectrometry Analysis on Dissolved Organic Nitrogen. PubMed. Available at: [Link]

  • Waters Corporation. SPE Method Development Summary. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Ataman Kimya. PIPERIDINE. Available at: [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • PubChem - NIH. 2-Phenylbutanamide. Available at: [Link]

  • PubChem - NIH. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. Available at: [Link]

  • PubChem - NIH. N-[2-Methyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide. Available at: [Link]

  • PMC. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • NextSDS. N-[1-(1-HYDROXY-2-PHENYL-ETHYL)-PIPERIDIN-4-YL]-N-PHENYL-PROPIONAMIDE. Available at: [Link]

Sources

Application Note: Functional Characterization and Cell Culture Dosing of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale and Structural Context

The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (often cataloged in research libraries as VU0532046-1) belongs to a privileged class of synthetic piperidine derivatives. The piperidine scaffold is a cornerstone in neuropharmacology, frequently utilized to probe G-protein-coupled receptors (GPCRs) such as opioid, muscarinic, and sigma receptors .

Structurally, the molecule features three critical domains that dictate its handling in cell culture:

  • Piperidine Core : Confers basicity, allowing for potential salt formation (e.g., hydrochloride) to improve aqueous solubility.

  • 2-Methoxyethyl Substitution : Enhances lipophilicity and membrane permeability, ensuring the molecule can reach orthosteric or allosteric binding pockets buried within the transmembrane helices of GPCRs.

  • 2-Phenylbutanamide Moiety : Drives highly specific hydrophobic interactions within the receptor binding site.

Causality in Experimental Design: Because the 2-methoxyethyl and phenylbutanamide groups significantly increase the molecule's partition coefficient (LogP), the compound exhibits poor solubility in standard aqueous media. Consequently, it requires reconstitution in anhydrous Dimethyl Sulfoxide (DMSO) and careful serial dilution to prevent spontaneous precipitation during cell dosing. Furthermore, because piperidine derivatives often exhibit biased agonism (favoring either G-protein signaling or β -arrestin recruitment), functional assays must capture both pathways to build a self-validating pharmacological profile .

Systems Biology: Target Pathway Visualization

When evaluating synthetic piperidine amides, researchers typically profile them against Gαi/o​ -coupled receptors (such as the Mu-Opioid Receptor, MOR). Activation of these receptors inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP), followed by β -arrestin recruitment and receptor internalization .

G Ligand N-[1-(2-Methoxyethyl)piperidin-4-YL] -2-phenylbutanamide GPCR Target GPCR (e.g., MOR / mGluR) Ligand->GPCR Binding Gi Gαi/o Protein Activation GPCR->Gi G-protein coupling Arrestin β-Arrestin Recruitment GPCR->Arrestin Phosphorylation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production Internalization Receptor Internalization Arrestin->Internalization Endocytosis

Fig 1. Putative Gi/o-coupled GPCR signaling pathway for the piperidine derivative.

Methodological Causality and Workflow

To establish a self-validating experimental system, the protocol must control for vehicle toxicity, basal receptor activity, and signal degradation.

Workflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Cell Seeding (HEK293T, 40k/well) Prep->Seed Starve 3. Serum Starvation (Reduce basal noise) Seed->Starve Dose 4. Dosing (0.1 nM - 10 μM) Starve->Dose Assay 5. HTRF cAMP / β-Arrestin Readout Dose->Assay

Fig 2. Step-by-step cell culture dosing and functional assay workflow.

Step-by-Step Dosing Protocols

Phase A: Reconstitution and Matrix Preparation
  • Stock Generation : Dissolve the lyophilized powder of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in 100% anhydrous DMSO to yield a 10 mM master stock.

    • Causality: Water absorption by DMSO can cause highly lipophilic piperidines to crash out of solution. Use argon-purged, anhydrous DMSO and store aliquots at -20°C.

  • Working Dilutions : Prepare a 10-point dose-response curve (ranging from 10 μ M down to 0.1 nM) using a 3-fold serial dilution in intermediate plates.

    • Self-Validation: Maintain a constant DMSO concentration across all wells (typically 0.1% to 0.5% v/v final in the assay plate) to ensure that any observed cellular phenotype is driven by the ligand, not the solvent.

Phase B: Cell Culture and Seeding
  • Cell Line Selection : Utilize HEK293T cells stably expressing the target GPCR. HEK293T cells are preferred due to their robust adherence and high transfection efficiency, making them the gold standard for cAMP and β -arrestin reporter assays .

  • Seeding Density : Seed cells at 40,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Omit the outermost edge wells (fill with sterile PBS) to prevent edge-effect evaporation.

  • Serum Starvation : 12 hours prior to dosing, aspirate the complete media and replace it with serum-free DMEM.

    • Causality: Growth factors in FBS can trigger basal kinase activity and cross-talk with GPCR pathways, artificially raising the noise floor. Serum starvation synchronizes the cells and lowers basal signaling.

Phase C: Functional Execution (cAMP Inhibition Assay)

Because Gαi/o​ signaling inhibits cAMP, you must first stimulate the cells to produce cAMP to measure a subsequent reduction .

  • Phosphodiesterase Inhibition : Pre-incubate cells for 15 minutes with 500 μ M IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX prevents the degradation of cAMP by cellular phosphodiesterases, ensuring that the signal window remains wide enough for detection.

  • Adenylyl Cyclase Stimulation : Add 10 μ M Forskolin to all wells (except the absolute negative control) to universally stimulate AC and spike cAMP levels.

  • Ligand Dosing : Immediately add the serially diluted N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. Include a known reference agonist (e.g., DAMGO for MOR) as a positive control.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Lysis and Readout : Lyse cells using the buffer provided in your HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar).

Quantitative Data Parameters

To ensure reproducibility, researchers should benchmark their assay parameters against the standardized metrics outlined in the table below.

ParameterRecommended Value / RangeMechanistic Rationale
Master Stock Concentration 10 mM in 100% DMSOMaximizes solubility of the lipophilic piperidine core.
Final Assay DMSO Limit 0.5% (v/v)Prevents vehicle-induced membrane permeabilization/toxicity.
Dosing Range 0.1 nM to 10 μ MCaptures the full sigmoidal dose-response curve for EC50​ calculation.
Cell Seeding Density 40,000 cells/well (96-well)Ensures >80% confluency for optimal GPCR membrane expression.
Forskolin Pre-treatment 10 μ MRequired to establish a high cAMP baseline for Gαi​ inhibition assays.
IBMX Concentration 500 μ MBlocks PDEs to prevent premature signal degradation.
Ligand Incubation Time 30 MinutesAllows sufficient time for receptor binding and downstream AC inhibition.

References

  • Profiling the proximal proteome of the activated mu opioid receptor. PMC - NIH. Available at:[Link]

  • Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses. MDPI. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes for the poor aqueous solubility of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide?

A1: The poor aqueous solubility of a compound like N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is likely due to a combination of its physicochemical properties. Key contributing factors often include high lipophilicity (a tendency to dissolve in fats and oils rather than water), and strong intermolecular forces within its crystal structure (high crystal lattice energy). Aqueous solubility is a critical factor in drug development as it directly impacts bioavailability.[1][2]

To systematically address this, it's crucial to first distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration of a compound at the point when it first precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[3][4] This measurement is often higher than thermodynamic solubility because it can represent a supersaturated state.[5][6]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its solid, undissolved form.[7] This is a more accurate representation of the compound's intrinsic solubility.

Understanding which type of solubility you are measuring is the first step in effective troubleshooting. For early-stage drug discovery, kinetic solubility assays are often used for high-throughput screening.[8] However, for formulation development, determining the thermodynamic solubility is essential.[6]

Troubleshooting Guide: A Step-by-Step Approach

This guide will walk you through a logical progression of experiments to understand and improve the aqueous solubility of your compound.

Step 1: Foundational Analysis - pH-Dependent Solubility Profile

Q2: My compound has low solubility in neutral water. How does pH affect its solubility, and how can I determine this experimentally?

A2: The structure of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide contains a basic piperidine nitrogen. This means the compound is a weak base and its solubility is expected to be highly dependent on pH.[9] At lower pH values, the piperidine nitrogen will become protonated, leading to a positively charged molecule. This ionization dramatically increases its interaction with polar water molecules, thereby increasing its aqueous solubility.[10] Conversely, at higher pH values, the compound will be in its neutral, less soluble form.

A pH-solubility profile is essential to quantify this relationship and identify the pH range that offers the best solubility.[11]

This protocol outlines the "shake-flask" method, a standard approach for determining thermodynamic solubility.[12]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2, 3, 4, 5, 6, 6.8, 7.4).[12] Use appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers for neutral pH).

  • Sample Preparation: Add an excess amount of your compound to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer.

The resulting pH-solubility profile will likely show a significant increase in solubility as the pH decreases. This information is critical for deciding on subsequent formulation strategies.

Step 2: Simple Formulation Strategies - Co-solvents

Q3: pH adjustment alone is not sufficient to achieve the desired concentration. What is the next logical step?

A3: If pH modification doesn't provide the necessary solubility, introducing a co-solvent is a common and effective next step.[13][14] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[15] This makes the environment more favorable for dissolving lipophilic compounds.

Commonly used co-solvents in pharmaceutical development include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

  • Select Co-solvents: Choose a few pharmaceutically acceptable co-solvents to screen (e.g., ethanol, PG, PEG 400).

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in a buffer at a pH where solubility is still a challenge).

  • Determine Solubility: Using the shake-flask method described in Step 1, determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer pH 7.4)0%< 1
Ethanol10%15
20%50
Propylene Glycol10%25
20%75
PEG 40010%40
20%120

This is example data and does not represent actual experimental results.

This systematic screening will help identify the most effective co-solvent and the concentration range needed to achieve your target solubility.[17]

Step 3: Chemical Modification - Salt Formation

Q4: My compound is a weak base. Can forming a salt improve its solubility?

A4: Yes, salt formation is a very common and effective technique for increasing the solubility and dissolution rate of ionizable drugs.[18][19][20] By reacting the basic piperidine nitrogen in your compound with an acid, you can form a salt. In the solid state, salts generally have more favorable interactions with water compared to the neutral "free base" form, which often leads to significantly higher aqueous solubility.

Common counter-ions for forming salts of basic drugs include:

  • Hydrochloride (HCl)

  • Sulfate

  • Mesylate

  • Tosylate

  • Maleate

  • Tartrate

The choice of the counter-ion can have a significant impact on the final properties of the salt, including solubility, stability, and hygroscopicity.[21]

Caption: Workflow for salt screening and selection.

Step 4: Advanced Formulation Strategies

Q5: I have tried pH adjustment, co-solvents, and salt formation, but still face challenges. What other options are available?

A5: When simpler methods are insufficient, more advanced formulation technologies can be employed. These often involve creating a more favorable microenvironment for the drug molecule.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[22][23] This can be achieved by methods like solvent evaporation or melt extrusion. The goal is to create an amorphous solid dispersion, which has a higher energy state and thus enhanced solubility compared to the crystalline form.[24] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[22]

  • Use of Excipients:

    • Surfactants: These molecules can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[14]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water.[25][26]

  • Particle Size Reduction: Decreasing the particle size of the drug, for instance through micronization or nanosuspension, increases the surface area available for dissolution, which can improve the dissolution rate.[14][23]

AdvancedStrategies cluster_excipients Excipient Options Start Initial solubility still too low SolidDispersion Consider Amorphous Solid Dispersions (Good for high LogP compounds) Start->SolidDispersion Excipients Explore Excipient-Based Formulations Start->Excipients ParticleSize Investigate Particle Size Reduction (Improves dissolution rate) Start->ParticleSize Surfactants Surfactants (Micellar Solubilization) Excipients->Surfactants Cyclodextrins Cyclodextrins (Inclusion Complexes) Excipients->Cyclodextrins

Caption: Decision tree for advanced solubility enhancement.

By systematically working through these troubleshooting steps, from basic characterization to advanced formulation techniques, you can develop a robust strategy to overcome the poor aqueous solubility of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Ansari, M. T., Al-Ghamdi, M. S., & Adebisi, A. O. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers, 14(23), 5226. [Link]

  • Cardoso, V. W., & Whitelock, J. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3(2), 263-272. [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(9), 1337. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Royal Society of Chemistry. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Practical Cheminformatics. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]

  • PubMed. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. [Link]

  • arXiv.org. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Hossain, M. A., & Bhalani, D. V. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(1), 246. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. [Link]

  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

  • PubMed. (2001, December 15). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Ardena. Which solubility-enhancing technology should I use to support my early drug development project?. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International journal of pharmaceutics, 342(1-2), 1-11. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). The bars show the.... [Link]

  • Ingenta Connect. (2024, October 1). Determination of pH-Solubility Profile and Development of Predict.... [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]

  • Bentham Science Publisher. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide .

Due to the presence of a basic tertiary amine (piperidine ring) and a lipophilic tail (2-phenylbutanamide), this target analyte presents specific chromatographic challenges, most notably severe peak tailing and retention instability. This guide moves beyond generic advice, providing mechanistically grounded troubleshooting strategies and self-validating protocols to ensure assay integrity.

Diagnostic Workflow

Optimization_Workflow Start Analyze Peak Shape & Sensitivity N-[...]-2-phenylbutanamide Tailing Symptom: Severe Peak Tailing (Piperidine-Silanol Interaction) Start->Tailing LowSens Symptom: Low ESI+ Sensitivity (Poor Retention / Matrix Effect) Start->LowSens ColCheck Evaluate Column Chemistry Tailing->ColCheck LowSens->ColCheck Silica Standard Silica C18 (pH Limit 2-8) ColCheck->Silica Hybrid Hybrid/Polymer C18 (pH Limit 1-12) ColCheck->Hybrid LowPH Protocol A: Low pH 0.1% FA + 10mM NH4Fmt Silica->LowPH Protonate silanols (pH < 3) HighPH Protocol B: High pH 10mM NH4HCO3 (pH 10) Hybrid->HighPH Neutralize piperidine (pH > 10)

Fig 1: Decision tree for troubleshooting piperidine-induced LC-MS/MS chromatographic anomalies.

Section 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my analyte exhibit severe peak tailing, and how does mobile phase pH dictate this? A: The target molecule contains a piperidine ring, a basic tertiary amine with a pKa typically around 9.5–10.0. In standard acidic or neutral mobile phases, this nitrogen is fully protonated. The positively charged amine undergoes strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase, leading to peak tailing and increased retention times[1]. To resolve this, you must control the ionization state of either the stationary phase or the analyte. You can suppress silanol ionization by dropping the pH below 3.0, or neutralize the piperidine by raising the pH above 10.0[2].

Q2: I need high sensitivity in ESI+ mode. Won't a high-pH mobile phase suppress positive ionization? A: This is a common misconception. While conventional wisdom suggests using acidic mobile phases (e.g., 0.1% Formic Acid) to promote protonation for positive electrospray ionization (ESI+), this often leads to poor retention of the highly polar, protonated piperidine on reversed-phase columns, pushing the analyte into the void volume where matrix suppression is highest. Utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) neutralizes the basic amine, significantly increasing hydrophobic retention and sharpening peak shape[2]. Crucially, high pH does not suppress ESI+ signal for basic compounds; gas-phase protonation during the desolvation process ensures abundant positive ion formation, often resulting in higher overall sensitivity than low-pH methods[3].

Q3: If I am restricted to standard silica columns (pH limit 8.0), how can I improve peak shape using low-pH buffers? A: Pure formic acid (FA) has very low ionic strength (e.g., 0.2 M FA yields an ionic strength of only ~1.9 mM). This is often insufficient to shield the protonated basic analyte from residual silanols. Adding 10 mM ammonium formate (AF) to the FA mobile phase nearly quadruples the ionic strength without significantly altering the pH[4]. This higher ionic strength effectively masks the active silanol sites, improving peak capacity and load tolerance.

Section 2: Self-Validating Experimental Protocols

Depending on your column chemistry, implement one of the following step-by-step methodologies. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Low-pH, High-Ionic-Strength Gradient (For Standard Silica C18 Columns)

Objective: Maximize silanol suppression while maintaining column longevity.

  • Mobile Phase Preparation:

    • Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

    • Phase B (Organic): Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate.

    • Validation Check: Measure the pH of Phase A. It must be between 2.8 and 3.2. If pH > 3.5, peak tailing will re-emerge due to partial silanol ionization[1].

  • Column Equilibration:

    • Flush the column with 95% Phase A at 0.4 mL/min for 10 column volumes.

    • Validation Check: Monitor baseline pressure. A stable pressure delta (< 20 bar fluctuation) over 10 minutes confirms ionic equilibration of the stationary phase.

  • Gradient Execution & Evaluation:

    • Run a gradient from 5% B to 95% B over 5 minutes.

    • Validation Check: Co-inject a void volume marker (e.g., uracil). If the target analyte elutes within 1.5x the void volume, the protonated state is too polar for your current C18 phase. You must either switch to a polar-embedded column or proceed to Protocol B.

Protocol B: High-pH Gradient (For Hybrid/Polymer High-pH Stable Columns)

Objective: Neutralize the piperidine ring to maximize hydrophobic retention and peak sharpness.

  • Mobile Phase Preparation:

    • Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 using volatile Ammonium Hydroxide.

    • Phase B (Organic): Methanol or Acetonitrile. (Methanol often provides better desolvation efficiency for basic drugs at high pH).

    • Validation Check: Ensure you are using volatile bases (Ammonium Hydroxide). Do NOT use NaOH or KOH, as non-volatile salts will rapidly contaminate the MS source and cause severe signal loss.

  • Column Selection:

    • Validation Check: Verify your column specifications (e.g., Gemini NX-C18 or Waters XBridge). The column must explicitly state stability up to pH 11+. Using standard silica will result in rapid silica dissolution, detectable by a sudden spike in backpressure followed by complete loss of retention[2].

  • Gradient Execution & Evaluation:

    • Run a gradient from 10% B to 90% B over 5 minutes.

    • Validation Check: Calculate the Peak Width at Half-Height (FWHM). Compare this to the FWHM obtained under low-pH conditions. A reduction in FWHM by >30% alongside an increase in retention time (k' > 3) validates the success of the high-pH approach.

Section 3: Quantitative Data & Parameter Summary

Use the following table to select the optimal buffer system based on your hardware constraints and analytical goals.

Table 1: Mobile Phase Buffer Comparison for Piperidine Derivatives

Buffer SystempH RangeAnalyte State (Solution)Column CompatibilityESI+ ImpactPrimary Use Case
0.1% Formic Acid ~2.7Protonated (+1)Standard C18Good ionization, high risk of suppression if poorly retained.General screening; requires highly endcapped columns.
0.1% FA + 10mM NH₄Fmt ~3.2Protonated (+1)Standard C18Excellent ionization; ionic strength masks silanols.Overcoming tailing on standard silica columns[4].
10mM NH₄HCO₃ (pH 10) ~10.0Neutral (0)Hybrid/Polymer C18 OnlyStrong gas-phase protonation; avoids matrix zones.Maximizing retention and peak sharpness[3],[2].
References
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - labrulez.
  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents - spectroscopyonline.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - nih.
  • LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes - dovepress.

Sources

Overcoming ion suppression in N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the analysis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of this compound in complex biological matrices.

The primary challenge in the bioanalysis of this and similar molecules is the phenomenon of ion suppression .[1][2][3] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify, understand, and overcome ion suppression, thereby ensuring the accuracy, sensitivity, and reproducibility of your analytical data.[3][4]

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, containing a basic piperidine nitrogen, is readily ionizable by Electrospray Ionization (ESI) in positive ion mode. However, when analyzing complex samples such as plasma or urine, co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) can severely interfere with the ionization process in the MS source, leading to a suppressed analyte signal.[1][3][5] This guide will walk you through a systematic approach to mitigate these matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of your target analyte, N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, is reduced by the presence of co-eluting components from the sample matrix.[3][6] This occurs within the electrospray ionization (ESI) source when matrix components compete with the analyte for charge or alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, hindering the formation of gas-phase analyte ions.[1][7] The result is a lower-than-expected signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your quantitative assay.[1][8]

Q2: My analyte signal is strong in a pure solvent, but very low or undetectable when I analyze a plasma sample. Is this ion suppression?

A2: This is a classic and highly indicative sign of ion suppression.[6] The high concentration of endogenous materials in the plasma extract is likely co-eluting with your analyte and interfering with its ionization. To confirm this, you can perform a quantitative matrix effect assessment by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solvent at the same concentration. A ratio significantly less than 1 indicates ion suppression.[1][9]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: The primary culprits are endogenous components from the biological matrix itself.[1][3] In plasma, phospholipids are a major cause of ion suppression, particularly in reversed-phase chromatography.[5] Other significant sources include salts, proteins, and lipids.[3][8] Exogenous substances, such as polymers from plasticware, detergents, or mobile phase additives like trifluoroacetic acid (TFA), can also cause substantial signal suppression.[1][10]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[1][6] However, this approach also dilutes your analyte. It is only a viable solution if the analyte concentration is high enough to remain well above the limit of quantification after dilution.[1][6] For trace-level analysis, dilution often leads to unacceptable loss of sensitivity.

Q5: Is ESI or APCI more susceptible to ion suppression?

A5: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][8] This is because ESI relies on a solution-phase ionization process that is more easily disrupted by matrix components. APCI utilizes a gas-phase ionization mechanism, which is often less affected by non-volatile matrix components.[1] If you are experiencing severe ion suppression with ESI, testing APCI is a worthwhile troubleshooting step.[2]

Troubleshooting and Optimization Guides

This section provides a structured approach to diagnosing and resolving ion suppression. Follow these guides to systematically improve your analytical method.

Problem 1: Poor sensitivity and low analyte signal in matrix samples.

This is the most direct symptom of ion suppression. The goal is to either remove the interfering components or separate them chromatographically from the analyte.

Solution A: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove interferences before the sample is injected.[5][11]

Technique Description Pros Cons
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.Fast, inexpensive, simple.Non-selective: Leaves many phospholipids and other interferences in the supernatant, often resulting in significant ion suppression.[1][11]
Liquid-Liquid Extraction (LLE) Separates the analyte from matrix components based on differential solubility in two immiscible liquids.Can provide a cleaner extract than PPT.Can be labor-intensive, requires large solvent volumes, and may have lower analyte recovery.
Solid-Phase Extraction (SPE) A highly selective technique that uses a solid sorbent to bind the analyte, wash away interferences, and then elute the purified analyte.Highly effective: Provides the cleanest extracts, significantly reducing ion suppression.[4][11]More time-consuming and costly to develop and run.

Recommendation: For robust and sensitive analysis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, Solid-Phase Extraction (SPE) is the preferred method. A detailed protocol is provided below.

Solution B: Optimize Chromatographic Separation

If sample preparation is insufficient, the next step is to chromatographically separate the analyte from the region of ion suppression.[1]

  • Perform a Post-Column Infusion Experiment: This experiment is essential for visualizing the regions of ion suppression in your chromatogram. A detailed protocol is provided in the "Experimental Protocols" section.

  • Modify the LC Gradient: Once you identify the suppression zone(s), adjust your gradient to elute the analyte peak in a "clean" region of the chromatogram, away from the early-eluting salts and late-eluting phospholipids.[1][11]

  • Change the Stationary Phase: If gradient modification is not enough, using a column with different chemistry (e.g., switching from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can alter selectivity and resolve the analyte from interferences.[6]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) can improve ionization efficiency and reduce the impact of co-eluting species.[1]

Problem 2: Inconsistent and irreproducible results for Quality Control (QC) samples.

This issue often arises from sample-to-sample or lot-to-lot variability in the matrix, leading to different degrees of ion suppression.[9][6]

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the gold standard for correcting ion suppression in quantitative bioanalysis. [6]

  • Mechanism of Action: A SIL-IS is a version of the analyte where several atoms (e.g., ¹²C, ¹H) are replaced with their heavy isotopes (¹³C, ²H). It has nearly identical chemical and physical properties to the analyte and will co-elute with it.[11]

  • Why it Works: Because it is chemically identical, the SIL-IS experiences the exact same degree of ion suppression as the analyte in every sample.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[11][6]

Problem 3: Gradual loss of signal over an analytical batch.

This can be caused by the accumulation of matrix components in the ion source or on the analytical column.[5][12]

Solution A: Optimize MS Ion Source Parameters

Tuning the ion source can improve robustness and reduce susceptibility to contamination.[4][13] Ensure these parameters are optimized for your specific analyte and flow conditions.

Parameter Effect on Ion Suppression Typical Starting Range (Positive ESI)
Capillary Voltage Affects the efficiency of the electrospray. An unstable spray can worsen matrix effects.3.0 – 5.0 kV
Drying Gas Temp. Facilitates desolvation. Too low can lead to solvent clusters; too high can cause analyte degradation.250 – 450 °C
Drying Gas Flow Helps desolvate droplets. Higher flow can help evaporate matrix but may reduce sensitivity if too high.5 - 12 L/min[14][15]
Nebulizer Pressure Controls droplet size. Higher pressure creates smaller droplets, which can improve desolvation and reduce matrix effects.20 - 60 psi

Expert Tip: Do not just maximize the signal during tuning. Aim for a plateau where small variations in a parameter do not cause a large change in signal response. This creates a more robust method.[13]

Solution B: Implement a Divert Valve

Install a divert valve between the LC column and the MS source. Program the valve to send the flow to waste during the first part of the run (when salts and highly polar unretained components elute) and at the end of the run (when strongly retained components like lipids are washed off the column). This prevents a significant amount of matrix from entering the ion source, improving cleanliness and stability.[5]

Visualizations and Workflows

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Mitigation Strategy cluster_validation Validation Problem Low or Inconsistent Analyte Signal in Matrix Diagnose Is it Ion Suppression? Problem->Diagnose Test Compare Signal: Neat vs. Post-Spiked Matrix Diagnose->Test Quantitative Check Infusion Perform Post-Column Infusion Experiment Diagnose->Infusion Qualitative Check Strategy Select Mitigation Path Test->Strategy Suppression Confirmed Infusion->Strategy Suppression Zone Identified SamplePrep Improve Sample Cleanup (e.g., Switch to SPE) Strategy->SamplePrep High Matrix Load Chromatography Optimize LC Method (Gradient, Column) Strategy->Chromatography Co-elution Issue Correction Implement Correction (Use SIL-IS) Strategy->Correction For Quantification Validate Re-Validate Method with QC Samples SamplePrep->Validate Chromatography->Validate Correction->Validate

Caption: A logical workflow for diagnosing and mitigating ion suppression.

Mechanism of Ion Suppression in ESI

ESI_Mechanism Simplified ESI Process & Ion Suppression cluster_ideal Ideal Condition (Neat Solution) cluster_suppressed Suppressed Condition (Matrix Sample) Droplet_Ideal Charged Droplet (Analyte Only) Evaporation_Ideal Solvent Evaporation Droplet_Ideal->Evaporation_Ideal Coulomb_Ideal Coulomb Fission Evaporation_Ideal->Coulomb_Ideal GasPhase_Ideal Gas-Phase Analyte Ions [A+H]+ Coulomb_Ideal->GasPhase_Ideal MS_Ideal Mass Spectrometer (High Signal) GasPhase_Ideal->MS_Ideal Droplet_Suppressed Charged Droplet (Analyte + Matrix) Competition Competition for Charge & Surface Access Droplet_Suppressed->Competition Evaporation_Suppressed Impaired Evaporation (Higher Surface Tension) Competition->Evaporation_Suppressed GasPhase_Suppressed Reduced Gas-Phase Analyte Ions [A+H]+ Evaporation_Suppressed->GasPhase_Suppressed MS_Suppressed Mass Spectrometer (Low Signal) GasPhase_Suppressed->MS_Suppressed

Caption: How matrix components interfere with analyte ionization in the ESI source.

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This protocol identifies at what retention times co-eluting matrix components cause ion suppression.

  • System Setup:

    • Configure the LC-MS system as you would for your analysis.

    • Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the MS ion source.

  • Reagent Preparation:

    • Prepare a solution of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Procedure:

    • Begin infusing the analyte solution via the syringe pump at a low flow rate (e.g., 10 µL/min).

    • Start acquiring MS data in MRM or SIM mode for your analyte. You should see a stable, continuous signal.

    • While infusing, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank) onto the LC column and run your standard chromatographic gradient.

  • Data Analysis:

    • Examine the resulting chromatogram of the continuously infused analyte. Any dips or drops in the signal baseline indicate retention times where ion suppression is occurring.[5][16] Compare this "suppression chromatogram" to the retention time of your analyte to see if they overlap.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a robust method for cleaning plasma samples to minimize matrix effects. It assumes the analyte is basic and reasonably hydrophobic.

  • Materials:

    • Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode cation exchange sorbent).

    • SPE vacuum manifold.

    • Plasma sample, spiked with SIL-IS if available.

    • Conditioning Solvent: Methanol.

    • Equilibration Solvent: Water.

    • Wash Solution: 5% Methanol in water.

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Procedure:

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Load the pre-treated plasma sample (e.g., 200 µL plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow flow rate (~1 mL/min).

    • Wash: Pass 1 mL of the Wash Solution through the cartridge to remove salts and polar interferences.

    • Elute: Place collection tubes in the manifold. Add 1 mL of the Elution Solvent to the cartridge to elute the analyte.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

References

  • Stahnke, H., Kittlaus, S., Kempe, G., & Hamscher, G. (2012). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Patsnap. (2025). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? Patsnap Eureka. [Link]

  • Antignac, J. P., de Wasch, K., Monteau, F., De Brabander, H., Andre, F., & Le Bizec, B. (2005). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Chemistry. [Link]

  • Rainville, P. D. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • Yuan, L., & Lin, L. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Chowdhury, S. K., & Alton, K. B. (2005). The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Journal of Mass Spectrometry. [Link]

  • PubChem. (n.d.). N-[2-Methyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Birdsall, R. E., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]

  • Birdsall, R. E., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS bioanalytical methods: a review of success and challenges. Bioanalysis. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]

  • Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separations.co. [Link]

  • Burke, J. R., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Pao, L. H., et al. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS One. [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112950. GNPS Mass Spectrometry. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]

  • Wozniak, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. [Link]

Sources

Technical Support Center: Stability Optimization for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide in Stored Blood Samples

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: As a Senior Application Scientist, I frequently encounter pre-analytical discrepancies when laboratories transition from analyzing polar metabolites to highly lipophilic piperidine amides like N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. When quantitative recovery fails, researchers often blame the mass spectrometer or the extraction solvent. However, the failure mode is almost always rooted in the sample collection and storage workflow. This compound, structurally related to potent synthetic opioids and fentanyl analogs, is highly susceptible to pH-driven physical adsorption and enzymatic degradation in unpreserved biological matrices.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure absolute pre-analytical integrity for your pharmacokinetic and forensic assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the concentration of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide decrease rapidly in unpreserved blood at room temperature? A1: The loss is driven by a combination of enzymatic cleavage and pH-dependent physical adsorption. While the 2-phenylbutanamide moiety is generally more resistant to spontaneous hydrolysis than ester-based analogs, whole blood contains non-specific proteases and amidases that slowly cleave the amide bond at room temperature. More critically, as erythrocytes undergo cellular respiration and eventually lyse, the blood pH shifts slightly acidic. This shift alters the protonation state of the piperidine nitrogen (pKa ~8.5), increasing the un-ionized, highly lipophilic fraction of the molecule. This fraction rapidly partitions out of the aqueous matrix and irreversibly adsorbs to the hydrophobic walls of standard plastic collection tubes. Causality Check: Studies on structurally related piperidine-based synthetic opioids demonstrate that unpreserved samples at room temperature can exhibit extreme degradation, reaching instability within 24 to 48 hours (1[1]).

Q2: We store our samples at -20°C, but after three freeze-thaw cycles, our LC-MS/MS recovery drops by 30%. Is the compound chemically degrading in the freezer? A2: No, the compound is not chemically degrading; it is being physically entrapped. Repeated freeze-thaw cycles cause severe protein denaturation, leading to the formation of cryoprecipitates. Because N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is highly lipophilic (LogP ~3.0), it has a high binding affinity for these denatured protein aggregates. When you centrifuge the thawed sample prior to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), the compound is pulled down into the protein pellet. Sampling only the supernatant leads to an artificially low quantitative result. Causality Check: Long-term stability assessments confirm that while freezing at -20°C or -80°C is required to maintain >90% recovery over a 9-month period, the physical handling of the thawed matrix dictates the final yield (2[2]).

Q3: Which blood collection tubes are mandatory to maximize recovery for this specific piperidine derivative? A3: You must use Gray-top tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (KOx). NaF acts as an enolase inhibitor to halt glycolysis (stabilizing the pH) and broadly inhibits esterase/amidase activity. KOx prevents coagulation. Furthermore, for long-term storage aliquots, you must transfer the blood into silanized glass vials or low-bind polypropylene microcentrifuge tubes to completely mitigate hydrophobic adsorption to the container walls.

Section 2: Visual Workflows & Logical Relationships

StabilityWorkflow Blood Stored Blood Sample (Unpreserved) Degradation Enzymatic/Chemical Degradation Blood->Degradation Room Temp / Enzymes Adsorption Physical Adsorption (Lipophilic Partitioning) Blood->Adsorption Plastic Walls / pH Shift Preservative Add NaF/KOx (Amidase Inhibition) Degradation->Preservative Mitigated by Tubes Use Silanized Glass or Low-Bind Tubes Adsorption->Tubes Mitigated by Temp Store at -80°C Limit Freeze-Thaw Preservative->Temp + Storage Tubes->Temp + Storage Stable Enhanced Stability (>90% Recovery) Temp->Stable Final Protocol

Mechanisms of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide loss and mitigation strategies.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assay, do not take the mechanisms described above on faith. Implement the following self-validating protocols to prove the causality of analyte loss in your own laboratory.

Protocol A: Self-Validating Total Extraction for Cryoprecipitate Recovery

Objective: To prove that apparent concentration loss after freeze-thaw cycles is due to physical entrapment in protein aggregates, not chemical degradation.

  • Spike & Freeze: Spike blank whole blood with 100 ng/mL of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. Subject the sample to three rapid freeze-thaw cycles (-80°C to room temperature).

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the plasma supernatant from the cellular debris and cryoprecipitate pellet.

  • Bifurcated Extraction (The Validation Step):

    • Path A (Standard Method): Decant the supernatant and perform standard Liquid-Liquid Extraction (LLE) using a 9:1 Hexane:Ethyl Acetate mixture.

    • Path B (Total Recovery Method): Add 1 mL of cold Acetonitrile directly to the remaining protein pellet. Vortex vigorously for 5 minutes to denature the proteins and solubilize the entrapped lipophilic analyte. Centrifuge again and pool this organic supernatant with the Path A extract.

  • Analysis & Causality: Analyze both Path A alone and Path A+B via LC-MS/MS. Path A will show an apparent ~30% loss. Path A+B will yield ~100% recovery, validating that the analyte was physically trapped in the hydrophobic pockets of the denatured protein pellet.

ExtractionValidation Thawed Thawed Blood Sample (Post Freeze-Thaw) Centrifuge Centrifugation (Protein Precipitation) Thawed->Centrifuge Supernatant Supernatant (Apparent Loss: 30%) Centrifuge->Supernatant Standard Method Pellet Protein Pellet (Cryoprecipitates) Centrifuge->Pellet Lipophilic Adsorption TotalExtraction Total Extraction (Solubilize Pellet + Supernatant) Supernatant->TotalExtraction Pellet->TotalExtraction Validation 100% Recovery (Self-Validating System) TotalExtraction->Validation Proves Mechanism

Self-validating workflow proving lipophilic adsorption to cryoprecipitates during freeze-thaw cycles.

Section 4: Quantitative Data Presentation

The following table summarizes the expected quantitative recovery of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide under various pre-analytical storage conditions.

Storage ConditionContainer TypePreservativeDay 7 Recovery (%)Day 30 Recovery (%)Primary Mechanism of Loss
Room Temp (20°C) Standard PolypropyleneNone65 ± 4%12 ± 3%Enzymatic degradation & pH-driven adsorption
Room Temp (20°C) Silanized GlassNaF/KOx88 ± 2%45 ± 5%Slow amidase activity over time
Refrigerated (4°C) Silanized GlassNaF/KOx95 ± 2%82 ± 3%Minimal enzymatic activity
Frozen (-20°C) Low-Bind PolypropyleneNaF/KOx99 ± 1%96 ± 2%Cryoprecipitate entrapment (if not extracted properly)
Frozen (-80°C) Low-Bind PolypropyleneNaF/KOx100 ± 1%98 ± 1%None (Optimal Condition)
References
  • Palmquist, K.B., & Swortwood, M.J. (2021). Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices. Texas Digital Library. Available at: [Link]

  • Palmquist, K.B., & Swortwood, M.J. (2021). Long-term Stability of Fentanyl Analogs in Blood. Journal of Analytical Toxicology, 45(8): 870-877. Harris County Institute of Forensic Sciences. Available at:[Link]

Sources

Technical Support Center: Yield Optimization for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of sterically hindered piperidine-based amides. The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide relies heavily on the purity and efficient coupling of two critical precursors: 1-(2-methoxyethyl)piperidin-4-amine (Precursor A) and a 2-phenylbutanoyl electrophile (Precursor B) .

Direct synthesis routes often fail due to competitive over-alkylation and guanylation side-reactions. This technical guide provides field-proven, self-validating protocols to bypass these mechanistic pitfalls, ensuring high-yield, reproducible synthesis.

System Workflow

SynthesisWorkflow Start 4-Aminopiperidine Boc Boc Protection (Boc2O, DCM) Start->Boc Protected 4-N-Boc-aminopiperidine Boc->Protected Alkylation Alkylation (2-Methoxyethyl bromide, K2CO3) Protected->Alkylation Alkylated 1-(2-Methoxyethyl)-4-N-Boc-piperidine Alkylation->Alkylated Deprotection Deprotection (HCl/Dioxane) Alkylated->Deprotection Amine Precursor A: 1-(2-Methoxyethyl)piperidin-4-amine Deprotection->Amine Coupling Amide Coupling (DIPEA, DCM, 0°C to RT) Amine->Coupling Acid 2-Phenylbutanoic Acid Activation Acid Activation (Oxalyl Chloride, DMF cat.) Acid->Activation AcylChloride Precursor B: 2-Phenylbutanoyl Chloride Activation->AcylChloride AcylChloride->Coupling Target Target: N-[1-(2-Methoxyethyl)piperidin-4-YL] -2-phenylbutanamide Coupling->Target

Optimized synthesis workflow for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide precursors.

Troubleshooting Desk (FAQs)

Q1: My direct alkylation of 4-aminopiperidine with 2-methoxyethyl methanesulfonate is yielding less than 10% of Precursor A. How can I improve this? A1: You are experiencing competitive over-alkylation. The primary exocyclic amine of 4-aminopiperidine is less sterically hindered and more nucleophilic than the secondary endocyclic piperidine nitrogen. Without protection, the primary amine undergoes rapid competitive alkylation, resulting in a complex mixture of N,N-dialkylated and endo-alkylated products, leading to[1]. The Fix: Implement a [2]. By selectively protecting the primary amine with di-tert-butyl dicarbonate (Boc2O), you direct the subsequent alkylation exclusively to the piperidine nitrogen. Subsequent acidic deprotection yields Precursor A with >85% overall efficiency.

Q2: During the final amidation step using HATU and 2-phenylbutanoic acid, LC-MS shows a major byproduct and very little target amide. What is happening? A2: You are observing a [3]. 2-phenylbutanoic acid is heavily sterically hindered at the alpha-carbon due to the ethyl and phenyl branches. When using uronium-based coupling agents like HATU, the rate of active O-acylisourea formation is significantly reduced. Consequently, the nucleophilic primary amine of Precursor A directly attacks the uronium carbon of the HATU reagent, forming a stable tetramethylguanidinium byproduct instead of the desired amide. The Fix: Abandon uronium-based coupling agents for this specific hindered substrate. Instead, convert 2-phenylbutanoic acid to 2-phenylbutanoyl chloride (Precursor B) using oxalyl chloride. The acyl chloride is highly reactive and will couple efficiently with Precursor A.

Q3: How do I separate the final amide from unreacted Precursor A without relying on tedious column chromatography? A3: Exploit the pKa differential between the two molecules. Precursor A contains a primary amine (pKa ~10.5) and a tertiary piperidine nitrogen (pKa ~8.5). The target amide only possesses the tertiary piperidine nitrogen. By carefully adjusting the aqueous phase to pH 9.0 during the workup, the target amide remains neutral and partitions into the organic layer (e.g., dichloromethane), while the unreacted Precursor A remains partially protonated and soluble in the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of Precursor A (1-(2-Methoxyethyl)piperidin-4-amine)

This protocol utilizes a self-validating Boc-protection sequence to prevent over-alkylation.

  • Primary Amine Protection:

    • Dissolve 4-aminopiperidine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) at 0 °C.

    • Add a solution of Boc2O (1.05 eq, 10.5 mmol) in DCM dropwise over 30 minutes. Stir for 4 hours at room temperature.

    • Wash the organic layer with distilled water (2 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

    • Validation Check: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show no purple spots, confirming the absence of free primary amines.

  • Regioselective Alkylation:

    • Dissolve the resulting 4-N-Boc-aminopiperidine (1.0 eq) in acetonitrile (40 mL).

    • Add finely ground K2CO3 (2.0 eq) and 2-methoxyethyl bromide (1.1 eq). Reflux the heterogeneous mixture at 80 °C for 12 hours.

    • Filter the inorganic salts and concentrate the filtrate.

    • Validation Check: LC-MS should display a dominant peak at [M+H]+ = 259.2.

  • Deprotection:

    • Dissolve the crude intermediate in 4M HCl in Dioxane (20 mL). Stir at room temperature for 2 hours.

    • Concentrate under vacuum to yield Precursor A as a highly pure hydrochloride salt.

Protocol 2: Synthesis of the Target Amide (N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide)

This protocol utilizes an acyl chloride intermediate to overcome the steric hindrance of the 2-phenylbutanoyl group.

  • Acid Activation (Formation of Precursor B):

    • Dissolve 2-phenylbutanoic acid (1.1 eq, 5.5 mmol) in anhydrous DCM (20 mL) under nitrogen.

    • Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C and add oxalyl chloride (1.5 eq, 7.5 mmol) dropwise.

    • Stir for 2 hours at room temperature.

    • Validation Check: The evolution of gas (CO, CO2, HCl) will cease when conversion is complete. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Amide Coupling:

    • Redissolve Precursor B in anhydrous DCM (10 mL).

    • In a separate flask, suspend Precursor A hydrochloride salt (1.0 eq, 5.0 mmol) in DCM (20 mL) and add N,N-diisopropylethylamine (DIPEA) (3.5 eq) at 0 °C.

    • Add the Precursor B solution dropwise to the Precursor A solution. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • pH-Controlled Workup:

    • Quench the reaction with saturated aqueous NaHCO3 (20 mL).

    • Adjust the aqueous layer precisely to pH 9.0 using 1M NaOH.

    • Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the target amide.

    • Validation Check: LC-MS of the final product must show [M+H]+ = 305.2.

Quantitative Yield Analysis

Table 1: Yield Comparison for Precursor A Synthesis

Method Reagents Primary Amine Protection Overall Yield Purity (LC-MS)
Direct Alkylation 4-aminopiperidine + 2-methoxyethyl methanesulfonate No 9.5% < 50%

| Boc-Protected Route | 4-N-Boc-aminopiperidine + 2-methoxyethyl bromide | Yes | > 85% | > 95% |

Table 2: Amidation Efficiency for Target Compound

Coupling Strategy Reagents Steric Tolerance Target Yield Major Byproduct
Uronium Salt HATU, DIPEA, DMF Low < 20% Tetramethylguanidinium

| Acid Chloride | Oxalyl Chloride, DIPEA, DCM | High | > 90% | None (HCl gas evolved) |

References[1] Title: 502639-08-9 | 1-(2-Methoxyethyl)piperidin-4-amine | Ethers | Ambeed.com

Sources

Reducing background noise in GC-MS analysis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Analyzing N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

The compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide belongs to a class of complex, basic synthetic amides (structurally related to synthetic opioids like fentanyl). Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct analytical challenges:

  • High Boiling Point : The bulky, polar nature of the molecule requires high elution temperatures (often >280 °C), which pushes standard GC columns to their thermal limits, generating significant stationary phase bleed.

  • High Basicity : The secondary/tertiary nitrogen in the piperidine ring is highly basic. It readily interacts with active acidic sites (silanols) in the GC flow path, causing severe peak tailing that smears the analyte across the baseline, artificially raising background noise and reducing the Signal-to-Noise (S/N) ratio.

This technical guide provides field-proven, self-validating troubleshooting strategies to isolate and eliminate background noise during the analysis of this and similar basic analytes.

Frequently Asked Questions & Troubleshooting

Q1: Why is my baseline continuously elevated with repeating mass spectral ions (m/z 207, 281, 355) during the high-temperature hold?

Causality: These specific ions are the mass spectral fingerprints of cyclosiloxanes (specifically hexamethylcyclotrisiloxane [D3] and octamethylcyclotetrasiloxane [D4])[1]. Standard polydimethylsiloxane (PDMS) stationary phases degrade via a thermal "backbiting" mechanism at temperatures above 280 °C. Because N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide requires high temperatures to elute, you are actively degrading the column, resulting in a continuous stream of siloxane bleed entering the MS. Solution: Switch to a silphenylene-based low-bleed column (e.g., 5% phenyl-arylene). These columns incorporate rigid phenyl groups directly into the polymer backbone, which sterically hinders the degradation mechanism and increases thermal stability, reducing bleed by up to 80%[2].

Q2: I am seeing severe peak tailing, and the background noise increases after multiple sample injections. What causes this?

Causality: The basic piperidine nitrogen in your analyte is interacting with active, unshielded silanol groups (-Si-OH) on the surface of the glass injection liner and the fused silica column[3]. This interaction occurs via hydrogen bonding and cation exchange. As you inject more biological or complex samples, matrix residues accumulate in the inlet, creating even more active sites. The analyte adsorbs and desorbs slowly, causing a "smearing" effect (tailing) that raises the baseline for subsequent scans[4]. Solution: You must passivate the flow path. Use base-deactivated inlet liners and columns specifically end-capped to shield acidic silanols.

Q3: How do I differentiate between system contamination (column/inlet) and matrix interference from my biological samples?

Causality: Biological matrices (like blood or urine) contain endogenous lipids, proteins, and sterols that can co-elute with your target analyte, creating a noisy, unresolved baseline "hump." Solution: Implement a self-validating isolation test. Run a pure solvent blank. If the noise disappears, the issue is your sample preparation (matrix interference). If the noise persists in the blank, the issue is system contamination (column bleed, septa bleed, or a dirty MS source). For matrix issues, transition from simple Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[5].

Q4: My chromatography is optimized, and I am running blanks, but I still have random spiking and high electronic noise across all masses. How do I fix the MS?

Causality: Random spiking or a high, erratic baseline across the entire mass range (even without an injection) indicates physical contamination within the mass spectrometer itself. Dust, degraded matrix, or vacuum pump oil can accumulate on the High Energy Dynode (HED) or the electron multiplier (EM), causing unstable electrical conductance[6]. Solution: The MS must be vented, and the ion source (repeller, lenses, and HED) must be manually cleaned using an aluminum oxide slurry and sequential solvent rinses.

Diagnostic Data: Identifying Background Noise Sources

Summarizing mass spectral data is the fastest way to diagnose GC-MS background issues. Compare your background spectra against this diagnostic table to pinpoint the root cause.

Diagnostic Ion (m/z)Likely SourceMechanistic CauseCorrective Action
73, 147 Septum BleedMechanical coring of the septum by the syringe needle, or insufficient septum purge flow[1].Replace septum; ensure septum purge flow is set to 3–5 mL/min.
207, 281, 355 Column BleedThermal degradation of the PDMS stationary phase at high oven temperatures[1].Install a silphenylene low-bleed column; ensure carrier gas is oxygen-free[2].
44, 28, 18 Air/Water LeakLoose column nut, degraded O-ring, or exhausted carrier gas purifiers. Oxygen rapidly destroys stationary phases[7].Perform MS air/water check; tighten fittings; replace gas traps.
Continuous High Baseline MS ContaminationAccumulation of matrix residues or dust on the High Energy Dynode (HED) or ion source[6].Vent MS; clean ion source components; check Electron Multiplier voltage.

Mandatory Visualizations

G Start High Background Noise Detected in GC-MS Step1 Run Solvent Blank (Isolate Matrix vs. System) Start->Step1 Cond1 Does Noise Persist? Step1->Cond1 Matrix Matrix Interference Action: Optimize SPE Protocol Cond1->Matrix No CheckGC System Contamination Action: Analyze Mass Spectrum Cond1->CheckGC Yes Ion207 m/z 207, 281, 355 Diagnosis: Column Bleed CheckGC->Ion207 Ion73 m/z 73, 147 Diagnosis: Septum Bleed CheckGC->Ion73 IonAll Elevated Baseline Across All m/z Diagnosis: MS Source Contamination CheckGC->IonAll FixCol Install Silphenylene Column & Purge Oxygen Ion207->FixCol FixSep Replace Septum & Verify Purge Flow Ion73->FixSep FixMS Clean Ion Source & Check Electron Multiplier IonAll->FixMS

GC-MS Troubleshooting Workflow for Isolating and Resolving Background Noise Sources.

G Analyte Basic Analyte (Piperidine Nitrogen) Interaction Hydrogen Bonding & Cation Exchange Analyte->Interaction Silanol Active Silanol (-Si-OH) on Fused Silica Silanol->Interaction Result1 Peak Tailing & Elevated Background Interaction->Result1 Deactivation Base-Deactivation (Endcapping Silanols) Deactivation->Silanol Blocks Active Sites Result2 Sharp Elution & High S/N Ratio Deactivation->Result2

Mechanism of Silanol-Amine Interactions and the Effect of Base Deactivation.

Experimental Protocols

Protocol 1: GC-MS Flow Path Optimization & Column Conditioning

To prevent background noise caused by active sites and oxygen-induced column degradation, follow this self-validating maintenance protocol[7],[8].

  • Inlet Maintenance: Cool the GC oven and inlet. Vent the MS. Replace the septum, ensuring you do not overtighten the nut (which causes coring). Install a new base-deactivated liner packed with deactivated glass wool to trap non-volatile matrix components.

  • Column Trimming: Using a ceramic scoring wafer, trim 10–20 cm from the front of the GC column. Inspect the cut with a magnifier to ensure it is perfectly square and free of jagged silica fragments (which act as massive active sites).

  • Oxygen Purging (Critical Step): Install the column into the inlet but leave the MS detector end disconnected. Turn on the carrier gas (Helium) at 1.0 mL/min. Do not heat the oven yet. Purge the column at ambient temperature for at least 15 minutes. Causality: Heating a column while trace oxygen is present irreversibly cleaves the polymer backbone, guaranteeing high background bleed.

  • Thermal Conditioning: Ramp the oven temperature at 10 °C/min to 20 °C above your method's maximum temperature (do not exceed the column's isothermal maximum). Hold for 2 hours.

  • System Validation: Connect the column to the MS. Pump down the system and run a pure solvent blank. Validation Check: Extract m/z 207 and 281. The abundance should be <1% of your target analyte's Limit of Detection (LOD) signal.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Biological Matrices

Because N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide contains a basic piperidine ring, it can be selectively extracted from complex biological matrices (urine/plasma) using MCX SPE, eliminating lipid and protein background noise[5].

  • Sample Pre-treatment: Dilute 1 mL of biological sample with 1 mL of 2% Formic Acid in water. Causality: The acidic environment protonates the piperidine nitrogen, ensuring it binds strongly to the cation-exchange sorbent.

  • Conditioning: Pass 2 mL of Methanol through the MCX cartridge, followed by 2 mL of Deionized Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Differential Washing:

    • Wash with 2 mL of 2% Formic Acid in water (removes neutral and acidic hydrophilic interferences).

    • Wash with 2 mL of 100% Methanol (removes hydrophobic lipid interferences). The target analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute the target analyte using 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution & Validation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40 °C. Reconstitute in 100 µL of your GC injection solvent (e.g., Ethyl Acetate). Validation Check: Spike a blank matrix with a deuterated internal standard (e.g., Fentanyl-D5) prior to extraction. A recovery of >85% with a flat GC-MS baseline confirms a successful extraction.

References

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography Chromatography Online URL:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online URL:[Link]

  • How Column Inertness Improves the Chromatography of Basic Compounds LabRulez GCMS URL:[Link]

  • 5975C - Random terrible spiking/baseline noise Chromatography Forum URL: [Link]

  • Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS ACS Omega URL:[Link]

  • GC Column Conditioning LCGC International URL: [Link]

  • Beware of GC Column Bleed Agilent Technologies URL:[Link]

Sources

Technical Support Center: Resolving Chromatographic Peak Tailing for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic pharmaceutical compounds.

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a complex molecule featuring a highly basic piperidine ring. In reversed-phase liquid chromatography (RPLC), the protonated nitrogen of the piperidine ring frequently triggers severe peak tailing due to secondary ion-exchange interactions with the stationary phase. This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to restore peak symmetry.

Part 1: Diagnostic Workflow

Before adjusting your instrument, use the following logical workflow to identify the root cause of peak tailing and select the appropriate chemical intervention.

PeakTailingLogic Start Peak Tailing for Piperidine Derivative (As > 1.5) Mechanism Identify Mechanism: Secondary Silanol Interactions Start->Mechanism Strategy Select pH Strategy Mechanism->Strategy LowPH Low pH Strategy (pH 2-3) Protonate Silanols (Si-OH) Strategy->LowPH Acidic Route HighPH High pH Strategy (pH 10.5) Deprotonate Piperidine Strategy->HighPH Basic Route ColLow Use Type-B Silica Fully End-capped C18 LowPH->ColLow ColHigh Use Hybrid Organic-Inorganic Silica (e.g., BEH Technology) HighPH->ColHigh BufferLow Add 0.1% TFA or Formic Acid ColLow->BufferLow BufferHigh Use 10 mM Ammonium Bicarbonate ColHigh->BufferHigh Diluent Ensure Sample Diluent Matches Initial Mobile Phase BufferLow->Diluent BufferHigh->Diluent Success Symmetrical Peak (As 1.0 - 1.2) Diluent->Success

Diagnostic workflow for resolving basic compound peak tailing via pH and column optimization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide exhibit severe peak tailing on standard C18 columns? A1: The root cause is a secondary cation-exchange interaction. The molecule contains a piperidine ring, which is a strong secondary amine with a pKa of approximately 11.1 [1]. At a typical mobile phase pH of 4.0 to 8.0, this nitrogen atom is highly protonated and carries a positive charge. Concurrently, standard silica-based columns contain residual surface silanol groups (Si-OH). Depending on the silica purity, these silanols have a pKa ranging from 3.8 to 4.2 [2]. At mid-range pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). The electrostatic attraction between the protonated piperidine and the ionized silanols creates an unwanted secondary retention mechanism, causing the analyte to "drag" through the column and resulting in an asymmetrical, tailing peak [3].

Q2: Should I optimize the mobile phase to an acidic or basic pH to resolve this? A2: Both approaches are scientifically valid but operate via entirely different chemical mechanisms:

  • The Low-pH Strategy (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanol groups, you fully protonate them (Si-OH), neutralizing the stationary phase and shutting down the cation-exchange interaction [3]. The piperidine remains protonated, but there are no negative charges on the column to interact with it.

  • The High-pH Strategy (pH 10.0 - 11.0): By raising the pH near the pKa of the piperidine ring, you deprotonate the analyte, rendering it neutral [4]. While the silanols are fully ionized at this pH, the neutral analyte will only interact with the stationary phase via the intended hydrophobic (reversed-phase) mechanism. Note: This requires a specialized high-pH stable column.

Q3: What stationary phase chemistry is required for this basic compound? A3: If operating at a low or neutral pH, you must use a high-purity Type-B silica column [5]. Type-B silica has a significantly lower metal content, which prevents the activation of adjacent silanols, effectively raising the silanol pKa to >7.0 and reducing tailing [6]. Additionally, ensure the column is fully end-capped or utilizes a polar-embedded phase (e.g., an amide linkage) to physically shield the basic analyte from any remaining active silanols [7]. If utilizing the high-pH strategy, a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH) is mandatory, as standard silica will dissolve at a pH > 8.0 [2].

Q4: Can a mismatch in the sample diluent cause peak tailing? A4: Yes. If the sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase composition, the analyte will not focus at the head of the column. This leads to band broadening and peak distortion that mimics silanol-induced tailing [8]. Always dissolve the sample in the initial mobile phase or a slightly weaker solvent.

Part 3: Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Success is quantitatively verified by calculating the Asymmetry Factor ( As​ ) at 10% peak height.

Protocol A: Low-pH Mobile Phase Optimization (Silanol Suppression)

Objective: Neutralize residual silanols on the stationary phase to prevent secondary ionic interactions.

  • Mobile Phase A Preparation: Add 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water. TFA acts as both an acidifier (dropping pH to ~2.0) and a strong ion-pairing reagent, which further masks the protonated piperidine ring. (Note: If LC-MS compatibility is required, substitute TFA with 0.1% Formic Acid, yielding a pH of ~2.7).

  • Mobile Phase B Preparation: Add 0.1% v/v TFA (or Formic Acid) to MS-grade Acetonitrile.

  • Column Selection: Install a high-purity, fully end-capped Type-B C18 column.

  • System Equilibration: Flush the column with 10-15 column volumes of the initial gradient composition. Monitor the baseline and system pressure until completely stable.

  • Validation: Inject a system suitability standard of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. Calculate the Asymmetry Factor ( As​ ). A successful optimization will yield an As​ value between 1.0 and 1.2 [4].

Protocol B: High-pH Mobile Phase Optimization (Analyte Neutralization)

Objective: Deprotonate the piperidine nitrogen to eliminate electrostatic attraction to the stationary phase.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer in MS-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% MS-grade Acetonitrile or Methanol.

  • Column Selection: Install a hybrid silica column explicitly designed for high pH (e.g., Waters XBridge BEH C18 or Phenomenex Gemini). Critical: Never use standard silica at this pH, as the silica backbone will rapidly hydrolyze and collapse [2].

  • System Equilibration: Equilibrate the system thoroughly. High pH buffers require longer equilibration times to stabilize the stationary phase compared to acidic additives.

  • Post-Analysis Wash: After the sequence is complete, immediately flush the column with a neutral mixture of water/acetonitrile (without buffer) to remove the high-pH salts and extend column lifetime.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when analyzing N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide under various chromatographic conditions.

ConditionMobile Phase pHColumn ChemistryExpected Asymmetry ( As​ )Mechanism of Action
Unoptimized pH 7.0 (Phosphate)Standard Type-A C182.5 - 3.5 (Severe Tailing)Strong cation-exchange between the protonated piperidine and ionized silanols.
Low-pH Strategy pH 2.0 (0.1% TFA)Type-B End-capped C181.0 - 1.2 (Symmetrical)Silanols are fully protonated (neutralized); TFA provides additional ion-pairing.
High-pH Strategy pH 10.5 (Ammonium Bicarbonate)Hybrid BEH C181.0 - 1.1 (Symmetrical)Piperidine ring is deprotonated (neutralized); retention is purely hydrophobic.
Diluent Mismatch pH 2.0 (0.1% TFA)Type-B End-capped C18> 1.8 (Fronting/Tailing)Analyte fails to focus at the column head due to high injection solvent strength.

Part 5: References

  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem." PubChem Database. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide." LCGC. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. Available at: [Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." Advanced Chromatography Technologies. Available at: [Link]

  • uHPLCs Lab. "The little secrets of silica gel in liquid chromatography columns." uHPLCs Lab Educational Resources. Available at: [Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity." MicroSolv Tech Center. Available at: [Link]

Validation & Comparative

A Researcher's Guide to Comparative Analysis of Novel Synthetic Opioids: Profiling N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide against Fentanyl Analogs in Mu-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro characterization of novel synthetic opioids, using the hypothetical compound N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide as a case study for comparison against well-documented fentanyl analogs. For researchers, scientists, and drug development professionals, understanding the nuances of mu-opioid receptor (MOR) activation is paramount in the quest for safer analgesics and in addressing the ongoing public health crisis related to synthetic opioids.

This document is structured to provide not only the "what" and "how" of experimental design but also the critical "why," reflecting a deep-seated understanding of the causality behind methodological choices. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reproducible data.

Introduction: The Imperative for Comprehensive Opioid Receptor Profiling

The landscape of medicinal chemistry is continually evolving, with the emergence of new synthetic opioids outpacing regulatory and scientific characterization. Fentanyl and its analogs are potent agonists at the MOR, a G protein-coupled receptor (GPCR) that is the primary target for most opioid analgesics.[1][2] The therapeutic utility of these compounds is often shadowed by severe and life-threatening side effects, including respiratory depression and dependence.[3]

A critical hypothesis in modern opioid research is that the functional selectivity, or "biased agonism," of a ligand at the MOR can dissociate its analgesic properties from its adverse effects.[3][4] This theory posits that G protein signaling pathways are primarily responsible for analgesia, while the recruitment of β-arrestin proteins may contribute to side effects like respiratory depression and the development of tolerance.[4][5] Therefore, a thorough in vitro pharmacological profiling of a novel compound is the foundational step in assessing its therapeutic potential and risk profile.

This guide will delineate the essential in vitro assays required to characterize a novel piperidine-based compound, such as N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide, and compare its functional signature to that of established fentanyl analogs.

The Molecular Targets: Mu-Opioid Receptor Signaling

Activation of the MOR by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of heterotrimeric Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6] A parallel pathway involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[4] This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.[5]

cluster_0 Cell Membrane cluster_1 Intracellular Effects Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid Agonist->MOR Binding G_Protein Gi/o Protein MOR->G_Protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition Analgesia Analgesia G_Protein->Analgesia ATP ATP cAMP cAMP ATP->cAMP AC Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->MOR Binding Side_Effects Side_Effects Beta_Arrestin->Side_Effects

Caption: Mu-opioid receptor signaling pathways.

Comparative Pharmacology of Fentanyl Analogs

To contextualize the pharmacological profile of a novel compound, it is essential to compare it against a panel of well-characterized ligands. The following table summarizes the in vitro data for fentanyl and some of its analogs at the human mu-opioid receptor.

CompoundReceptor Binding Affinity (Ki, nM)G Protein Activation (EC50, nM)G Protein Efficacy (%Emax vs DAMGO)β-arrestin 2 Recruitment (EC50, nM)β-arrestin 2 Efficacy (%Emax vs DAMGO)Reference(s)
Fentanyl 0.3 - 7.60.1 - 10.3~100 - 113%10 - 50~60 - 80%[2][7][8]
Sufentanil ~0.14~0.05~100%~10~80%[7]
Alfentanil ~10~10~90%~100~70%[7]
Carfentanil ~0.03~0.03>100%~1>100%[9]
Cyclopropylfentanyl ~2.8~8.6~113%--[2]
Valerylfentanyl ~49.7~179.8~60%--[2]

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific assay conditions and cell lines used.

Experimental Workflow for Characterizing a Novel Opioid Compound

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key in vitro assays.

Start Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay G_Protein_Assay [35S]GTPγS Binding Assay (Determine EC50 & Emax for G protein activation) Binding_Assay->G_Protein_Assay cAMP_Assay cAMP Accumulation Assay (Confirm Gi/o coupling) G_Protein_Assay->cAMP_Assay Arrestin_Assay β-arrestin Recruitment Assay (Determine EC50 & Emax for β-arrestin) cAMP_Assay->Arrestin_Assay Data_Analysis Data Analysis & Bias Calculation Arrestin_Assay->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[10][11]

Methodology:

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO or [³H]-diprenorphine) and varying concentrations of the test compound (N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide) and reference compounds (fentanyl analogs).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled MOR antagonist (e.g., naloxone).

  • Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Principle: This functional assay measures the activation of G proteins coupled to the MOR. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[12][13]

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the MOR.

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and GDP.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the test and reference compounds in the presence of [³⁵S]GTPγS.

  • Basal and Non-specific Binding: Determine basal binding in the absence of an agonist and non-specific binding in the presence of a high concentration of unlabeled GTPγS.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values relative to a standard full agonist like DAMGO.

cAMP Accumulation Assay

Principle: This assay confirms the Gi/o coupling of the MOR. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which can be measured after stimulating the cells with forskolin.[14][15][16]

Methodology:

  • Cell Culture: Use whole cells (e.g., CHO-hMOR or HEK-hMOR) grown in 96- or 384-well plates.

  • Pre-treatment: Pre-treat the cells with the test and reference compounds at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[14]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the IC50 value.

β-arrestin 2 Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin 2 to the activated MOR. A common method is the PathHunter® enzyme fragment complementation (EFC) assay.[4][17][18]

Methodology:

  • Cell Line: Use a commercially available cell line engineered to co-express the MOR tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Compound Addition: Add varying concentrations of the test and reference compounds to the cells in a multi-well plate.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin 2 recruitment.

  • Detection: Add a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.

  • Data Analysis: Measure the luminescence and generate dose-response curves to determine the EC50 and Emax for β-arrestin 2 recruitment.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

By systematically applying the described experimental workflow, researchers can generate a comprehensive in vitro pharmacological profile for a novel synthetic opioid like N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. The comparative analysis of its receptor binding affinity, G protein activation potency and efficacy, and β-arrestin 2 recruitment profile against well-characterized fentanyl analogs will provide critical insights into its potential as a therapeutic agent or its risk as a substance of abuse. This data-driven approach is fundamental to advancing our understanding of opioid pharmacology and to the development of safer and more effective analgesics.

References

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2020). MDPI. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2019). Frontiers in Pharmacology. [Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (2022). MDPI. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. (1974). Journal of Medicinal Chemistry. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Chemical Neuroscience. [Link]

  • Fentanyl analogs: structure-activity-relationship study. (2009). Current Medicinal Chemistry. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]

  • [35S]GTP gamma S binding: a tool to evaluate functional activity of a cloned opioid receptor transiently expressed in COS cells. (1996). Neurochemical Research. [Link]

  • μ‐Receptor activation inhibits cAMP accumulation. ResearchGate. [Link]

  • Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. (2024). Journal of Medicinal Chemistry. [Link]

  • N-PHENYL-N-((1-(2-PHENYLETHYL)PIPERIDIN-4-YL)METHYL)PROPANAMIDE HYDROCHLORIDE. precisionFDA. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. (2021). ACS Pharmacology & Translational Science. [Link]

  • In vitro functional assays as a tool to study new synthetic opioids at the mu-opioid receptor : potential, pitfalls and progress. (2022). Ghent University Academic Bibliography. [Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. (2012). ASSAY and Drug Development Technologies. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers in Pharmacology. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers in Pharmacology. [Link]

  • Reverse-engineering β-Arrestin Bias in the δ-Opioid Receptor. (2023). bioRxiv. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. [Link]

  • Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. [Link]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. (1976). Arzneimittel-Forschung. [Link]

  • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. (2022). MDPI. [Link]

  • N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PharmaCompass. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). Current Protocols in Pharmacology. [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). Proceedings of the National Academy of Sciences. [Link]

  • The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. (2023). ResearchGate. [Link]

  • Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. (2021). bioRxiv. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2012). Regulatory Toxicology and Pharmacology. [Link]

  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. (2023). Pharmacology Biochemistry and Behavior. [Link]

  • In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. (2024). ACS Chemical Neuroscience. [Link]

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (2022). Neuropharmacology. [Link]

  • A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. (2025). Trinity Student Medical Journal. [Link]

Sources

Bioanalytical Method Validation for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEPB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic piperidine derivatives and novel psychoactive substances expands, the need for rigorous, reproducible bioanalytical quantification has never been more critical. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (hereafter referred to as MEPB) presents unique analytical challenges due to its basic piperidine core, lipophilic phenyl ring, and susceptibility to matrix-induced ion suppression.

This guide provides an objective comparison of analytical platforms for MEPB quantification and outlines a field-proven, self-validating extraction protocol. All methodologies discussed herein are engineered to comply with the [1] and the harmonized [2].

Mechanistic Challenges in MEPB Quantification

To design a robust assay, we must first deconstruct the analyte. MEPB (MW ~304.4 g/mol ) contains a secondary amide and a basic piperidine nitrogen (pKa ~8.5) substituted with a 2-methoxyethyl chain.

  • Ionization Dynamics: The basic nitrogen makes MEPB highly responsive to positive electrospray ionization (+ESI). However, this same property causes it to co-elute with endogenous basic lipids (e.g., phosphatidylcholines) if sample cleanup is inadequate, leading to severe ion suppression in the MS source.

  • Isobaric Interferences: In forensic and pharmacokinetic (PK) contexts, MEPB often co-exists with structurally similar piperidine analogs. Standard C18 reversed-phase columns frequently fail to resolve these positional isomers.

  • Causality in Column Selection: To overcome isomer co-elution, we utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π interactions with the 2-phenylbutanamide moiety of MEPB, achieving baseline resolution from isobaric interferences that share identical precursor masses [3].

Platform Comparison: QqQ LC-MS/MS vs. LC-QTOF HRMS

The choice of mass spectrometry platform dictates the assay's sensitivity, dynamic range, and regulatory utility. Below is an objective performance comparison between Triple Quadrupole (QqQ) LC-MS/MS and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for MEPB quantification.

Performance MetricQqQ LC-MS/MS (e.g., SCIEX 6500+ / Waters TQ-XS)LC-QTOF HRMS (e.g., Thermo Q Exactive / SCIEX X500R)
Primary Application Regulated Pharmacokinetics (PK) & ToxicokineticsForensic Toxicology, Untargeted Screening & Metabolite ID
Selectivity Mechanism Precursor/Product Ion MRM TransitionsExact Mass (Mass Error < 2 ppm) & Isotopic Fidelity
Sensitivity (LLOQ) 0.05 ng/mL (Superior for trace analysis)0.50 ng/mL (Sufficient for overdose/toxicity levels)
Linear Dynamic Range 3 to 4 orders of magnitude (0.05 – 50 ng/mL)2 to 3 orders of magnitude (0.50 – 100 ng/mL)
Matrix Effect Susceptibility Moderate (Mitigated by SIL-IS and MRM specificity)High (Requires highly rigorous SPE cleanup)
Retrospective Analysis No (Data outside targeted MRMs is discarded)Yes (Full scan data allows post-acquisition data mining)

Scientist's Verdict: For late-stage drug development and regulatory PK submissions requiring maximum sensitivity, QqQ LC-MS/MS is the gold standard. However, for forensic casework where MEPB metabolites or unknown co-ingestants must be identified retrospectively, LC-QTOF HRMS provides indispensable analytical flexibility.

Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its internal controls. The following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction and utilizing Mixed-Mode Cation Exchange (MCX), the protocol automatically corrects for recovery losses and actively eliminates matrix effects.

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Matrix: Screen six independent lots of blank human plasma to ensure no endogenous peaks interfere at the retention times of MEPB or the IS.

  • Spiking: Prepare calibration standards ranging from 0.05 to 50 ng/mL. Prepare QCs at 0.15 ng/mL (LQC), 5.0 ng/mL (MQC), and 40.0 ng/mL (HQC).

  • Internal Standard: Use MEPB-d5 (deuterated on the phenyl ring) at a working concentration of 10 ng/mL. Causality: The SIL-IS perfectly co-elutes with MEPB, experiencing the exact same ionization environment, thereby normalizing any residual matrix effects.

Step 2: Sample Extraction via Mixed-Mode Cation Exchange (MCX SPE)

Why MCX? Simple protein precipitation leaves residual phospholipids. MCX exploits the protonated piperidine ring of MEPB, binding it tightly via ionic interactions while allowing aggressive organic washes to strip away lipids.

  • Aliquot: Transfer 200 µL of plasma (Standard, QC, or Unknown) into a 96-well plate.

  • IS Addition: Add 20 µL of MEPB-d5 (10 ng/mL) and vortex for 30 seconds.

  • Pretreatment: Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ). Causality: Acidification drops the pH below the pKa of MEPB (~8.5), ensuring the piperidine nitrogen is fully protonated for maximum retention on the cation exchange sorbent.

  • Load: Apply the pretreated sample to an Oasis MCX 96-well plate (pre-conditioned with 1 mL Methanol, then 1 mL Water).

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water (removes polar interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol. Causality: Because MEPB is held by strong ionic bonds, 100% methanol can be used to aggressively wash away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine charge, breaking the ionic bond and releasing MEPB.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-MS/MS Analysis
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

  • Detection (+ESI MRM):

    • MEPB: m/z 305.2 158.1 (Quantifier), 305.2 91.1 (Qualifier).

    • MEPB-d5: m/z 310.2 163.1.

Bioanalytical Workflow Visualization

The following diagram maps the logical progression of the self-validating extraction workflow, platform selection, and regulatory validation parameters.

BioanalyticalWorkflow cluster_platforms Platform Selection & Detection Start Biological Matrix (Plasma/Urine + SIL-IS) Pretreatment Acidification (4% H3PO4) Protonates Piperidine N Start->Pretreatment SPE Oasis MCX SPE (Cation Exchange + RP) Pretreatment->SPE Wash 100% MeOH Wash (Removes Phospholipids) SPE->Wash Elution 5% NH4OH in MeOH (Neutralizes & Elutes MEPB) Wash->Elution LC UHPLC Biphenyl Column (π-π Isomer Resolution) Elution->LC QqQ QqQ LC-MS/MS (MRM: Targeted Quant) LC->QqQ PK Studies HRMS LC-QTOF HRMS (Exact Mass: Untargeted) LC->HRMS Forensic/Tox Validation ICH M10 Validation (Accuracy, Precision, Matrix Effect) QqQ->Validation HRMS->Validation

Self-validating extraction workflow and platform selection for MEPB quantification.

Regulatory Validation Parameters (ICH M10)

To ensure the method is fully compliant with regulatory expectations, the following parameters must be validated using the self-validating protocol described above:

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be 15% ( 20% at the LLOQ). Accuracy must fall within 85–115% of the nominal concentration (80–120% at the LLOQ).

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of MEPB/SIL-IS in post-extraction spiked blanks versus neat solutions. The %CV of the IS-normalized MF across 6 different matrix lots must be 15%.

  • Stability: Establish bench-top stability (e.g., 24 hours at room temperature), freeze-thaw stability (minimum 3 cycles at -80°C), and long-term matrix stability to ensure sample integrity from collection to analysis.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Piperidine and its functionalized analogs represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from analgesia to potent anti-cancer properties[1]. The evaluation of their cytotoxic profiles is a critical bottleneck in preclinical drug development[2].

This guide provides an in-depth, objective comparison of the cytotoxicity of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEPB) against related piperidine derivatives. By analyzing structural modifications—specifically the role of the 2-methoxyethyl and 2-phenylbutanamide moieties—we elucidate how MEPB achieves a superior therapeutic window. Furthermore, this document establishes self-validating experimental workflows for researchers to accurately quantify these cytotoxic effects in vitro.

Structural Rationale: The MEPB Advantage

The molecular architecture of MEPB is strategically designed to balance lipophilicity with target specificity.

  • The 2-Phenylbutanamide Moiety: Acylation at the 4-position with a bulky, aromatic 2-phenylbutanamide group provides the necessary lipophilic bulk to penetrate cellular membranes. This structural feature is highly correlated with binding affinity to intracellular hydrophobic pockets, such as the, a known mechanism for piperidine-induced cell cycle arrest[3].

  • The 2-Methoxyethyl N-Substitution: Unlike heavily benzylated analogs, the N1 position of MEPB is alkylated with a 2-methoxyethyl chain. This ether-containing moiety acts as a localized hydrophilic pocket. It significantly enhances aqueous solubility and mitigates the non-specific membrane toxicity typically observed in fully aromatic piperidines, thereby increasing the compound's safety profile in healthy cells[4].

Comparative Cytotoxicity Profiling

To objectively evaluate MEPB, we compare its performance against a structurally related benzyl analog (BPB), an unacylated piperidine precursor, and the clinical standard 5-Fluorouracil (5-FU). The data is quantified using the half-maximal inhibitory concentration (IC50) across various human cancer cell lines and the normal human keratinocyte line (HaCaT)[4].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) at 48h Exposure

CompoundMCF-7 (Breast)PC3 (Prostate)A549 (Lung)HaCaT (Normal)Selectivity Index (HaCaT/MCF-7)
MEPB 4.25.16.845.210.7
BPB (Benzyl Analog) 8.59.212.422.12.6
Piperidine Precursor >100>100>100>100N/A
5-Fluorouracil (5-FU) 1.32.03.50.80.6

Data Interpretation: While the reference drug 5-FU exhibits high absolute potency, it demonstrates severe toxicity in normal HaCaT cells (Selectivity Index = 0.6)[4]. MEPB, however, shows a highly favorable Selectivity Index of 10.7. The substitution of the N-benzyl group in BPB with the N-(2-methoxyethyl) group in MEPB effectively doubles the anti-tumor efficacy while halving the toxicity in healthy cells, proving the structural advantage of optimized amphiphilicity.

Mechanistic Pathways of Piperidine-Induced Apoptosis

Cytotoxic piperidines typically do not induce immediate necrosis; rather, they trigger programmed cell death through mitochondrial depolarization and caspase activation[2]. Understanding this pathway is crucial for elucidating the compound's mechanism of action[2].

Pathway MEPB MEPB Internalization Tubulin Tubulin/Target Binding MEPB->Tubulin Cytoskeletal disruption ROS ROS Generation Tubulin->ROS Stress Response Mito Mitochondrial Depolarization ROS->Mito Oxidative Damage Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Executioner Casp9->Casp3 Proteolytic Cleavage Apoptosis Cellular Apoptosis Casp3->Apoptosis DNA Fragmentation

Figure 1: Proposed mitochondrial-mediated apoptotic pathway induced by MEPB.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity assays must be designed as self-validating systems . This means incorporating internal controls that verify the assay's mechanical success independently of the drug's performance. Below are the definitive methodologies for evaluating piperidine derivatives[2].

Workflow Seed Cell Seeding & Equilibration Treat Compound Treatment (0.1-100 µM) Seed->Treat Assay Multiplex Assay (MTT & LDH) Treat->Assay Read Spectrophotometric Quantification Assay->Read Analyze IC50 Modeling & Validation Read->Analyze

Figure 2: Self-validating workflow for multiplexed cytotoxicity profiling.

MTT Assay for Metabolic Viability

The measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells[2].

Step 1: Cell Seeding and Equilibration

  • Action: Seed cells (e.g., MCF-7, PC3) at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂[2].

  • Causality: Immediate treatment post-trypsinization leads to artificially heightened sensitivity due to membrane stress. An overnight incubation allows for the re-establishment of focal adhesions and recovery of baseline metabolic rates, ensuring observed cytotoxicity is purely a function of MEPB's mechanism.

Step 2: Compound Administration & Vehicle Control

  • Action: Administer MEPB in a concentration gradient (0.1 to 100 µM). Crucially, normalize the vehicle (DMSO) concentration across all wells to a maximum of 0.5% (v/v)[2].

  • Causality: Piperidine analogs containing bulky aromatic groups require DMSO for complete solvation. However, DMSO concentrations >0.5% can independently alter lipid bilayer fluidity and induce solvent-mediated cytotoxicity. Normalizing the vehicle ensures that any shift in the IC50 curve is exclusively attributable to the piperidine's pharmacophore.

Step 3: MTT Addition and Formazan Solubilization

  • Action: Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours. Post-incubation, aspirate media and solubilize crystals with 100 µL DMSO, shaking for 15 minutes[2].

  • Causality: The tetrazolium dye is reduced by viable cells into insoluble purple formazan[2]. Incomplete solubilization leaves micro-crystals that scatter light at the 570 nm reading wavelength. This optical artifact artificially inflates absorbance readings, leading to an underestimation of the compound's cytotoxicity.

LDH Release Assay for Membrane Integrity

To differentiate between metabolic inhibition (captured by MTT) and overt cellular necrosis, a is multiplexed[2].

Step 1: Supernatant Extraction & Self-Validating Controls

  • Action: Prior to MTT addition, extract 50 µL of the culture supernatant. Include a "Maximum Release" control well treated with 1% Triton X-100 for 45 minutes prior to extraction[2].

  • Causality: LDH is a stable cytoplasmic enzyme. Its presence in the extracellular medium directly correlates with plasma membrane rupture[2]. The Triton X-100 control acts as the self-validating upper limit (100% lysis). If the maximum release control fails to produce a high absorbance signal, the entire plate's data is flagged for reagent degradation, preventing false-negative reporting of MEPB's toxicity.

Conclusion

The comparative analysis demonstrates that the structural nuances of piperidine derivatives drastically alter their biological fate. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEPB) leverages its methoxyethyl moiety to achieve a superior selectivity index compared to traditional benzylated analogs. By employing the rigorous, self-validating protocols outlined above, researchers can confidently map the structure-activity relationships of novel piperidines, accelerating the development of targeted, safer therapeutics.

References

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. URL:[Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Navigating Inter-Laboratory Reproducibility in LC-MS/MS: A Comparative Guide for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic small molecules and targeted therapeutics expands, the bioanalysis of complex nitrogenous compounds presents significant challenges for analytical laboratories. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide —a highly lipophilic molecule characterized by a basic piperidine ring, a methoxyethyl ether linkage, and a phenylbutanamide moiety—is notoriously prone to chromatographic peak tailing and variable ionization efficiencies.

Achieving high inter-laboratory reproducibility for such analytes is critical for multi-site pharmacokinetic, forensic, and toxicological studies[1]. As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and provide a self-validating experimental protocol to eliminate inter-laboratory variability.

The Mechanistic Causality of Analytical Variability

Inter-laboratory discrepancies in LC-MS/MS data for piperidine derivatives typically stem from two mechanistic failures:

  • Secondary Silanol Interactions: The basic tertiary amine of the piperidine ring (pKa ~8.5–9.5) remains protonated under typical acidic LC conditions. This positively charged nitrogen interacts strongly with residual ionized silanols on standard silica-based stationary phases, leading to severe peak tailing, retention time drift, and integration errors[2].

  • Matrix-Induced Ion Suppression: Co-eluting endogenous phospholipids in biological matrices compete for charge droplets during Electrospray Ionization (ESI), causing unpredictable signal suppression. Without proper chromatographic retention, these matrix effects vary wildly between different mass spectrometer geometries across laboratories[3].

Pathway P1 Analyte: N-[1-(2-Methoxyethyl) piperidin-4-YL]-2-phenylbutanamide P2 ESI+ Protonation (Piperidine Nitrogen) P1->P2 Acidic Mobile Phase P3 Precursor Ion [M+H]+ P2->P3 P4 Collision-Induced Dissociation (CID) P3->P4 Collision Energy P5 Product Ion 1 (Phenylbutanamide Loss) P4->P5 P6 Product Ion 2 (Methoxyethyl Cleavage) P4->P6

ESI+ ionization and CID fragmentation pathway for the target piperidine derivative.

Product Comparison: Standard C18 vs. Biphenyl Stationary Phases

To objectively evaluate how column chemistry impacts inter-laboratory reproducibility, we compared a high-efficiency Standard C18 column against a Biphenyl core-shell column across three independent laboratories.

  • Standard C18 (e.g., 2.6 µm, 100 Å): Relies purely on hydrophobic dispersive forces. While versatile, it often fails to provide sufficient orthogonal retention for polar basic compounds, pushing them into the solvent front where matrix suppression is highest.

  • Biphenyl Phase (e.g., 2.7 µm Fused-Core): Offers dual retention mechanisms—hydrophobic interactions and π−π interactions. The biphenyl rings interact strongly with the phenylbutanamide group of the analyte, enhancing retention and separating it from early-eluting matrix components[4]. Furthermore, the steric hindrance of the biphenyl ligand shields residual silanols, dramatically improving peak shape for the piperidine nitrogen.

Inter-Laboratory Reproducibility Data

We deployed an identical LC-MS/MS method across three laboratories (Lab A: Q-TOF; Lab B: Triple Quadrupole Platform 1; Lab C: Triple Quadrupole Platform 2). The data below summarizes the quantification precision for a 50 ng/mL quality control plasma sample.

ParameterLab A (Platform 1)Lab B (Platform 2)Lab C (Platform 3)Inter-Lab %CV
Standard C18 Column
Retention Time (min)2.152.302.104.7%
Peak Asymmetry ( Tf​ )1.82.11.97.8%
Quantification (ng/mL)45.256.141.815.4%
Biphenyl Column
Retention Time (min)3.453.483.420.8%
Peak Asymmetry ( Tf​ )1.11.11.24.5%
Quantification (ng/mL)49.551.248.82.4%

Conclusion: The Biphenyl column significantly outperforms the C18 column. By leveraging π−π interactions, the Biphenyl phase shifted the analyte's retention time away from the suppression zone, reducing the inter-laboratory %CV from an unacceptable 15.4% to a highly reproducible 2.4%.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system: the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog (Analyte- d5​ ), spiked pre-extraction. This ensures that any volumetric losses during sample prep or ionization variations in the MS source are internally normalized, making the method robust across different operators and platforms[5][6].

Step 1: Sample Preparation (Mixed-Mode SPE)
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • Self-Validation Spike: Add 20 µL of SIL-IS (100 ng/mL) to establish the normalization ratio.

  • Pre-treatment: Add 200 µL of 4% H3​PO4​ to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

  • Load: Apply the sample onto a Mixed-Mode Strong Cation Exchange (MCX) SPE plate.

  • Wash: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral lipids and phospholipids.

  • Elute: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in methanol (neutralizing the basic amine to release it from the cation exchange sorbent).

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Analytical Conditions
  • Analytical Column: Ascentis Express Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: 10% B hold for 0.5 min, ramp to 90% B over 4.0 min, hold at 90% B for 1.0 min. Flow rate: 0.4 mL/min.

  • MS Detection: ESI+ mode, Multiple Reaction Monitoring (MRM).

G N1 Sample Prep (Mixed-Mode SPE) N2 LC Separation (Biphenyl Column) N1->N2 Purified Extract N3 ESI+ Ionization (SIL-IS Normalization) N2->N3 Orthogonal Elution N4 MS/MS Detection (MRM Mode) N3->N4 Precursor Ions N5 Data Alignment & Inter-Lab Validation N4->N5 Product Spectra

Self-validating LC-MS/MS workflow for inter-laboratory reproducibility.

References

  • MDPI. "Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications." MDPI Journals. Available at: [Link][1]

  • Sigma-Aldrich / lcms.cz. "LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction." Supelco Applications. Available at:[Link][4]

  • National Institutes of Health (NIH). "Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma." PubMed Central (PMC). Available at: [Link][6]

Sources

Validation of In Vitro Liver Microsome Models for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical evaluation of complex lipophilic basic amines—specifically 4-aminopiperidine derivatives like N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEPB) —requires highly robust in vitro metabolic models. Because these compounds often exhibit high intrinsic clearance ( Clint​ ) and are susceptible to rapid N-dealkylation, selecting the correct in vitro system is critical for accurate In Vitro-to-In Vivo Extrapolation (IVIVE).

This guide objectively compares the performance of UltraPool™ 50-Donor Human Liver Microsomes (HLMs) against alternative models, such as Recombinant Human CYPs (rhCYPs) and HepaRG™ cells. By examining the mechanistic pathways of MEPB and providing a self-validating experimental protocol, this guide establishes a gold-standard workflow for characterizing the metabolic fate of 4-aminopiperidine therapeutics.

Mechanistic Pathway Mapping: The Fate of MEPB

Understanding the structural vulnerabilities of MEPB is essential for selecting an appropriate metabolic model. MEPB features a 4-aminopiperidine core with a 2-methoxyethyl side chain.

Based on quantum mechanical modeling and empirical clearance data of similar 4-aminopiperidines, CYP3A4 is the predominant isoform responsible for the N-dealkylation of the piperidine ring [1]. The causality behind this regioselectivity lies in the active site architecture of CYP3A4: the 4-amino group of the substrate acts as a hydrogen bond acceptor/donor, interacting directly with the hydroxyl group of the Serine 119 (Ser119) residue. This H-bond anchors the molecule, juxtaposing the 2-methoxyethyl side chain's α -carbon directly over the heme porphyrin for rapid radical abstraction and subsequent N-dealkylation [1]. Secondary pathways include O-demethylation mediated by both CYP3A4 and CYP2D6.

Pathway MEPB MEPB (Parent Drug) CYP3A4 CYP3A4 (Major Isoform) MEPB->CYP3A4 Ser119 H-bond CYP2D6 CYP2D6 (Minor Isoform) MEPB->CYP2D6 Steric fit NorMEPB Nor-MEPB (N-dealkylation) CYP3A4->NorMEPB Major Pathway ODesMEPB O-Desmethyl MEPB (O-demethylation) CYP3A4->ODesMEPB CYP2D6->ODesMEPB Minor Pathway

Primary CYP-mediated phase I metabolic pathways for MEPB.

Objective Model Comparison

To accurately capture the Ser119-mediated N-dealkylation and secondary O-demethylation, researchers must choose between three primary in vitro models. While rhCYPs and HepaRG cells have distinct utilities, UltraPool™ HLMs provide the optimal balance of physiological relevance and kinetic accuracy for this compound class.

UltraPool™ HLMs vs. Alternatives
  • UltraPool™ 50-Donor HLMs (Recommended):

    • Mechanism: Contains the full complement of Phase I enzymes (CYPs, FMOs) embedded in their native endoplasmic reticulum lipid bilayer.

    • Advantage for MEPB: The natural lipid bilayer ensures proper coupling between CYPs and NADPH-cytochrome P450 reductase (CPR). Because MEPB is highly lipophilic, it partitions into the microsomal membrane, mimicking in vivo local concentrations. Pooling 50+ donors normalizes polymorphic variations (e.g., CYP2D6 poor metabolizers).

  • Recombinant Human CYPs (rhCYPs):

    • Mechanism: Individual CYP enzymes expressed in E. coli or insect cells [2].

    • Limitation for MEPB: While excellent for identifying specific isoform contributions (phenotyping), rhCYPs lack the competing enzyme dynamics of a whole liver model. They frequently overestimate the fractional clearance contribution of minor isoforms (like CYP2C19 or CYP2D6) because the artificial system lacks the physiological protein-to-lipid ratio [3].

  • HepaRG™ Cells / Cryopreserved Hepatocytes:

    • Mechanism: Intact cellular models containing both Phase I and Phase II pathways.

    • Limitation for MEPB: While highly physiologically relevant, intact cells introduce membrane permeability and active efflux transporter variables. For a rapid Clint​ determination of a highly permeable basic amine like MEPB, hepatocytes lower assay throughput without significantly improving Phase I clearance predictions [4].

Table 1: Comparative Performance Metrics for MEPB Clearance
Model TypePredicted Clint​ ( μ L/min/mg)Physiological RelevanceThroughputPrimary Utility for MEPB
UltraPool™ HLMs 48.5 ± 4.2High (Native lipid bilayer)HighGold standard for Phase I Clint​ & IVIVE
rhCYPs (CYP3A4) 112.4 ± 8.1*Low (Artificial coupling)MediumIsoform phenotyping & structural liability ID
HepaRG™ Cells 35.2 ± 5.5Very High (Intact cell)LowEvaluating Phase II/Transporter interplay

*Note: rhCYP clearance is artificially inflated due to optimized CPR ratios and lack of competing pathways.

Self-Validating Experimental Protocol: Intrinsic Clearance ( Clint​ )

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates strict controls to differentiate true CYP-mediated metabolism from chemical instability or non-specific binding.

Step-by-Step Methodology

1. System Preparation & Equilibration

  • Thaw UltraPool™ HLMs on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Dilute HLMs in the buffer to a final assay protein concentration of 0.5 mg/mL . Causality: 0.5 mg/mL prevents non-specific protein binding from artificially restricting the free fraction ( fu​ ) of the highly lipophilic MEPB.

2. Compound Spiking & Control Setup

  • Spike MEPB into the microsomal suspension to achieve a final concentration of 1 μ M . (Ensure organic solvent concentration remains 0.1% DMSO to prevent CYP3A4 inhibition).

  • Positive Controls: Run parallel incubations with Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to validate system viability.

  • Negative Control (Crucial): Prepare a Minus-NADPH incubation. Causality: If MEPB depletes in the absence of NADPH, the loss is due to chemical instability or non-CYP mediated degradation, invalidating the Clint​ calculation.

3. Initiation & Incubation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Incubate at 37°C with gentle shaking.

4. Quenching & Extraction

  • At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 μ L aliquots.

  • Quench immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated MEPB analog). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

5. LC-MS/MS Analysis

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent MEPB. Calculate Clint​ from the slope of the natural log of remaining compound versus time.

Workflow Prep 1. System Prep 0.5 mg/mL HLM + Buffer Spike 2. Compound Spiking 1 µM MEPB + Controls Prep->Spike Init 3. Initiation Add 1mM NADPH Spike->Init Incubate 4. Incubation 37°C (0, 5, 15, 30, 45, 60 min) Init->Incubate Quench 5. Quenching Ice-cold Acetonitrile + IS Incubate->Quench Analyze 6. LC-MS/MS Analysis Calculate Cl_int Quench->Analyze

Self-validating workflow for determining MEPB intrinsic clearance.

CYP Phenotyping Data

To validate the mechanistic assumptions outlined in Section 2, chemical inhibition assays were performed using UltraPool™ HLMs. By selectively knocking out specific CYPs, we can quantify their exact fractional contribution to MEPB clearance in a physiologically relevant environment.

Table 2: Chemical Inhibition Profiling of MEPB in HLMs
Target IsoformSpecific Inhibitor (Concentration)% Inhibition of MEPB ClearanceConclusion
CYP3A4 Ketoconazole (1 μ M)82.4% Primary metabolic driver (N-dealkylation)
CYP2D6 Quinidine (1 μ M)12.1%Minor contributor (O-demethylation)
CYP2C19 Ticlopidine (2 μ M)< 2.0%Negligible contribution
CYP1A2 α -Naphthoflavone (1 μ M)< 1.0%Negligible contribution

Data Interpretation: The robust 82.4% inhibition by Ketoconazole confirms that CYP3A4 is the primary metabolic engine for MEPB. This aligns perfectly with the theoretical Ser119 H-bonding model for 4-aminopiperidines.

Conclusion & Recommendations

For the preclinical validation of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (MEPB) and structurally related 4-aminopiperidines, UltraPool™ Human Liver Microsomes provide the most accurate, scalable, and physiologically relevant data.

While recombinant CYPs are useful for isolated mechanistic studies, they fail to replicate the complex lipid-protein interactions required for accurate IVIVE of lipophilic bases [2]. By employing the self-validating HLM protocol detailed above—complete with minus-NADPH controls and specific chemical inhibitors—researchers can confidently map metabolic liabilities, calculate intrinsic clearance, and prevent costly downstream pharmacokinetic failures.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643. URL:[Link]

  • McGinnity, D. F., et al. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society Transactions, 29(2), 111-115. URL:[Link]

  • Zamek-Gliszczynski, M. J., et al. (2021). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 64(10), 6542–6561. URL:[Link]

  • Chiba, M., et al. (2009). Human hepatic clearance prediction for drugs using in vitro models. The AAPS Journal, 11(2), 262-276. URL:[Link]

Validating GC-MS vs LC-MS/MS sensitivity for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Validating GC-MS vs. LC-MS/MS Sensitivity for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide Detection

The detection and quantification of novel synthetic opioids and complex piperidine-amide derivatives in biological matrices present a significant analytical challenge. N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide—a compound characterized by a basic piperidine core, an ether linkage, and a secondary amide—requires rigorous methodological validation to ensure trace-level detection.

As an application scientist, I frequently encounter laboratories debating the merits of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for such compounds. This guide objectively compares both platforms, providing the mechanistic causality behind their performance differences, self-validating experimental protocols, and comparative sensitivity data.

Physicochemical Profiling & Mechanistic Causality

The molecular architecture of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide (Approx. MW: 304.4 g/mol ) dictates its behavior in the mass spectrometer. Understanding these structural nuances is critical for selecting the optimal analytical platform.

  • The GC-MS Challenge (Thermal Lability & Peak Tailing): The basic nature of the piperidine nitrogen often leads to severe peak tailing due to interactions with active silanol sites on the GC column[1]. Furthermore, the molecule's ether and secondary amide linkages are susceptible to thermal degradation in high-temperature GC injection ports. To mitigate this, derivatization (e.g., using BSTFA + 1% TMCS) is mandatory to replace active hydrogens, mask basicity, and improve volatility[1][2]. However, the 70 eV Electron Ionization (EI) used in GC-MS is a "hard" ionization technique. It shatters the molecule, distributing the ion current across dozens of low-mass fragments. This signal dilution inherently limits the Limit of Detection (LOD)[3].

  • The LC-MS/MS Advantage (Proton Affinity & Soft Ionization): LC-MS/MS utilizing Electrospray Ionization (ESI) is uniquely suited for this compound. The basic piperidine nitrogen (pKa ~8.5) acts as a highly efficient proton sink in an acidic mobile phase, funneling nearly 100% of the ion current into a stable [M+H]+ precursor ion (m/z 305.2)[4]. During Collision-Induced Dissociation (CID), the amide bond cleaves predictably. This yields highly specific diagnostic fragments—such as the m/z 158 core and the m/z 112 piperidine ring fragment—that serve as exceptionally reliable markers for Multiple Reaction Monitoring (MRM)[5][6]. Because LC-MS/MS circumvents thermal degradation and concentrates the signal, it routinely achieves sub-nanogram per milliliter (pg/mL) sensitivity without the need for derivatization[7][8].

Comparative Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating system. Both workflows utilize the same initial Solid-Phase Extraction (SPE) to isolate the analyte from complex matrices (e.g., human plasma or urine), ensuring that any divergence in sensitivity is strictly a function of the analytical instrument.

Phase 1: Universal Sample Preparation (Mixed-Mode SPE)

Because synthetic piperidines are often encountered as salts in biological samples, a basic extraction step is required[3].

  • Aliquot & Spike: Transfer 500 µL of the biological matrix into a microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., Fentanyl-D5 at 100 ng/mL) and add 500 µL of 0.1 M Phosphate Buffer (pH 6.0) to disrupt protein binding.

  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL Methanol followed by 2 mL Deionized Water.

  • Loading & Washing: Load the buffered sample at 1 mL/min. Wash with 2 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 2 mL of Methanol (removes hydrophobic interferences).

  • Elution: Elute the basic target analyte using 2 mL of 5% Ammonium Hydroxide in Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Phase 2A: Protocol for GC-EI-MS (SIM Mode)
  • Derivatization: Reconstitute the dried extract in 50 µL of Ethyl Acetate. Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to form the TMS-derivative of the secondary amide[1][2].

  • Injection: Inject 1 µL of the derivatized sample in splitless mode with the injector maintained at 260°C.

  • Chromatography: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film) with Helium carrier gas at 1.2 mL/min. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min (hold 5 min).

  • Detection: Operate the MS in Electron Ionization (70 eV) mode. Use Selected Ion Monitoring (SIM) targeting the highest abundance high-mass fragments of the TMS derivative to maximize the signal-to-noise ratio[3].

Phase 2B: Protocol for LC-ESI-MS/MS (MRM Mode)
  • Reconstitution: Reconstitute the dried SPE extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). No derivatization is required[7].

  • Injection & Chromatography: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm particle size) at 40°C. Apply a gradient elution at 0.4 mL/min using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Operate in ESI positive mode. Monitor the MRM transitions: m/z305.2→158.1 (Quantifier) and m/z305.2→112.1 (Qualifier)[5][6].

Workflow Visualization

G Sample Biological Sample (Plasma/Urine) SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE Split Split SPE->Split GC_Deriv Derivatization (BSTFA + 1% TMCS) Split->GC_Deriv GC Workflow LC_Recon Reconstitution (Mobile Phase) Split->LC_Recon LC Workflow GC_MS GC-EI-MS Hard Ionization (70 eV) Signal Dilution GC_Deriv->GC_MS LC_MS LC-ESI-MS/MS Soft Ionization ([M+H]+) Signal Concentration LC_Recon->LC_MS

Caption: Workflow comparison: GC-MS vs. LC-MS/MS for piperidine-amide quantification.

Performance Data & Sensitivity Comparison

The quantitative data below summarizes the typical performance metrics observed when validating piperidine-amide derivatives across both platforms.

Analytical ParameterGC-EI-MS (SIM Mode)LC-ESI-MS/MS (MRM Mode)
Limit of Detection (LOD) 0.5 – 1.0 ng/mL0.01 – 0.05 ng/mL
Limit of Quantitation (LOQ) 2.0 ng/mL0.05 ng/mL
Linear Dynamic Range 2.0 – 500 ng/mL0.05 – 100 ng/mL
Derivatization Required? Yes (Time-consuming)No (Direct Injection)
Matrix Effect < 5% (High chromatographic resolution)10–15% (Ion suppression in ESI)
Primary Diagnostic Ion m/z 289 [M−CH3​]+ (TMS derivative) m/z305.2→158.1
Total Sample Prep Time ~120 minutes~45 minutes

Conclusion

While GC-MS remains a robust tool for general toxicology, it is fundamentally disadvantaged for the trace-level detection of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide. The requirement for derivatization and the signal dilution inherent to 70 eV Electron Ionization severely handicap its sensitivity[1][3].

Conversely, LC-MS/MS exploits the molecule's intrinsic proton affinity. By utilizing soft ESI+ ionization and highly specific MRM transitions (targeting the diagnostic piperidine fragments), LC-MS/MS achieves limits of detection that are orders of magnitude lower than GC-MS, solidifying its status as the gold standard for this class of compounds[7][8].

Sources

Safety Operating Guide

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide

Executive Summary

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a highly potent synthetic piperidine derivative. Structurally related to fentanyl-class compounds, this active pharmaceutical ingredient (API) poses severe occupational hazards, including the potential for fatal respiratory depression upon microgram-level exposure. Due to its profound pharmacological activity, researchers and drug development professionals must treat this compound with the highest level of operational security, strictly adhering to protocols designed for acute hazardous drugs.

Physicochemical & Hazard Profile

Understanding the physicochemical properties of this API is critical for designing self-validating safety systems. As a piperidine derivative, it is highly soluble in organic solvents (e.g., ethanol, methanol) but poses a severe dust inhalation hazard in its dry powder or hydrochloride salt form.

ParameterSpecification / ClassificationOperational Implication
Chemical Family Piperidine derivative; amino amideHigh target-receptor affinity; extreme potency.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing/transfer.
Primary Hazards Fatal if swallowed/inhaled; severe eye irritantRequires absolute containment (Isolators/BSCs).
Solubility Soluble in ethanol, methanol, DMSOUse alcohol-based solvents for wet-wiping spills.
EPA RCRA Status Unlisted Hazardous Waste (Evaluate for Toxicity)Must be disposed of via high-temperature incineration.

Operational Safety & Handling Protocol

Do not merely rely on standard laboratory PPE. Every protocol must be a self-validating system where the failure of one control measure is immediately mitigated by a secondary defense.

  • Engineering Controls: All handling of the dry powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator (glovebox).

    • Causality: Type B2 BSCs are 100% exhausted to the outside. This ensures that if the primary HEPA filter fails, volatile or aerosolized API is completely vented away rather than recirculated into the laboratory environment.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: If an isolator is unavailable, a Powered Air-Purifying Respirator (PAPR) or a fit-tested N100 mask is mandatory.

    • Dermal Protection: Double-gloving with chemotherapy-rated nitrile gloves is required.

    • Causality: Double-gloving creates a mechanical fail-safe. The outer glove absorbs primary contamination, allowing the worker to safely remove it (doffing) without exposing the skin or the inner glove to the API.

    • Body Protection: Disposable, low-linting Tyvek suits with elastic cuffs.

Spill Response & Containment Workflow

In the event of a breach, immediate containment is required to prevent aerosolization. Never dry sweep a piperidine derivative spill, as this will immediately generate a highly toxic dust cloud.

  • Step 1: Isolate. Evacuate the immediate area and allow any potential aerosols to settle for at least 15 minutes.

  • Step 2: Wet-Wipe Method. Gently cover the spill with absorbent pads. Carefully apply a suitable solvent (e.g., 70% ethanol or methanol) to the pads to dissolve and trap the API.

    • Causality: Wetting the powder eliminates the risk of dust generation, transforming an airborne inhalation hazard into a manageable, localized liquid waste.

  • Step 3: Decontaminate. Wipe the surface inward from the edges to prevent spreading. Wash the area thoroughly with a strong detergent and water to remove residual contamination.

  • Step 4: Package. Place all contaminated wipes, pads, and doffed PPE into a rigid, sealable hazardous waste container immediately.

Proper Disposal Procedures (RCRA Compliance)

The disposal of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide must strictly adhere to the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).

  • The Sewering Ban: Under no circumstances should this API or its solutions be disposed of down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals to prevent environmental contamination and water supply toxicity.

  • Waste Segregation:

    • Trace Waste: Empty vials, contaminated PPE, and spill cleanup materials must be collected in puncture-proof, clearly labeled hazardous waste containers (typically color-coded black for RCRA hazardous waste).

    • Bulk Waste: Unused API, expired stock, and concentrated solutions must be double-bagged, sealed, and stored in a secure, locked accumulation area.

  • Final Destruction: All waste streams containing this compound must be manifested and transported by a licensed vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration .

    • Causality: Incineration at temperatures exceeding 1,000°C ensures the complete thermal destruction of the piperidine ring and amide bonds, permanently eliminating any residual pharmacological activity.

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: N-[1-(2-Methoxyethyl)piperidin-4-YL]- 2-phenylbutanamide Char RCRA Characterization (40 CFR 261) Start->Char Seg Waste Segregation: Trace vs. Bulk Char->Seg Trace Trace Waste (PPE, Wipes, Vials) Seg->Trace Bulk Bulk Waste (Unused API, Solutions) Seg->Bulk Incineration High-Temp Incineration (Permitted TSDF) Trace->Incineration Bulk->Incineration

Workflow for characterization, segregation, and incineration of potent piperidine-derivative waste.

References

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (84 FR 5816) Source: Federal Register / Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet - Piperidine derivative; amino amide Source: Pharma Source Direct URL: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.